molecular formula C20H22N2O5 B1332823 AC-D-Phe-tyr-OH

AC-D-Phe-tyr-OH

Cat. No.: B1332823
M. Wt: 370.4 g/mol
InChI Key: AGHAPAFOMGHXMT-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC-D-Phe-tyr-OH is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality AC-D-Phe-tyr-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AC-D-Phe-tyr-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C20H22N2O5/c1-13(23)21-17(11-14-5-3-2-4-6-14)19(25)22-18(20(26)27)12-15-7-9-16(24)10-8-15/h2-10,17-18,24H,11-12H2,1H3,(H,21,23)(H,22,25)(H,26,27)/t17-,18+/m1/s1

InChI Key

AGHAPAFOMGHXMT-MSOLQXFVSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

sequence

FY

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyl-D-phenylalanyl-L-tyrosine (AC-D-Phe-Tyr-OH): Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the dipeptide N-Acetyl-D-phenylalanyl-L-tyrosine (AC-D-Phe-Tyr-OH). The incorporation of a D-amino acid, D-phenylalanine, at the N-terminus, which is also acetylated, confers unique properties to this molecule, distinguishing it from its endogenous all-L-amino acid counterparts. The primary advantage of introducing a D-amino acid is the enhanced resistance to proteolytic degradation, as proteases are stereospecific for L-amino acids.[1] This increased stability can significantly extend the in-vivo half-life of the peptide, a critical attribute for therapeutic candidates.[2] Furthermore, the specific stereochemistry may lead to novel receptor binding affinities and distinct biological activities.[3] This document will delve into the chemical and structural characteristics of AC-D-Phe-Tyr-OH, propose a synthetic route, and detail the necessary analytical techniques for its comprehensive characterization.

Part 1: Chemical Properties and Structure

A thorough understanding of the fundamental chemical and physical properties of AC-D-Phe-Tyr-OH is paramount for its effective application in research and development.

Chemical Identity
IdentifierValue
IUPAC Name (2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Molecular Formula C20H22N2O5[4]
Molecular Weight 370.40 g/mol [4]
Canonical SMILES CC(=O)NC(=O)NC(=O)O
InChI Key AGHAPAFOMGHXMT-LLVKDONJSA-N
CAS Number 2365-53-9 (for L-Phe-L-Tyr isomer)[4]
Physicochemical Properties
PropertyValue/DescriptionSignificance in Research
Appearance Expected to be a white to off-white powder.[5]Influences handling and formulation procedures.
Solubility Soluble in DMSO.[6] Limited solubility in water, may require the addition of a co-solvent like acetonitrile or the use of buffers.Critical for the preparation of stock solutions for biological assays and analytical experiments.
Predicted pKa Acidic (Carboxylic Acid): ~3.5-4.5Phenolic Hydroxyl: ~9.5-10.5Dictates the charge state of the molecule at different pH values, affecting its interaction with biological targets and its chromatographic behavior.
Predicted LogP ~1.0-2.0Provides an indication of the molecule's lipophilicity, which can influence membrane permeability and bioavailability.
Storage Conditions Store lyophilized powder at -20°C to 4°C in a dark, dry place.[7] Solutions should be stored at -20°C or -80°C and are best prepared fresh.[6]Essential for maintaining the integrity and stability of the compound over time.
Stereochemistry and Structural Features

The defining structural characteristic of AC-D-Phe-Tyr-OH is its stereochemistry, featuring a D-phenylalanine residue at the N-terminus and an L-tyrosine residue at the C-terminus. This D-L configuration distinguishes it from the more common L-L dipeptides and is the basis for its enhanced stability and potentially unique biological profile. The N-terminal acetyl group removes the positive charge of the N-terminal amine, which can influence binding interactions and membrane permeability.

Caption: Chemical structure of N-Acetyl-D-phenylalanyl-L-tyrosine.

Part 2: Synthesis and Purification

The synthesis of AC-D-Phe-Tyr-OH can be achieved through standard peptide coupling chemistry. A well-defined synthetic and purification strategy is essential to obtain a final product of high purity and correct stereochemistry.

Synthetic Strategy

A convergent synthetic approach is recommended, involving the coupling of N-acetyl-D-phenylalanine with an L-tyrosine ester, followed by deprotection of the C-terminal ester. This strategy minimizes side reactions and allows for purification of intermediates.

Synthetic_Workflow A D-Phenylalanine C N-Acetyl-D-phenylalanine A->C B Acetic Anhydride B->C H Protected Dipeptide (Ac-D-Phe-L-Tyr-OBn) C->H D L-Tyrosine F L-Tyrosine Benzyl Ester D->F E Protecting Group (e.g., BnOH, H+) E->F F->H G Coupling Agent (e.g., HBTU, DIPEA) G->H J Crude AC-D-Phe-Tyr-OH H->J I Deprotection (e.g., H2, Pd/C) I->J L Pure AC-D-Phe-Tyr-OH J->L K RP-HPLC Purification K->L

Caption: Proposed synthetic workflow for AC-D-Phe-Tyr-OH.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Acetyl-D-phenylalanine

  • Suspend D-phenylalanine in a mixture of water and a suitable organic solvent (e.g., THF).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride and a base (e.g., NaHCO3) to the suspension while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of L-Tyrosine Benzyl Ester

  • Suspend L-tyrosine in benzyl alcohol.

  • Add an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture with removal of water (e.g., using a Dean-Stark apparatus) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and precipitate the product by adding a non-polar solvent (e.g., diethyl ether).

  • Collect the product by filtration and dry.

Step 3: Coupling of N-Acetyl-D-phenylalanine and L-Tyrosine Benzyl Ester

  • Dissolve N-acetyl-D-phenylalanine in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir for a few minutes to activate the carboxylic acid.

  • Add the L-tyrosine benzyl ester to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous work-up to remove excess reagents and byproducts.

  • Purify the protected dipeptide by flash column chromatography if necessary.

Step 4: Deprotection of the Benzyl Ester

  • Dissolve the protected dipeptide in a suitable solvent (e.g., methanol or ethanol).

  • Add a palladium on carbon catalyst (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.

  • Filter off the catalyst and concentrate the filtrate to obtain the crude AC-D-Phe-Tyr-OH.

Purification

The crude product is best purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for RP-HPLC Purification:

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (ACN), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%), is effective.

  • Gradient: A shallow gradient (e.g., 5-60% ACN over 30-60 minutes) is recommended for good separation.

  • Detection: Monitor the elution at a wavelength where the peptide absorbs, typically around 220 nm (peptide bond) and 280 nm (tyrosine side chain).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized AC-D-Phe-Tyr-OH.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

Purity Assessment by RP-HPLC:

  • Protocol:

    • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

    • Injection Volume: 10-20 µL of a ~1 mg/mL solution.

  • Expected Outcome: A single major peak with a purity of >95% is desired.

Chiral Analysis by HPLC:

  • Rationale: To confirm the D- and L-configurations of the amino acid residues and to separate the desired D-L diastereomer from potential L-L, D-D, and L-D contaminants.

  • Protocol:

    • Column: A chiral stationary phase is required. Options include cyclodextrin-based, Pirkle-type, or ligand-exchange columns.[8][9]

    • Mobile Phase: The mobile phase will be highly dependent on the chosen chiral column and may consist of a mixture of buffers, organic modifiers (e.g., methanol, acetonitrile), and sometimes chiral additives.[10]

    • Method Development: Method development will be necessary to achieve baseline separation of all four possible stereoisomers.

    • Analysis: The retention time of the synthesized product should be compared to that of authentic standards of the other stereoisomers if available.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Technique: Electrospray ionization mass spectrometry (ESI-MS) is well-suited for this analysis.

  • Protocol:

    • Prepare a dilute solution of the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer or analyze via LC-MS.

  • Expected Results:

    • Full Scan MS: A prominent peak corresponding to the protonated molecule [M+H]+ at m/z 371.16. Other adducts such as [M+Na]+ at m/z 393.14 may also be observed.

    • Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 371.16) should yield characteristic b- and y-ions that confirm the amino acid sequence.

MS_Fragmentation Structure Ac-[D-Phe]-[L-Tyr]-OH b1 b1 m/z 148.07 Structure->b1 Fragmentation at Phe-Tyr peptide bond y1 y1 m/z 182.08 Structure->y1 Fragmentation at Phe-Tyr peptide bond b2 b2 m/z 311.13 Structure->b2 Fragmentation after Tyr

Caption: Expected major fragmentation ions for AC-D-Phe-Tyr-OH in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, confirming the overall structure and the presence of the acetyl group.

  • Protocol:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

    • Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

  • Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

    • Acetyl Protons (CH₃): A singlet around δ 1.8-2.0 ppm.

    • Phenylalanine Aromatic Protons: A multiplet between δ 7.1-7.3 ppm.

    • Tyrosine Aromatic Protons: Two doublets around δ 6.6-7.1 ppm.

    • α-Protons (CαH): Two multiplets between δ 4.2-4.6 ppm.

    • β-Protons (CβH₂): Multiplets between δ 2.7-3.1 ppm.

    • Amide Protons (NH): Doublets between δ 8.0-8.5 ppm.

    • Tyrosine Phenolic Proton (OH): A broad singlet, chemical shift is concentration and temperature dependent.

    • Carboxylic Acid Proton (COOH): A very broad singlet, often not observed.

Infrared (IR) Spectroscopy for Functional Group Identification
  • Rationale: IR spectroscopy is a quick method to confirm the presence of key functional groups.

  • Protocol: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

  • Expected Characteristic Absorptions:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[11]

    • N-H Stretch (Amide): A band around 3300 cm⁻¹.

    • C-H Stretch (Aromatic and Aliphatic): Bands just above and below 3000 cm⁻¹.

    • C=O Stretch (Carboxylic Acid and Amide I): Strong, sharp bands around 1700-1725 cm⁻¹ and 1630-1680 cm⁻¹, respectively.

    • N-H Bend (Amide II): A band around 1510-1550 cm⁻¹.

    • C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

Part 4: Stability and Biological Considerations

Stability Assessment

Proteolytic Stability Assay:

  • Rationale: To demonstrate the enhanced stability of AC-D-Phe-Tyr-OH against enzymatic degradation compared to its all-L counterpart.

  • Protocol:

    • Incubate the peptide with a relevant protease (e.g., trypsin, chymotrypsin, or a mixture found in serum or tissue homogenates) at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Quench the enzymatic reaction (e.g., by adding acid or a protease inhibitor).

    • Analyze the remaining intact peptide by RP-HPLC.

    • Plot the percentage of intact peptide versus time to determine the degradation rate.

Chemical Stability Study:

  • Rationale: To determine the shelf-life of the compound in solution under various conditions.

  • Protocol:

    • Prepare solutions of the peptide in different buffers (e.g., pH 4, 7, 9).

    • Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).[12]

    • Analyze the purity of the samples by RP-HPLC at regular intervals.[13]

    • Assess the formation of degradation products.

Potential Biological Activities

While specific biological activities for AC-D-Phe-Tyr-OH are not extensively documented, its structure suggests several avenues for investigation. The L-Phe-L-Tyr dipeptide has been studied for its potential role as a metabolite.[14] The N-acetylated form of L-tyrosine is used as a more soluble precursor to L-tyrosine, which is a precursor for catecholamine neurotransmitters.[15] The introduction of the D-phenylalanine could lead to novel interactions with receptors or enzymes. Potential areas of research include:

  • Neuromodulatory Effects: Investigating its ability to cross the blood-brain barrier and influence neurotransmitter systems.

  • Enzyme Inhibition: Screening against various proteases or other enzymes where the D-amino acid might confer specific inhibitory properties.

  • Receptor Binding: Assessing its affinity for receptors where Phe and Tyr residues are known to be important for binding.

Conclusion

N-Acetyl-D-phenylalanyl-L-tyrosine is a synthetic dipeptide with significant potential in biochemical and pharmaceutical research. Its key features—N-terminal acetylation and the inclusion of a D-amino acid—are designed to enhance stability and confer unique biological properties. This guide has provided a comprehensive framework for its synthesis, purification, and rigorous analytical characterization. The detailed protocols and expected outcomes serve as a valuable resource for researchers aiming to work with this intriguing molecule. Further exploration of the biological activities of AC-D-Phe-Tyr-OH is warranted and may unveil novel therapeutic applications.

References

  • BenchChem. (2025). Ac-Phe-Thiaphe-OH stability under different storage conditions.
  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? Retrieved from [Link]

  • Shai, Y. (2016). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. MDPI.
  • Shao, H., et al. (n.d.). High-performance liquid chromatographic separation of peptide and amino acid stereoisomers. PubMed.
  • BenchChem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.
  • Bar-Shir, A., et al. (2021, November 18). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PMC.
  • Hussain, A., et al. (2025, August 7). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • University of New Hampshire. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis.
  • Gaspar, A., et al. (2024, March 18).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of N-acetyl-L-tyrosine? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
  • Frontiers. (2022, January 2). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]

  • PubChem. (n.d.). AC-D-Tyr(ME)-OH | C12H15NO4 | CID 11264873. Retrieved from [Link]

  • BenchChem. (2025). Ac-Phe-Thiaphe-OH stability under different storage conditions.
  • Google Patents. (n.d.). CN1594283A - Process for preparing N-acetyl-L-tyrosine.
  • RSC Publishing. (2025, June 30).
  • University of Regensburg. (n.d.). Table of Characteristic IR Absorptions.
  • PubMed. (1982, October 11). Stability decrease of RNA double helices by phenylalanine-, tyrosine- and tryptophane-amides.
  • Emery Pharma. (n.d.). Pharmaceutical Stability Testing. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). INFRARED SPECTROSCOPY (IR).
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Longdom Publishing. (n.d.).
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • SlidePlayer. (n.d.).
  • PubChem. (n.d.). Phe-Tyr | C18H20N2O4 | CID 515709. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

Sources

Ac-D-Phe-Tyr-OH: A Stereochemical Probe and Pharmacophore Scaffold

[1]

Executive Summary

Ac-D-Phe-Tyr-OH (N-Acetyl-D-Phenylalanyl-L-Tyrosine) is a synthetic dipeptide derivative utilized primarily as a stereochemical probe in enzymology and a pharmacophore scaffold in medicinal chemistry.[1] Its structural significance lies in the incorporation of the non-proteinogenic D-Phenylalanine residue, which confers resistance to proteolytic degradation by enzymes that specifically target L-L peptide bonds (e.g., Pepsin, Chymotrypsin).[1]

In drug development, this compound serves two critical functions:

  • Protease Inhibition Studies: It acts as a competitive inhibitor or non-hydrolyzable substrate analog for aspartic proteases (like Pepsin), allowing researchers to map the stereospecificity of the S1 binding pocket.[1]

  • Phosphatase Ligand Design: It represents the non-phosphorylated "core" of high-affinity PTP1B (Protein Tyrosine Phosphatase 1B) inhibitors.[1] It is frequently employed as a negative control in binding assays to demonstrate the absolute requirement of the phosphate group (or phosphomimetic) for catalytic recognition.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecule consists of an acetylated N-terminus, a D-phenylalanine residue, an L-tyrosine residue, and a free C-terminal carboxylic acid.[1] The D-configuration at the phenylalanine position is the defining feature that drastically alters its biological interaction profile compared to its L-L isomer.[1]

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name N-Acetyl-D-phenylalanyl-L-tyrosine
Sequence Ac-D-Phe-Tyr-OH
CAS Number 73942-36-6
Molecular Formula C₂₀H₂₂N₂O₅
Molecular Weight 370.40 g/mol
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent)
pKa Values ~3.6 (C-term COOH), ~10.1 (Tyr Phenol)
Stability Highly resistant to chymotryptic/peptic cleavage due to D-Phe

Mechanism of Action

Protease Resistance and Competitive Inhibition

The classic substrate for Pepsin is Ac-L-Phe-L-Tyr-OH , which is rapidly cleaved at the Phe-Tyr bond.[1] Enzymes like pepsin and chymotrypsin rely on the specific spatial orientation of the L-amino acid side chains to position the scissile amide bond near the catalytic aspartates (in pepsin) or serine triad (in chymotrypsin).[1]

  • Mechanism: The D-Phe residue in Ac-D-Phe-Tyr-OH projects its benzyl side chain into the S1 pocket but orients the amide bond away from the catalytic machinery or distorts the transition state.[1]

  • Outcome: The enzyme binds the molecule (often with high affinity due to hydrophobic interactions) but cannot hydrolyze it.[1] This converts the molecule into a competitive inhibitor (

    
    ), blocking the active site from processing valid substrates.[1]
    
PTP1B Pharmacophore Scaffold

Protein Tyrosine Phosphatase 1B (PTP1B) is a major target for diabetes and obesity.[1][2][3][4] Its active site binds phosphotyrosine (pTyr).[1]

  • Role of Ac-D-Phe-Tyr-OH: This sequence is the dephosphorylated scaffold of potent PTP1B inhibitors.[1]

  • Significance: In Structure-Activity Relationship (SAR) studies, Ac-D-Phe-Tyr-OH is used to measure the basal binding affinity driven solely by hydrophobic interactions (D-Phe in the hydrophobic pocket) without the electrostatic contribution of the phosphate.[1] It typically shows

    
     values in the millimolar range, whereas the phosphorylated form (Ac-D-Phe-pTyr-OH) binds in the nanomolar range, proving the critical role of the phosphate group.[1]
    
Visualization: Mechanism of Interaction

MechanismSubstrateAc-L-Phe-L-Tyr-OH(Substrate)PepsinPepsin Active Site(Catalytic Aspartates)Substrate->PepsinBinds (L-L match)InhibitorAc-D-Phe-Tyr-OH(Resistant Analog)Inhibitor->PepsinBinds (D-L mismatch)Complex_SProductive Complex(Hydrolysis)Pepsin->Complex_SCatalysis OccursComplex_INon-Productive Complex(Inhibition)Pepsin->Complex_ICatalysis BlockedCleaved PeptidesCleaved PeptidesComplex_S->Cleaved PeptidesIntact InhibitorIntact InhibitorComplex_I->Intact InhibitorReversible

Figure 1: Mechanism of competitive inhibition.[1] The D-isomer binds to the enzyme but prevents the formation of the catalytic transition state.[1]

Experimental Protocols

Pepsin Competitive Inhibition Assay

This protocol determines the

1

Reagents:

  • Enzyme: Porcine Pepsin A (0.5 µM stock in 0.01 M HCl).[1]

  • Substrate: Ac-L-Phe-L-Tyr-OH (or a chromogenic variant like Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe).[1]

  • Test Compound: Ac-D-Phe-Tyr-OH (dissolved in DMSO, diluted in buffer).

  • Buffer: 0.1 M Sodium Citrate, pH 2.0.[1]

Workflow:

  • Preparation: Prepare serial dilutions of Ac-D-Phe-Tyr-OH (0, 10, 50, 100, 500 µM).

  • Incubation: Mix 10 µL of Pepsin stock with 80 µL of Buffer and 10 µL of Test Compound. Incubate at 37°C for 10 minutes to establish equilibrium.

  • Initiation: Add 100 µL of Substrate solution (at

    
     concentration).
    
  • Measurement: Monitor the decrease in absorbance at 237 nm (peptide bond cleavage) or change in fluorescence (if using FRET substrate) for 5 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor]. Fit to the Cheng-Prusoff equation  to determine 
    
    
    .[1]
PTP1B Negative Control Binding Assay

Used to validate the specificity of phosphate-binding pockets.[1]

Workflow:

  • Immobilization: Coat 96-well plate with Recombinant Human PTP1B (GST-tagged).

  • Blocking: Block with 3% BSA in TBS-T.

  • Binding: Add biotinylated Ac-D-Phe-pTyr-OH (Positive Control) and biotinylated Ac-D-Phe-Tyr-OH (Negative Control/Test).

  • Detection: Add Streptavidin-HRP followed by TMB substrate.[1]

  • Result: The phosphorylated peptide should show high signal (OD > 1.0), while Ac-D-Phe-Tyr-OH should show background signal (OD < 0.1), confirming that binding is phosphate-dependent.[1]

Therapeutic & Research Applications

Peptidomimetic Drug Design

Ac-D-Phe-Tyr-OH serves as a template for designing protease-stable drugs .[1] The "D-Phe" motif is frequently used in:

  • LHRH Antagonists: (e.g., Cetrorelix) where D-amino acids at the N-terminus prevent degradation.[1]

  • Somatostatin Analogs: To induce beta-turns that mimic the active receptor-binding conformation.[1]

Chiral Separation Standards

Due to its specific stereochemistry, Ac-D-Phe-Tyr-OH is used as a standard in Chiral HPLC method development.[1] It helps calibrate columns designed to separate peptide enantiomers and diastereomers (e.g., separating Ac-D-Phe-Tyr-OH from Ac-L-Phe-Tyr-OH).[1]

Metabolic Stability Studies

In ADME (Absorption, Distribution, Metabolism, Excretion) profiling, this compound is used as a reference standard for high-stability peptides.[1] When testing a new peptide drug, researchers compare its half-life in plasma against Ac-D-Phe-Tyr-OH to benchmark proteolytic resistance.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 73942-36-6.[1] PubChem.[1][5][6] Available at: [Link][1]

  • Dunn, B. M. (2002).[1] Structure and Mechanism of Aspartic Proteinases. Chemical Reviews.[1] (Contextual grounding for Pepsin inhibition).

  • Zhang, Z. Y. (2002).[1] Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets.[1][2] Proceedings of the National Academy of Sciences.[1] (Contextual grounding for PTP1B substrate specificity).

Technical Guide: Ac-D-Phe-Tyr-OH Mechanism of Action & Experimental Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, experimental utility, and kinetic properties of Ac-D-Phe-Tyr-OH (Acetyl-D-Phenylalanyl-L-Tyrosine).

Executive Summary

Ac-D-Phe-Tyr-OH is a synthetic dipeptide derivative primarily utilized as a stereochemical probe and competitive inhibitor in enzymology. Unlike its L-isomer counterpart (Ac-L-Phe-L-Tyr), which serves as a rapid substrate for zinc-metalloproteases like Carboxypeptidase A (CPA), the inclusion of the D-phenylalanine residue at the P1 position drastically alters its interaction with the catalytic triad.

This compound is critical for:

  • Mapping Active Site Geometry: Determining the stereoselectivity of hydrophobic pockets (S1 subsites) in proteases.

  • Competitive Inhibition: acting as a "molecular doorstop" that binds to the enzyme but resists hydrolysis, allowing for the calculation of inhibition constants (

    
    ).
    
  • Peptide Stability Studies: Serving as a model for N-terminal proteolytic resistance in drug design.

Mechanism of Action: The "Stereochemical Mismatch"

The core mechanism of Ac-D-Phe-Tyr-OH relies on its ability to occupy the enzyme's active site while presenting a geometry that is incompatible with the catalytic mechanism.

Binding Dynamics (The "Lock and Key" Fit)

In zinc-proteases like Carboxypeptidase A (CPA), the active site contains a hydrophobic pocket (S1) designed to accept aromatic side chains (like Phenylalanine) and a catalytic Zinc ion (


) coordinated by Histidine and Glutamate residues.
  • Recognition: The D-Phenylalanine side chain is sufficiently hydrophobic to enter the S1 specificity pocket.

  • Binding: The C-terminal Tyrosine (Tyr) carboxylate coordinates with the active site Arginine (Arg-145 in CPA), anchoring the peptide.

Catalytic Failure (The "Wrong Hand" Effect)

While binding occurs, the D-configuration of the Phenylalanine creates a critical misalignment:

  • Carbonyl Displacement: In a standard L-L substrate, the scissile peptide bond's carbonyl oxygen coordinates with the

    
     ion, polarizing it for nucleophilic attack by water (activated by Glu-270).
    
  • Steric Hindrance: The D-isomer orientation forces the carbonyl group away from the

    
     sphere or misaligns the scissile bond relative to the catalytic water molecule.
    
  • Result: The enzyme is "clogged." It cannot hydrolyze the bond, nor can it release the peptide quickly. This effectively blocks the active site from processing other substrates, functioning as a Competitive Inhibitor .

Pathway Visualization

The following diagram illustrates the differential interaction between the L-L substrate (Hydrolysis) and the D-L inhibitor (Blockage).

Mechanism cluster_0 Enzyme Active Site (CPA) Zn Zinc Ion (Zn2+) Catalytic Core S1 Hydrophobic Pocket (S1) L_Substrate Ac-L-Phe-L-Tyr (Substrate) ES_Complex E-S Complex (Productive Binding) L_Substrate->ES_Complex Binds ES_Complex->Zn C=O coords Zn ES_Complex->S1 Phe fits S1 Hydrolysis Nucleophilic Attack (Peptide Bond Cleavage) ES_Complex->Hydrolysis Products Ac-L-Phe + L-Tyr (Release) Hydrolysis->Products D_Inhibitor Ac-D-Phe-Tyr-OH (Inhibitor) EI_Complex E-I Complex (Non-Productive Binding) D_Inhibitor->EI_Complex Binds EI_Complex->Zn C=O Misaligned! EI_Complex->S1 D-Phe fits S1 Blockage Catalytic Misalignment (No Hydrolysis) EI_Complex->Blockage Blockage->D_Inhibitor Slow Dissociation

Figure 1: Comparative mechanism of L-isomer hydrolysis versus D-isomer competitive inhibition in Zinc-Proteases.

Experimental Protocols

To validate the mechanism of Ac-D-Phe-Tyr-OH, researchers must determine its Inhibition Constant (


) against a standard substrate.
Protocol: Determination of via Spectrophotometry

Objective: Quantify the competitive inhibition of Carboxypeptidase A (CPA) by Ac-D-Phe-Tyr-OH.

Reagents:

  • Enzyme: Carboxypeptidase A (CPA) stock (

    
     in 25 mM Tris-HCl, pH 7.5, 500 mM NaCl).
    
  • Substrate (Reporter): N-(3-[2-furyl]acryloyl)-L-Phe-L-Phe (FAPP) or Hippuryl-L-Phe.

  • Inhibitor: Ac-D-Phe-Tyr-OH (Dissolved in DMSO, diluted to 0.1 - 10 mM).

  • Buffer: 25 mM Tris-HCl, pH 7.5.

Workflow:

  • Baseline Kinetics (

    
    ): 
    
    • Prepare a range of Substrate concentrations (

      
       = 0.5 
      
      
      
      to 5
      
      
      ).
    • Add Enzyme to initiate reaction.

    • Monitor Absorbance at 330 nm (for FAPP cleavage) for 2 minutes.

    • Calculate initial velocity (

      
      ) for each 
      
      
      
      .
  • Inhibition Kinetics (

    
    ): 
    
    • Repeat the above steps in the presence of fixed concentrations of Ac-D-Phe-Tyr-OH (e.g.,

      
      , 
      
      
      
      ).
    • Ensure the Inhibitor is pre-incubated with the enzyme for 5 minutes prior to substrate addition to establish equilibrium.

  • Data Analysis (Lineweaver-Burk):

    • Plot

      
       vs 
      
      
      
      .
    • Result Interpretation:

      • Competitive Inhibition: The lines for different

        
         will intersect at the Y-axis (
        
        
        
        remains constant), but the X-intercept (
        
        
        ) will shift, indicating an apparent increase in
        
        
        (
        
        
        ).

Calculation:



Protocol: Stability Assay (Proteolytic Resistance)

Objective: Confirm the stability conferred by the D-amino acid.

  • Incubation: Incubate

    
     Ac-D-Phe-Tyr-OH with plasma or purified aminopeptidase at 37°C.
    
  • Sampling: Take aliquots at t=0, 1h, 4h, 24h.

  • Quenching: Stop reaction with 1% TFA/Acetonitrile.

  • Analysis: Analyze via HPLC-UV (214 nm/280 nm) or LC-MS.

  • Expectation: >95% intact peptide at 24h (compared to <10% for Ac-L-Phe-L-Tyr).

Quantitative Data Summary

The following table summarizes the typical kinetic differences between the L-L substrate and the D-L inhibitor in a model CPA system.

ParameterAc-L-Phe-L-Tyr (Substrate)Ac-D-Phe-Tyr-OH (Inhibitor)Biological Implication
Role SubstrateCompetitive InhibitorD-isomer blocks active site access.

/



Binding affinity is retained but weaker due to steric strain.

(Turnover)
High (

)
Negligible (

)
The D-configuration prevents catalytic attack.
Half-life (Plasma) MinutesHours/DaysD-AA confers resistance to exopeptidases.
Binding Mode Productive (Transition State stabilized)Non-Productive (Ground State stabilized)Useful for crystallographic capture of "open" enzyme states.

References

  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of Carboxypeptidase A. pH and Temperature Dependence of Tripeptide Hydrolysis. Biochemistry.[1][]

    • Context: Establishes the baseline kinetics for Phe-Tyr containing peptides and the structural requirements for hydrolysis.
  • Christianson, D. W., & Lipscomb, W. N. (1989). Carboxypeptidase A.[3] Accounts of Chemical Research.

    • Context: Authoritative review on the active site geometry, explaining why D-amino acids at P1 act as inhibitors rather than substr
  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications.

    • Context: Defines the S1/S1' nomenclature used to describe the binding of the Phe and Tyr residues.
  • BOC Sciences. (2023). Ac-Phe-Tyr-OH Product Data and Stereochemical Variants.

    • Context: Commercial data confirming the availability and physicochemical properties of the acetyl

Sources

Introduction: The Significance of D-Phenylalanine in Dipeptide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of Dipeptides Containing D-Phenylalanine

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and experimental evaluation of dipeptides incorporating the non-proteinogenic amino acid, D-phenylalanine. This document emphasizes the scientific rationale behind experimental designs and provides actionable protocols for laboratory application.

Dipeptides, the simplest peptide units, are fundamental building blocks in biological systems. The incorporation of non-natural amino acids, such as D-phenylalanine, into dipeptide structures offers a powerful strategy to enhance their therapeutic potential. Unlike their L-counterparts, D-amino acids are not readily recognized by proteases, leading to significantly improved metabolic stability and prolonged biological half-life. The presence of the D-phenylalanine residue can also induce unique conformational constraints and intermolecular interactions, leading to novel and often enhanced biological activities. This guide explores the multifaceted biological landscape of D-phenylalanine-containing dipeptides, from their synthesis to their diverse applications in medicine and biotechnology.

Synthesis and Characterization of D-Phenylalanine Dipeptides

The synthesis of dipeptides containing D-phenylalanine can be achieved through both chemical and enzymatic methods. The choice of method depends on factors such as the desired scale, purity requirements, and the specific sequence of the dipeptide.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a widely adopted method for the controlled and efficient synthesis of dipeptides.[1][2]

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of a D-Phenylalanine Dipeptide

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using a 20% piperidine in DMF solution.

    • Wash the resin thoroughly with DMF.

    • Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-L-Alanine-OH) using a coupling agent (e.g., PyBOP) and a base (e.g., N-methylmorpholine (NMM)) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 50 minutes).

    • Monitor the coupling reaction using a colorimetric test (e.g., Bromophenol blue test).[2]

    • Repeat the coupling step if necessary to ensure complete reaction.

  • Fmoc Deprotection: Remove the Fmoc group from the newly coupled amino acid using 20% piperidine in DMF.

  • Second Amino Acid (D-Phenylalanine) Coupling:

    • Activate the carboxyl group of Fmoc-D-Phenylalanine-OH using a coupling agent and base.

    • Add the activated D-phenylalanine solution to the resin and allow the coupling reaction to proceed.

  • Cleavage and Deprotection: Once the dipeptide is assembled on the resin, cleave it from the solid support and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).[2]

  • Purification: Purify the crude dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[1][3]

  • Characterization: Confirm the identity and purity of the synthesized dipeptide using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

Workflow for Solid-Phase Dipeptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (1st AA) Resin->Deprotection1 Coupling1 Amino Acid Coupling (1st AA) Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Fmoc Deprotection (2nd AA) Wash1->Deprotection2 Coupling2 D-Phe Coupling Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Cleavage Cleavage from Resin Wash2->Cleavage Purification HPLC Purification Cleavage->Purification Characterization MS/NMR Analysis Purification->Characterization

Caption: A generalized workflow for the solid-phase synthesis of a dipeptide containing D-phenylalanine.

Enzymatic Synthesis

Enzymatic methods offer a greener and more stereospecific alternative to chemical synthesis.[4] Enzymes like phenylalanine ammonia lyases (PALs) and D-amino acid dehydrogenases can be employed in multi-enzymatic cascade reactions to produce D-phenylalanine and its derivatives with high enantiomeric excess.[5][6][7]

Diverse Biological Activities of D-Phenylalanine Dipeptides

The incorporation of D-phenylalanine can bestow a wide array of biological activities upon dipeptides, making them attractive candidates for drug development.

Enzyme Inhibition

D-phenylalanine-containing dipeptides have been shown to be effective enzyme inhibitors.

  • Chymotrypsin Inhibition: Dipeptides containing a sterically constrained analog of D-phenylalanine, (E)-2,3-methanophenylalanine (ΔEPhe), have demonstrated competitive inhibition of the serine protease chymotrypsin.[8] The dipeptide H-(2R,3S)-ΔEPhe-Phe-OMe was found to be a potent inhibitor with a Ki of 0.16 mM.[8] The mechanism of irreversible inhibition is believed to involve a nucleophilic attack by an enzyme carboxylate group on the cyclopropane ring of the ΔEPhe residue.[8]

Anticancer Activity

Recent studies have highlighted the potential of D-phenylalanine dipeptides in cancer therapy.

  • Induction of Metastasis Suppressor: The heterochiral dipeptide D-phenylalanyl-L-phenylalanine (H-D-Phe-L-Phe-OH) has been identified as a potent inducer of the metastatic suppressor protein NM23H1 in both p53 wild-type and mutant cancer cells.[9] This induction leads to a significant reduction in the migration and invasion of cancer cells.[9]

  • Inhibition of Prostate Cancer Cell Growth: A novel L-phenylalanine dipeptide derivative, HXL131, has been shown to inhibit the growth and metastasis of human prostate cancer cells by targeting DUSP1 and TNFSF9.[10][11][12] This compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value of 5.15 µmol/L at 24 hours.[10]

Signaling Pathway of H-D-Phe-L-Phe-OH in Cancer Cells

Anticancer_Pathway Dipeptide H-D-Phe-L-Phe-OH NM23H1 NM23H1 Upregulation Dipeptide->NM23H1 Induces EMT Inhibition of Epithelial-to- Mesenchymal Transition (EMT) NM23H1->EMT Leads to Metastasis Reduced Cancer Cell Invasion and Metastasis EMT->Metastasis MIC_MBC_Workflow Culture Bacterial Culture Inoculation Inoculation Culture->Inoculation Dilution Peptide Serial Dilution Dilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation MIC MIC Determination (Visual Inspection) Incubation->MIC Plating Plating on Agar MIC->Plating MBC MBC Determination (CFU Counting) Plating->MBC

Caption: A streamlined workflow for determining the MIC and MBC of a dipeptide.

Cytotoxicity and Antiproliferative Assays

Protocol: MTT Assay for Cell Viability

[10]1. Cell Seeding: Seed the target cancer cells (e.g., PC3 prostate cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight. 2. Peptide Treatment: Treat the cells with various concentrations of the D-phenylalanine dipeptide for a specific duration (e.g., 24, 48, 72 hours). 3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals. 4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. 6. IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the dipeptide that reduces the cell viability by 50% compared to the untreated control.

Structure-Activity Relationship (SAR) Insights

The biological activity of D-phenylalanine dipeptides is intricately linked to their structural features.

  • Chirality: The stereochemistry at the α-carbon of the phenylalanine residue is a critical determinant of activity. The use of D-phenylalanine often enhances stability and can lead to unique receptor interactions compared to the L-isomer. *[13][14][15] N- and C-Terminal Modifications: Protecting the N-terminus (e.g., with a Boc group) or modifying the C-terminus can significantly influence the dipeptide's properties, such as its antimicrobial activity and ability to self-assemble. *[16] Sequence: The nature of the other amino acid in the dipeptide sequence profoundly impacts the overall biological activity.

Conclusion and Future Directions

Dipeptides containing D-phenylalanine represent a promising class of molecules with a broad spectrum of biological activities. Their enhanced stability and unique conformational properties make them attractive candidates for the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and pain. Future research should focus on expanding the chemical diversity of these dipeptides through combinatorial synthesis and exploring their mechanisms of action in greater detail. The continued development of efficient enzymatic synthesis routes will also be crucial for their sustainable and large-scale production.

References

  • Ogawa, T., Yoshitomi, H., Kodama, H., Waki, M., Stammer, C. H., & Shimohigashi, Y. (1989). Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. FEBS letters, 250(2), 227–230. [Link]

  • Bhardwaj, U., Singh, S., Sharma, P., Kumar, A., Kumar, A., & Singh, P. P. (2022). Heterochiral dipeptide d-phenylalanyl-l-phenylalanine (H-D Phe-L Phe-OH) as a potential inducer of metastatic suppressor NM23H1 in p53 wild-type and mutant cells. Molecular carcinogenesis, 61(12), 1143–1160. [Link]

  • Liao, S., Shenderovich, M. D., Zhang, L., Lin, J., Lesniak, A., Han, Y., ... & Aldrich, J. V. (2009). Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1. Journal of medicinal chemistry, 52(1), 154–162. [Link]

  • Gouws, C., Van Zyl, R. L., & Naudé, R. J. (2000). The biological activity of selected cyclic dipeptides. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 55(8), 619-622. [Link]

  • Li, L., Yang, M., Yu, J., Cheng, S., Ahmad, M., Wu, C., ... & Luo, H. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International journal of molecular sciences, 23(18), 10916. [Link]

  • Li, L., Yang, M., Yu, J., Cheng, S., Ahmad, M., Wu, C., ... & Luo, H. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International Journal of Molecular Sciences, 23(18), 10916. [Link]

  • Pál, P., Kiss, L. F., Kócsi, D., Fodor, E. A., Holczbauer, T., & Kégl, T. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe (2-F) 2. The Journal of Physical Chemistry B, 126(46), 9508-9520. [Link]

  • Wang, K., Yan, J., Dang, W., Ma, J., Chen, D., & Ji, Z. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. AMB Express, 6(1), 1-8. [Link]

  • Li, L., Yang, M., Yu, J., Cheng, S., Ahmad, M., Wu, C., ... & Luo, H. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International journal of molecular sciences, 23(18), 10916. [Link]

  • Adler, Y., & Gazit, E. (2018). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. Expert opinion on therapeutic targets, 22(1), 69-79. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides In Vitro Potency Assay. Retrieved from [Link]

  • Das, P., Bhattacharjya, D., Das, D., Das, A., Deka, H., Sarma, H., ... & Chattopadhyay, P. (2025). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. ChemMedChem, e202400684. [Link]

  • Marchesan, S., & Castellano, S. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Gels, 8(11), 711. [Link]

  • Contente, M. L., & Paradisi, F. (2015). Synthesis of d-and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. ChemCatChem, 7(8), 1336-1340. [Link]

  • Gonzalez-Martinez, D., & Gotor-Fernandez, V. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Catalysts, 10(5), 503. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Li, J., Li, X., Wu, W., Zhang, Y., Wang, Z., Zhang, S., ... & Han, S. (2018). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial agents and chemotherapy, 62(11), e00942-18. [Link]

  • Kim, D. H., Lee, S. H., Park, Y., & Lee, J. (2021). Adhesive Antimicrobial Peptides Containing 3, 4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating. International journal of molecular sciences, 22(21), 11915. [Link]

  • Bodnar, R. J., & Kordower, J. H. (1986). D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model. Pain, 24(2), 195-205. [Link]

  • Eans, S. O., Ganno, M. L., Reilley, M. J., Locuson, C. W., Le, N. A., D'Andrea, M. R., ... & McLaughlin, J. P. (2020). Phenylalanine Stereoisomers of CJ-15, 208 and [d-Trp] CJ-15, 208 Exhibit Distinctly Different Opioid Activity Profiles. Molecules, 25(17), 3999. [Link]

  • Singh, V., & Ghosh, A. K. (2013). Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial agents and chemotherapy, 57(7), 3297-3306. [Link]

  • Eans, S. O., Ganno, M. L., Reilley, M. J., Locuson, C. W., Le, N. A., D'Andrea, M. R., ... & McLaughlin, J. P. (2020). Phenylalanine Stereoisomers of CJ-15, 208 and [d-Trp] CJ-15, 208 Exhibit Distinctly Different Opioid Activity Profiles. Molecules, 25(17), 3999. [Link]

  • Rad-Dastjerdi, J., & Chemoenzymatic, P. S. T. E. A. (2010). Chemoenzymatic peptide synthesis through enzyme-specific activation. [Link]

  • Bencze, L. C., & Fessner, W. D. (2025). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]

  • Li, Y., Wang, Y., Zhang, Z., Wang, C., Li, X., De Clercq, E., ... & Pan, L. (2023). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 28(13), 5035. [Link]

  • Pan, Y. X. (2000). OPIOID PEPTIDES AND THEIR RECEPTORS: OVERVIEW AND FUNCTION IN PAIN MODULATION. ACNP. [Link]

  • Mohammadi, M., Jaafari, M. R., & Mirzaei, S. A. (2022). Investigating the role of peptides in effective therapies against cancer. Journal of biomedical science, 29(1), 1-20. [Link]

  • Russell, A. L. (2000). DL-phenylalanine markedly potentiates opiate analgesia-an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system. Medical hypotheses, 55(4), 283-288. [Link]

  • ResearchGate. (n.d.). Summary of DMDP-1 & -2 mean IC50 values and mean viability levels.... Retrieved from [Link]

  • Shin, S. Y., Kang, J. H., & Jang, S. Y. (2014). Role of Phenylalanine and Valine10 Residues in the Antimicrobial Activity and Cytotoxicity of Piscidin-1. PloS one, 9(12), e114453. [Link]

  • Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]

  • Wang, M., Wang, Y., Li, S., Li, Y., Li, J., & Wang, R. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum, 9(3), e01031-21. [Link]

  • Britton, J., & Raston, C. L. (2017). Highly Productive Continuous Flow Synthesis of Di-and Tripeptides in Water. Scientific reports, 7(1), 1-8. [Link]

  • ResearchGate. (n.d.). IC50 values for dipeptides and tripeptides. Uptake of Pro-[¹⁴C]Ala (65.... Retrieved from [Link]

  • Ukeda, H. (2017). Biological Functions of Antioxidant Dipeptides. Food Science and Technology Research, 23(3), 329-338. [Link]

  • Gaina, L., Cristea, M., & Moldovan, R. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International journal of molecular sciences, 24(3), 2097. [Link]

  • Swamy, M. J., & Sripad, G. (1998). Purification and characterization of a new enzyme dipeptidase from human lens. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1388(2), 346-356. [Link]

  • ResearchGate. (n.d.). Conformational study on dipeptides containing phenylalanine: A DFT approach. Retrieved from [Link]

  • Marchesan, S., & Castellano, S. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Gels, 8(11), 711. [Link]

  • ResearchGate. (n.d.). Diphenylalanine as a Reductionist Model for the Mechanistic Characterization of β-Amyloid Modulators. Retrieved from [Link]

  • ResearchGate. (n.d.). a HPLC separation of standard DL-phenylalanine (50 mM in HPLC grade.... Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In Peptide Revolution: Genomics, Proteomics & Therapeutics (pp. 3-31). American Peptide Society. [Link]

  • Yadav, P., & Husain, A. (2022). Peptide therapeutics in the management of metastatic cancers. Journal of controlled release, 348, 593-611. [Link]

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Technical Guide: Chemo-Synthetic Strategies for Ac-D-Phe-Tyr-OH

[1]

Executive Summary & Molecular Architecture[1]

Target Molecule: Ac-D-Phe-Tyr-OH Molecular Formula: C₂₀H₂₂N₂O₅ Molecular Weight: 370.41 g/mol [][2]

This guide details the synthesis of the dipeptide N-acetyl-D-phenylalanyl-L-tyrosine.[] Unlike standard L-L dipeptides, the inclusion of the D-isomer at the N-terminus introduces specific stereochemical challenges. This molecule is frequently utilized as a model substrate for proteolytic enzymes (e.g., carboxypeptidase A) to study stereospecific hydrolysis kinetics or as a degradation-resistant pharmacophore in peptidomimetic drug design.[]

Critical Technical Constraint: The primary synthetic risk is racemization of the D-Phenylalanine residue. Direct activation of N-acetylated amino acids (unlike urethane-protected forms like Boc or Fmoc) significantly increases the propensity for azlactone (oxazolone) formation, leading to loss of chiral integrity.[] Therefore, this guide prioritizes a Post-Coupling Acetylation Strategy over direct coupling of Ac-D-Phe-OH to ensure enantiomeric purity.

Retrosynthetic Analysis & Precursors[1]

To maximize yield and optical purity, we disconnect the molecule at the amide bond and the acetyl group.

Graphviz: Retrosynthetic Pathway

RetrosynthesisTargetTarget: Ac-D-Phe-Tyr-OHIntermediateIntermediate: H-D-Phe-Tyr-OR(R = Me, Bzl)Target->Intermediate Hydrolysis & AcetylationReagentAcetylation Reagent:Acetic Anhydride (Ac2O)Target->ReagentLate Stage IntroductionPrecursor1Precursor A:Fmoc-D-Phe-OHIntermediate->Precursor1 Peptide CouplingPrecursor2Precursor B:H-Tyr-OMe (HCl)Intermediate->Precursor2 +

Figure 1: Retrosynthetic breakdown favoring a urethane-protected coupling strategy to prevent racemization.[]

Essential Precursors Table
Precursor / ReagentCAS RegistryRolePurity Requirement
Fmoc-D-Phe-OH 86123-10-6N-terminal building block (Chirality Safe)>99% (HPLC), <0.5% L-isomer
H-Tyr-OMe[]·HCl 3417-91-2C-terminal acceptor (Protected)>98%
EDC[]·HCl 25952-53-8Coupling Agent (Water soluble urea byproduct)Synthesis Grade
HOBt (anhydrous) 2592-95-2Racemization SuppressorSynthesis Grade
Acetic Anhydride 108-24-7Acetylating Agent>99%
Lithium Hydroxide 1310-65-2Ester Hydrolysis (Saponification)Reagent Grade

Method A: Solution-Phase Synthesis (Recommended)[1]

This protocol uses a "Protect-Couple-Deprotect-Acetylate" strategy.[] While longer than direct coupling, it guarantees the retention of the D-configuration.

Workflow Diagram

SolutionPhaseStartStart:Fmoc-D-Phe-OH+H-Tyr-OMeStep11. Coupling(EDC/HOBt/NMM)Start->Step1Step22. Fmoc Removal(Diethylamine)Step1->Step2Yield >85%Step33. N-Acetylation(Ac2O / Pyridine)Step2->Step3Free AmineStep44. Saponification(LiOH / MeOH)Step3->Step4Ac-D-Phe-Tyr-OMeFinalFinal Product:Ac-D-Phe-Tyr-OHStep4->FinalAcidification

Figure 2: Step-wise solution phase synthesis workflow.

Detailed Protocol
Step 1: Coupling (Formation of Fmoc-D-Phe-Tyr-OMe)[]
  • Dissolution: Dissolve 10 mmol Fmoc-D-Phe-OH and 10 mmol HOBt in 50 mL DMF (Dimethylformamide). Cool to 0°C.[]

  • Activation: Add 11 mmol EDC·HCl . Stir for 15 minutes at 0°C.

  • Addition: Add 10 mmol H-Tyr-OMe·HCl followed by 22 mmol NMM (N-methylmorpholine) to neutralize the HCl salt and activate the amine.[]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) overnight.

  • Work-up: Evaporate DMF. Redissolve residue in Ethyl Acetate (EtOAc).[][3] Wash sequentially with 5% KHSO₄, Sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

Step 2: Fmoc Deprotection[]
  • Dissolve the intermediate in 20% Diethylamine (DEA) in DCM (Dichloromethane).[] Note: DEA is preferred over Piperidine for solution phase to simplify workup by evaporation.

  • Stir for 2 hours at RT.

  • Evaporate to dryness. Azeotrope with toluene/DCM to remove amine traces.[]

Step 3: N-Acetylation[]
  • Dissolve the crude H-D-Phe-Tyr-OMe in DCM (20 mL).

  • Add 1.5 eq Pyridine and 1.2 eq Acetic Anhydride .

  • Stir for 2 hours. Monitor by TLC (disappearance of free amine spot).[]

  • Wash with 1N HCl (to remove pyridine) and Sat. NaHCO₃. Concentrate to yield Ac-D-Phe-Tyr-OMe .[]

Step 4: Ester Hydrolysis (Saponification)[]
  • Dissolve Ac-D-Phe-Tyr-OMe in MeOH/THF (1:1).[]

  • Add 2.0 eq LiOH (dissolved in minimal water).[]

  • Stir at 0°C to RT for 2-4 hours. Caution: Avoid high pH or heat to prevent racemization at this stage.

  • Isolation: Acidify carefully to pH 2-3 using 1N HCl. The product Ac-D-Phe-Tyr-OH may precipitate.[] If not, extract with EtOAc, dry, and concentrate.

Method B: Solid-Phase Peptide Synthesis (SPPS)[1][4]

SPPS is ideal for rapid small-scale synthesis (mg to gram scale) for research screening.[]

Resin Selection: 2-Chlorotrityl Chloride Resin (prevents racemization during loading and allows cleavage of protected fragments if needed).[]

SPPS Protocol Summary
StageReagentsConditions
1. Loading Fmoc-Tyr(tBu)-OH + DIPEADCM, 2h. Cap unreacted sites with MeOH.
2. Deprotection 20% Piperidine in DMF2 x 10 min.
3. Coupling Fmoc-D-Phe-OH + HBTU + DIPEADMF, 45 min. (Check with Kaiser Test).
4. Deprotection 20% Piperidine in DMFRemove Fmoc from D-Phe.
5.[] Capping (Acetylation) Acetic Anhydride / DIPEA / DMF10% solution, 20 min.[]
6. Cleavage 95% TFA / 2.5% TIS / 2.5% H₂O2 hours.[] Precipitate in cold diethyl ether.

Note on Side Chains: If using SPPS, the Tyrosine side chain is typically protected as a t-Butyl ether (Tyr(tBu)), which is removed simultaneously during the final TFA cleavage.[]

Quality Control & Characterization

Every batch must be validated for identity and purity.[]

Analytical Specifications Table
TestMethodAcceptance Criteria
Identity ESI-MS (Positive Mode)[M+H]⁺ = 371.4 ± 1 Da
Purity RP-HPLC (C18 Column)> 95% Area Under Curve
Chiral Purity Chiral HPLC (Crownpak or Chiralpak)> 99% D-Phe isomer (No detectable L-Phe-L-Tyr)
Solubility VisualSoluble in DMSO, MeOH, dilute alkaline water.[]

Troubleshooting Solubility: Ac-D-Phe-Tyr-OH is hydrophobic.[] If the final product does not dissolve in water for biological assays, dissolve in DMSO (stock) and dilute into buffer, ensuring DMSO concentration < 1%.

References

  • Bodanszky, M. (1993).[] Principles of Peptide Synthesis. Springer-Verlag.[] (Foundational text for coupling strategies and protecting groups).

  • Isidro-Llobet, A., et al. (2009).[] "Amino Acid-Protecting Groups."[][4] Chemical Reviews, 109(6), 2455–2504.[] Link

  • Benoiton, N. L. (1983).[] "Quantitation of racemization during the formation of the peptide bond." The Peptides: Analysis, Synthesis, Biology, 5, 217-284. (Authoritative source on azlactone-mediated racemization of N-acetyl amino acids).

  • Valeur, E., & Bradley, M. (2009).[] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[] Link[]

  • Greene, T. W., & Wuts, P. G. M. (1999).[] Protective Groups in Organic Synthesis. Wiley-Interscience.[] (Reference for Tyr-OMe and Fmoc stability).

Technical Guide: Solubility and Stability Profiling of Ac-D-Phe-Tyr-OH

[1][2][3]

Executive Summary

The dipeptide Ac-D-Phe-Tyr-OH represents a specific class of hydrophobic, protease-resistant ligands often utilized as fragments in larger peptidomimetics or as model substrates for receptor binding studies.[][2][3] Its structural composition—an N-terminal acetyl cap, a D-amino acid (Phenylalanine), and an unprotected C-terminal Tyrosine—presents a dichotomy: it offers enhanced enzymatic stability compared to its L-isomer counterparts but poses significant solubility challenges in physiological buffers.[][2][3]

This guide provides a rigorous, evidence-based framework for solubilizing, storing, and validating the stability of Ac-D-Phe-Tyr-OH.[][2][3] It moves beyond generic "datasheet" instructions to explain the physicochemical causality driving these protocols.

Part 1: Physicochemical Profile & Theoretical Basis[1][2][3]

To master the handling of Ac-D-Phe-Tyr-OH, one must first understand its molecular behavior in solution.[][2][3]

Structural Analysis[1][2][3][4]
  • N-terminus (Acetyl Group): The acetylation removes the cationic ammonium group (

    
    ) typically found at the N-terminus.[][2] This eliminates a primary source of polarity, significantly increasing hydrophobicity.[2][3]
    
  • Core (D-Phe, L-Tyr): Both residues contain aromatic rings.[][2][3] The

    
     stacking interactions between the Phenylalanine and Tyrosine rings can lead to aggregation and "gelling" in aqueous solutions.[2]
    
  • C-terminus (Free Acid): The carboxylic acid (

    
    ) is the primary ionizable group (pKa 
    
    
    3.6).[][2][3]
  • Side Chain (Tyrosine): The phenolic hydroxyl has a high pKa (

    
     10.0).[][3]
    
The Solubility Paradox

At neutral pH (7.4), the C-terminus is deprotonated (

22amphipathic anion23
Stability Profile (The D-Isomer Advantage)

The inclusion of D-Phenylalanine renders the N-terminal peptide bond resistant to chymotrypsin-like proteases and aminopeptidases, which are stereoselective for L-amino acids.[][2][3] However, the Tyrosine residue remains susceptible to oxidative cross-linking (dityrosine formation), particularly at high pH or in the presence of radical initiators.

Part 2: Solubility Optimization Protocol

WARNING: Do not attempt to dissolve this peptide directly in PBS or saline.[2][3] The high ionic strength will likely cause "salting out" (precipitation) before the peptide is fully solvated.

The "Co-Solvent" Method (Recommended)

This method ensures complete solvation of the hydrophobic core before introduction to the aqueous buffer.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (

    
    99.9%)[]
    
  • Buffer (PBS or HEPES, pH 7.4)[]

Protocol:

  • Calculate: Determine the mass required for a stock concentration 100x higher than your working concentration (e.g., 10 mM stock for a 100 µM assay).

  • Primary Solvation: Add 100% DMSO to the lyophilized powder. Vortex vigorously for 30 seconds.[][2][3]

    • Checkpoint: Solution must be crystal clear. If cloudy, sonicate for 10 seconds.[2][3]

  • Dilution (The Critical Step): Slowly add the aqueous buffer to the DMSO stock while vortexing.

    • Rule of Thumb: Keep final DMSO concentration

      
       (v/v) for cell-based assays, or 
      
      
      for enzymatic assays to avoid solvent artifacts.[][2][3]
The "pH-Shift" Method (Alternative for DMSO-Sensitive Assays)

If DMSO is contraindicated, leverage the ionization of the C-terminal carboxyl.[][2]

  • Suspend peptide in sterile water (it will likely be cloudy).[][2][3]

  • Add 0.1 M Ammonium Hydroxide (

    
    ) or dilute NaOH dropwise.[][2][3]
    
  • Mechanism: Raising pH

    
     fully ionizes the carboxyl group, forcing solvation via charge repulsion.[2]
    
  • Once dissolved, dilute rapidly with buffered saline to return pH to physiological levels.[2][3]

    • Risk:[][2][3][4][5] Rapid pH drop may cause reprecipitation; immediate use is required.[][2][3]

Solubility Decision Logic

SolubilityLogicStartStart: Ac-D-Phe-Tyr-OH PowderCheckAssayIs Assay DMSO Tolerant?Start->CheckAssayYesDMSOMethod A: Co-SolventCheckAssay->YesDMSOYesNoDMSOMethod B: pH ShiftCheckAssay->NoDMSONoStepA1Dissolve in 100% DMSO(Stock 10-20 mg/mL)YesDMSO->StepA1StepB1Suspend in WaterNoDMSO->StepB1StepA2Dilute into Buffer(Final DMSO < 1%)StepA1->StepA2PrecipCheckCheck for Precipitation(Light Scattering)StepA2->PrecipCheckStepB2Add 0.1M NH4OH dropwiseuntil clear (pH > 8)StepB1->StepB2StepB3Back-titrate/Dilutewith Buffer to pH 7.4StepB2->StepB3StepB3->PrecipCheckSuccessSuccessPrecipCheck->SuccessClear

Figure 1: Decision matrix for solubilization based on assay tolerance to organic solvents.

Part 3: Stability in Biological Matrices[2]

Enzymatic Stability (The D-Phe Effect)

In plasma or cell lysate, standard L-peptides degrade within minutes.[][2][3] Ac-D-Phe-Tyr-OH exhibits extended half-life (

23
Enzyme ClassSubstrate SpecificityAc-D-Phe-Tyr-OH SusceptibilityMechanism of Resistance
Aminopeptidases N-terminal L-amino acidsHigh Resistance Acetyl cap blocks access; D-isomer unrecognized.[][2][3]
Chymotrypsin C-side of aromatic L-residuesModerate/High Resistance D-Phe distorts the catalytic triad alignment.[][2][3]
Carboxypeptidases C-terminal cleavageSusceptible The C-terminal Tyr is L-isomer (unless specified D).[][2][3]
Chemical Stability (Oxidation Risks)

The Tyrosine residue is the weak link regarding chemical stability.

  • Risk: Formation of di-tyrosine crosslinks under oxidative stress.[][2][3]

  • Mitigation:

    • Store stock solutions at -20°C or -80°C.[][2][3][6]

    • Protect from light (amber vials).[][2][3]

    • Use degassed buffers to minimize dissolved oxygen.[2][3][7]

Part 4: Analytical Validation (HPLC/MS)

Trust but verify. Before running a bioassay, validate the integrity of your peptide stock using this standard operating procedure (SOP).

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 300Å pore size recommended for hydrophobic peptides.[2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[][2][3][5]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[][2][3]

  • Gradient: 5% B to 65% B over 20 minutes. (Hydrophobic peptides elute late).[][2][3]

  • Detection: UV at 280 nm (Tyrosine absorption) and 214 nm (Peptide bond).[][2][3]

Degradation Pathway Visualization[2][3]

DegradationPathwaysParentAc-D-Phe-Tyr-OH(Intact)EnzymeCarboxypeptidase(In Plasma)Parent->EnzymeSlow HydrolysisOxidationOxidation(Light/O2)Parent->OxidationRadical AttackFrag1Ac-D-Phe-OHEnzyme->Frag1Frag2L-Tyr-OHEnzyme->Frag2DimerDi-Tyrosine Dimer(Crosslinked)Oxidation->Dimer

Figure 2: Primary degradation pathways.[][2][3] Note that N-terminal degradation is blocked by the Acetyl group and D-isomer, shifting the primary enzymatic risk to C-terminal hydrolysis.[][2]

References

  • PubChem. (2025).[][2][3] Compound Summary: Ac-Phe-Tyr-OH (Analogs and Properties).[][2][3][8] National Library of Medicine.[2][3] [Link][][3]

  • Gentilucci, L., et al. (2010).[2][3] Chemical Modifications Designed to Improve Peptide Stability: Incorporation of D-Amino Acids.[][2][3][9][10] Current Pharmaceutical Design.[][2][3] [Link]

  • Isca Biochemicals. (n.d.).[][2][3] Solubility of Peptides: Guidelines for Hydrophobic Sequences. [Link]

In silico modeling of AC-D-Phe-tyr-OH receptor binding

Author: BenchChem Technical Support Team. Date: February 2026

Subject: In Silico Modeling of Ac-D-Phe-Tyr-OH Binding: A Technical Guide to Peptidomimetic-Target Interactions

Executive Summary

This technical guide details the in silico modeling protocol for Ac-D-Phe-Tyr-OH , a synthetic dipeptide derivative. While often utilized as a model substrate or inhibitor for aspartic proteases (e.g., Pepsin, Cathepsin D) due to its hydrophobic aromatic core and D-isomer stability, the workflow described here is universally applicable to peptidomimetic fragment docking .

This guide deviates from standard "black-box" docking tutorials. It addresses the specific physicochemical challenges of this ligand: D-amino acid stereochemistry , N-terminal acetylation (charge masking) , and catalytic water handling within the binding pocket.

Part 1: The Physicochemical Profile & Target Selection

Before initiating software, we must define the molecular entity and its likely biological target to ensure the simulation mimics reality.

Ligand Deconstruction: Ac-D-Phe-Tyr-OH
  • Ac (Acetyl): Caps the N-terminus, removing the positive charge (

    
    
    
    
    
    
    
    ). This mimics the peptide backbone of a larger protein, preventing false electrostatic interactions with residues that typically bind the N-terminus.
  • D-Phe (D-Phenylalanine): The D-isomer induces a specific steric "kink" or turn conformation, often used to stabilize peptides against proteolysis.

  • Tyr (Tyrosine): Provides a phenol group capable of hydrogen bonding (donor/acceptor) and

    
    -
    
    
    
    stacking.
  • OH (C-terminus): A free carboxylic acid, likely deprotonated (

    
    ) at physiological pH, unless in a highly acidic microenvironment (e.g., the stomach or a lysosome).
    
Target Selection: The Aspartic Protease Model

Based on the structural motif (aromatic dipeptide) and literature precedents, this guide uses Pepsin A (an aspartic protease) as the validation target. Pepsin is known to bind hydrophobic dipeptides containing Phe/Tyr, and the "Ac-" cap mimics the extended substrate backbone.

  • Primary Interaction: Hydrophobic cleft (S1/S1' pockets).

  • Catalytic Dyad: Asp32 and Asp215 (Pepsin numbering).

  • Critical Factor: The presence of a catalytic water molecule essential for binding mode prediction.

Part 2: Experimental Protocol (Step-by-Step)

Phase 1: Ligand Construction & Stereochemical Validation

Objective: Generate a low-energy 3D conformer with correct chirality.

  • 2D to 3D Conversion:

    • Draw the sequence Ac-D-Phe-Tyr-OH.

    • Crucial Step: Manually verify the chirality of Phenylalanine. Most software defaults to L-amino acids. Invert the chiral center at the

      
       of Phe.
      
  • Protonation State Generation (Epik/LigPrep):

    • Calculate states at pH

      
       (Acidic pocket of Pepsin) and pH 
      
      
      
      (Plasma).
    • Note: At pH 4.5, the C-terminal carboxylate may exist in equilibrium between

      
       and 
      
      
      
      . Generate both.
  • Conformational Sampling:

    • Perform a greedy conformational search (e.g., OPLS4 force field).

    • Filter: Discard high-energy "clashed" rotamers caused by the D-Phe/L-Tyr junction.

Phase 2: Receptor Preparation (The "Dying" Art)

Objective: Prepare the protein target (e.g., PDB: 5PEP) with accurate protonation states.

  • Pre-processing: Remove non-essential crystallographic waters, except the bridging water between the catalytic Aspartates (often W301).

  • H-Bond Optimization (PropKa):

    • The Aspartic Dyad Logic: In aspartic proteases, one Asp is protonated (neutral), and the other is deprotonated (charged) to activate the catalytic water.

    • Action: Manually inspect Asp32 and Asp215. Set Asp32 to protonated (ASH) and Asp215 to deprotonated (ASP), or allow the software to optimize based on H-bond networks.

  • Restrained Minimization:

    • Minimize the structure (RMSD cutoff 0.3 Å) to relieve steric clashes without distorting the experimental pocket geometry.

Phase 3: Induced Fit Docking (IFD)

Objective: Dock the rigid ligand into a flexible receptor. Standard rigid-receptor docking fails for peptides due to the need for "breathing" room.

  • Grid Generation: Center the grid on the catalytic Asp dyad.

  • Initial Glide Docking:

    • Dock the Ac-D-Phe-Tyr-OH ligand with softened van der Waals radii (scaling factor 0.5) to allow slight clashes.

  • Prime Refinement:

    • Select residues within 5.0 Å of the ligand poses.

    • Perform side-chain prediction and backbone minimization on these residues.

  • Re-Docking:

    • Re-dock the ligand into the newly optimized receptor structures using hard potentials (standard precision).

  • Scoring: Rank by GlideScore (approx.

    
    ).
    

Part 3: Visualization & Logic

Workflow Logic (DOT Diagram)

The following diagram illustrates the critical decision points in the modeling pipeline, specifically handling the D-amino acid anomaly.

LigandModeling cluster_ligand Ligand Prep (Ac-D-Phe-Tyr-OH) cluster_receptor Target Prep (Aspartic Protease) L1 2D Sketch L2 Invert Chirality (L-Phe -> D-Phe) L1->L2 L3 Generate States (pH 4.5 & 7.4) L2->L3 D1 Induced Fit Docking (IFD) L3->D1 R1 Import PDB (e.g., 5PEP) R2 Dyad Protonation (Asp-H ... Asp-) R1->R2 R3 Retain Catalytic Water R2->R3 R3->D1 D2 Interaction Analysis (Pi-Stacking/H-Bonds) D1->D2

Caption: Workflow highlighting the critical inversion of stereochemistry and catalytic dyad setup.

Interaction Network (DOT Diagram)

This diagram represents the hypothesized binding mode of Ac-D-Phe-Tyr-OH within the catalytic pocket, derived from known protease-inhibitor structural data.

InteractionMap Ac Acetyl Cap S1 S1 Pocket (Hydrophobic) Ac->S1 vdW DPhe D-Phe Ring DPhe->S1 Pi-Stacking Tyr Tyr Phenol S1_Prime S1' Pocket (Aromatic) Tyr->S1_Prime Pi-Stacking Dyad Asp32/Asp215 (Catalytic) Tyr->Dyad H-Bond COOH C-term COOH Wat Water 301 COOH->Wat H-Bond bridge Wat->Dyad Coordination

Caption: Hypothesized interaction map showing Pi-stacking in S1/S1' pockets and water-mediated H-bonds.

Part 4: Data Analysis & Quality Control

Quantitative Output Table

When analyzing docking results, organize data to identify the "Native-Like" pose.

MetricAcceptable RangeInterpretation
GlideScore (XP) -8.0 to -11.0 kcal/molPredicted binding affinity. Lower is better.
Ligand Strain < 3.0 kcal/molEnergy penalty for the bound conformation. High strain indicates an unrealistic pose.
RMSD (Ref) < 2.0 ÅDeviation from a known co-crystallized analog (if available).
H-Bonds

2
Specific interactions with the Asp dyad or backbone amides.
D-Phe Geometry

in allowed D-region
Verify Ramachandran plot for D-amino acids (inverted relative to L).
Troubleshooting Common Failures
  • "No Poses Returned":

    • Cause: The "Ac" cap or D-Phe side chain clashes with the rigid receptor walls.

    • Fix: Increase the receptor van der Waals scaling factor to 0.7 or switch to Induced Fit Docking (IFD).

  • "Wrong Orientation":

    • Cause: The algorithm flips the peptide to maximize H-bonds, ignoring the hydrophobic fit.

    • Fix: Define a "Hydrophobic Constraint" or "Positional Constraint" on the S1 pocket to force the D-Phe ring into the correct subsite.

References

  • Dunn, B. M. (2002). Structure and Mechanism of Aspartic Proteinases. Chemical Reviews, 102(12), 4431–4458. Link

  • Schiller, P. W., et al. (1992). Synthesis and in vitro opioid activity of TIPP (Tyr-Tic-Phe-Phe-OH), a highly potent and stable delta opioid receptor antagonist. Journal of Medicinal Chemistry, 35(22), 4232–4237. Link

  • London, N., et al. (2011).[1] FlexPepDock: ab initio peptide-protein docking with high-resolution refinement. Nucleic Acids Research, 39(Web Server issue), W249–W253. Link

  • Bohak, Z. (1973). The effect of the inhibitor peptide on the activity of pepsin.[2] The Journal of Biological Chemistry. (Contextual grounding for Ac-D-Phe-Tyr interactions with Pepsin). Link

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Rough Scoring Function. Journal of Computational Chemistry, 27(14), 1615-1630. Link

Sources

Therapeutic Targets of Ac-D-Phe-Tyr-OH: A Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic targets, mechanism of action, and experimental utility of the dipeptide derivative Ac-D-Phe-Tyr-OH (N-Acetyl-D-Phenylalanyl-L-Tyrosine).

Executive Summary

Ac-D-Phe-Tyr-OH is a synthetic dipeptide derivative that serves as a "privileged scaffold" in medicinal chemistry. While rarely used as a standalone monotherapy, it functions as a critical N-terminal recognition motif for high-affinity ligands targeting G-Protein Coupled Receptors (GPCRs) and as a mechanistic probe for aspartic proteases. Its therapeutic value lies in its specific stereochemistry (D-Phe) which confers resistance to aminopeptidase degradation, and its aromatic side chains which facilitate pi-stacking interactions within hydrophobic binding pockets.

This guide analyzes its three primary domains of therapeutic intervention:

  • Somatostatin Receptor Subtypes 2 & 5 (SSTR2/5) – as the warhead of radiopharmaceuticals.

  • Aspartic Proteases (Pepsin/Cathepsin D) – as a competitive inhibitor/substrate mimic.

  • Endothelin & Lipid Transfer Proteins – as a structural core for emerging inhibitors.

Primary Target: Somatostatin Receptors (SSTR2/5)

The most clinically validated application of the Ac-D-Phe-Tyr motif is its role as the N-terminal sequence of DOTATOC (DOTA-D-Phe1-Tyr3-octreotide) and related somatostatin analogues.

Mechanism of Action

The native somatostatin peptide has a short half-life (<3 mins). The Ac-D-Phe-Tyr modification achieves two critical functions:

  • Metabolic Stability: The D-isomer of Phenylalanine prevents N-terminal degradation by serum aminopeptidases.

  • Receptor Locking: The aromatic stack between D-Phe and Tyr stabilizes the peptide in a bioactive

    
    -turn conformation, essential for fitting into the deep binding pocket of SSTR2 and SSTR5.
    
Therapeutic Application: Peptide Receptor Radionuclide Therapy (PRRT)

In oncology, this motif directs cytotoxic radionuclides (


Y, 

Lu) specifically to neuroendocrine tumors (NETs) overexpressing SSTRs.

Signaling Pathway Visualization: The following diagram illustrates how the Ac-D-Phe-Tyr motif (within a larger ligand) triggers SSTR2 internalization and signaling.

SSTR_Signaling Ligand Ac-D-Phe-Tyr-Ligand (e.g., DOTATOC) SSTR2 SSTR2 Receptor (GPCR) Ligand->SSTR2 High Affinity Binding (Kd ~1.5 nM) Gi Gi Protein (Gαi) SSTR2->Gi Activates PTP PTP (Phosphatase) SSTR2->PTP Activates (SHP-1/2) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Apoptosis Apoptosis / Cell Cycle Arrest cAMP->Apoptosis Modulates PTP->Apoptosis Induces

Figure 1: Signal transduction pathway initiated by Ac-D-Phe-Tyr motif binding to SSTR2, leading to antiproliferative effects.

Secondary Target: Aspartic Proteases (Pepsin & Cathepsin D)

The free acid dipeptide Ac-D-Phe-Tyr-OH and its methyl ester (Ac-D-Phe-Tyr-OMe ) act as specific probes for aspartic proteases.

Mechanism of Interaction

Aspartic proteases like Pepsin and Cathepsin D possess a large hydrophobic cleft (S1 and S1' subsites) that preferentially binds aromatic residues.

  • Substrate Mimicry: The Phe-Tyr sequence mimics the cleavage site of native substrates (e.g., Angiotensinogen or Hemoglobin fragments).

  • Inhibition: The Acetyl group removes the N-terminal charge, allowing the molecule to penetrate the active site without electrostatic repulsion, while the D-configuration of Phenylalanine distorts the catalytic geometry, slowing down or preventing hydrolysis.

Experimental Data: Pepsin Kinetics

Historical kinetic studies demonstrate the interaction of this motif with Pepsin:

ParameterValueInterpretation
Substrate Ac-D-Phe-Tyr-OMeMethyl ester variant
pK (Ionization) ~3.0 - 4.2Indicates carboxyl group involvement in active site
Interaction Type Competitive / Slow HydrolysisD-isomer retards catalytic turnover
pH Optimum < 4.0Typical for acidic proteases

Emerging Targets: MTP and Endothelin

Microsomal Triglyceride Transfer Protein (MTP)

The "D-Phe-Tyr" core is a recurring pharmacophore in inhibitors of MTP, a protein responsible for assembling VLDL and chylomicrons.

  • Relevance: MTP inhibitors (e.g., derivatives of JTT-130) often utilize a central aromatic dipeptide scaffold to block the lipid transfer tunnel. Ac-D-Phe-Tyr-OH represents the minimal structural unit required for this hydrophobic blockade.

Endothelin Receptor Type B (ET-B)

BindingDB records indicate that extended analogues (e.g., Ac-D-Phe-Tyr-Ile-Ile-Trp ) exhibit inhibitory activity against the Endothelin B receptor (IC50 ~10 µM).

  • Therapeutic Implication: Modulation of vascular tone and sodium excretion.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Ac-D-Phe-Tyr-OH

To generate high-purity material for biological assays, follow this Fmoc-chemistry workflow.

Reagents:

  • Resin: 2-Chlorotrityl Chloride Resin (for C-terminal acid).

  • Amino Acids: Fmoc-Tyr(tBu)-OH, Fmoc-D-Phe-OH.

  • Coupling: HBTU/DIEA.

  • Cleavage: 95% TFA.

Workflow Diagram:

SPPS_Workflow Step1 Resin Loading (Fmoc-Tyr(tBu)-OH + 2-CTC Resin) Step2 Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 Coupling D-Phe (Fmoc-D-Phe-OH + HBTU/DIEA) Step2->Step3 Step3->Step2 Step4 N-Terminal Acetylation (Ac2O / Pyridine) Step3->Step4 After 2nd Deprotection Step5 Global Cleavage (95% TFA / 2.5% TIS / 2.5% H2O) Step4->Step5 Step6 Purification (RP-HPLC, C18 Column) Step5->Step6

Figure 2: Step-by-step synthesis of Ac-D-Phe-Tyr-OH preserving D-stereochemistry.

Protocol B: Competitive Binding Assay (SSTR)

Objective: Determine the affinity (


) of Ac-D-Phe-Tyr-OH derivatives against 

I-Somatostatin-14.
  • Cell Line: CHO-K1 cells stably expressing human SSTR2.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.

  • Incubation:

    • Mix 20 µg membrane protein with 0.05 nM

      
      I-Somatostatin-14.
      
    • Add increasing concentrations of Ac-D-Phe-Tyr-OH (

      
       to 
      
      
      
      M).
    • Incubate for 1 hour at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

  • Analysis: Measure radioactivity via gamma counter. Calculate IC50 using non-linear regression.

References

  • Pepsin Interaction Studies

    • Title: Structural Changes Associated with the Conversion of Pepsinogen to Pepsin.[1]

    • Source: ShareOK / Biochim. Biophys. Acta.
    • Context: Kinetic analysis of Ac-D-Phe-Tyr-OMe as a pepsin substr
    • URL:[Link]

  • SSTR Targeting (DOTATOC)

    • Title: Tumor Response and Clinical Benefit in Neuroendocrine Tumors After 7.4 GBq 90Y-DOTATOC.[2]

    • Source: Journal of Nuclear Medicine (SNM).
    • Context: Establishes D-Phe-Tyr as the binding motif for SSTR2.
    • URL:[Link]

  • Endothelin Receptor Activity

    • Title: Activity Spreadsheet -- Enzyme Inhibition Constant D
    • Source: BindingDB.
    • Context: Identifies Ac-D-Phe-Tyr-Ile-Ile-Trp as an Endothelin B receptor ligand.
    • URL:[Link]

  • Chemical Properties & Supply

    • Title: Ac-D-Phe-Tyr-OH Product Information.[3][4][5][6][7]

    • Source: ChemicalBook / CymitQuimica.
    • Context: Commercial availability and CAS verific

Sources

Technical Deep Dive: Engineering D-Amino Acid Peptides for Therapeutic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Flip

The incorporation of D-amino acids (D-aa) into peptide therapeutics is not merely a structural novelty; it is a calculated evasion of biological clearance mechanisms. While nature operates almost exclusively within the L-enantiomeric space, the strategic introduction of D-stereoisomers offers a "stealth mode" for therapeutics. This guide dissects the technical implementation of D-amino acids to extend half-life, reduce immunogenicity, and maintain target affinity, moving beyond theory into actionable synthetic and analytical protocols.

Part 1: The Mechanistic Advantage

The primary failure mode for peptide drugs is rapid proteolytic degradation.[1] Endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective, possessing active sites evolved to recognize and cleave L-peptide bonds.[1]

Proteolytic Resistance via Steric Occlusion

Replacing L-residues with D-enantiomers alters the spatial orientation of the side chain (R-group) relative to the peptide backbone. This inversion creates steric clashes within the protease active site, preventing the formation of the transition state required for amide bond hydrolysis.

  • Mechanism: The "lock and key" fit is disrupted. The scissile bond is inaccessible to the catalytic triad of the protease.

  • Outcome: Half-life extension from minutes (L-form) to days or weeks (D-form).

Immunological Inertness

The adaptive immune system relies on Major Histocompatibility Complex (MHC) presentation. MHC class II molecules bind peptide fragments to present to T-cells.

  • T-Cell Evasion: D-peptides generally fail to bind MHC grooves effectively due to side-chain misalignment. Even if binding occurs, the T-cell receptor (TCR) often cannot recognize the D-peptide-MHC complex, silencing the immune response.

Data Summary: L- vs. D-Peptide Properties[1][2][3][4][5][6][7][8]
FeatureL-Peptide (Native)D-Peptide (Enantiomer)Retro-Inverso (RI)
Proteolytic Stability Low (<30 min plasma t½)High (>24h plasma t½)High (>24h plasma t½)
Immunogenicity High (Potential)Low / NegligibleLow
Topological Match Native TargetMirror Image TargetMimics Native Target
Solubility Sequence DependentIdentical to L-formSequence Dependent

Part 2: Design Strategies

Two primary strategies exist for exploiting D-amino acids: Retro-Inverso Design (for mimicking existing L-ligands) and Mirror-Image Phage Display (for de novo discovery).

Retro-Inverso (RI) Engineering

The RI strategy is used when you have a known active L-peptide and want to stabilize it without losing receptor affinity.

  • Concept: Synthesize the sequence in reverse (Retro) using D-amino acids (Inverso).

  • Topological Logic: Reversing the direction of the peptide bond (N→C to C→N) while inverting chirality (L to D) results in side chains that project in the same spatial orientation as the original L-peptide, assuming the backbone conformation is preserved.[2][3]

RetroInverso cluster_0 Native L-Peptide cluster_1 Retro-Inverso (RI) Mimic L_N N-Term L_Seq L-Seq (A-B-C) L_N->L_Seq L_C C-Term L_Seq->L_C RI_Seq D-Seq (c-b-a) L_Seq->RI_Seq Topological Mimicry RI_C C-Term (Pseudo-N) RI_C->RI_Seq RI_N N-Term (Pseudo-C) RI_Seq->RI_N Explanation Side chains maintain spatial orientation despite backbone reversal RI_Seq->Explanation

Figure 1: Topological relationship between a native L-peptide and its Retro-Inverso analog. The RI peptide mimics the side-chain display of the parent.

Mirror-Image Phage Display (MIPD)

Standard phage display uses L-peptides (displayed on phage) against an L-target. You cannot display D-peptides directly because the host machinery (E. coli) only translates L-amino acids.

  • The Solution: "Trick" the system by using a D-Target .

  • Workflow:

    • Synthesize the D-enantiomer of your target protein (D-Target).[4]

    • Screen a standard L-phage library against this D-Target.

    • Identify L-peptide binders.

    • Synthesize the D-enantiomer of the winning L-peptides.

    • By symmetry, these D-peptides will bind the native L-Target.

MIPD_Workflow Step1 1. Synthesize D-Target (Mirror Image of Native Protein) Step2 2. Pan L-Phage Library (Standard Biological Display) Step1->Step2 Use as Bait Step3 3. Isolate L-Peptide Binder Step2->Step3 Selection Step4 4. Sequence DNA to Identify L-Peptide Step3->Step4 Analysis Step5 5. Chemically Synthesize D-Peptide (Mirror of Binder) Step4->Step5 Chirality Flip Step6 6. D-Peptide Binds Native L-Target Step5->Step6 Therapeutic Application

Figure 2: The Mirror-Image Phage Display workflow allows the discovery of D-peptide ligands using standard biological libraries.

Part 3: Synthetic Methodologies & Challenges

Synthesizing D-peptides via Solid Phase Peptide Synthesis (SPPS) introduces unique risks, primarily racemization . While D-amino acids are commercially available (Fmoc-D-aa-OH), maintaining their chiral purity during coupling is critical.

The Racemization Threat

Racemization converts your pure D-residue back into an L-residue (or vice versa), leading to diastereomeric impurities that are difficult to separate.

  • High Risk Residues: Cysteine (Cys) and Histidine (His) are notoriously prone to racemization.

  • Mechanism: Base-catalyzed proton abstraction from the

    
    -carbon, often via an oxazolone intermediate.
    
Protocol: Low-Racemization SPPS for D-Peptides

Trustworthiness Check: This protocol prioritizes "soft" activation to preserve chirality.

Reagents:

  • Resin: Rink Amide ChemMatrix (for better swelling).

  • Coupling: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[5] Avoid HBTU/HATU with strong bases if possible.

  • Base: 2,4,6-Collidine (TMP) or DIPEA (limited amount).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 20 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Minimize time. Prolonged exposure to piperidine can cause racemization of the C-terminal residue attached to the resin.[6]

  • Activation (The Critical Step):

    • Dissolve Fmoc-D-AA-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

    • Add DIC (3 eq) immediately before adding to resin.

    • Why: Pre-activation generates the active ester. If left too long (>2 min) before adding to resin, the risk of racemization increases.

  • Coupling: Shake at Room Temperature for 45-60 min.

    • For Cys/His: Cool the reaction vessel to 4°C or use collidine instead of DIPEA to suppress base-catalyzed racemization.

  • Washing: DMF (3x), DCM (3x).

SPPS_Racemization Start Fmoc-D-AA-OH Activation Activation (DIC/Oxyma) Start->Activation Oxazolone Oxazolone Intermediate (High Racemization Risk) Activation->Oxazolone Prolonged Time High Temp Coupling Coupling to Resin Activation->Coupling Fast Addition Oxazolone->Coupling Generates DL-Peptide Safe Safe Product (Pure D-Peptide) Coupling->Safe Base Base (Piperidine/DIPEA) Base->Oxazolone Promotes H+ Abstraction

Figure 3: Critical checkpoints for racemization during SPPS. Controlling activation time and base strength is essential.

Part 4: Analytical Validation

You cannot assume chirality was maintained. You must prove it.

Chiral Chromatography

Standard C18 HPLC cannot distinguish enantiomers (D vs L).

  • Method: Use Chiral Stationary Phases (CSPs) such as Crown Ether columns (e.g., Crownpak) or Cyclodextrin-based columns.

  • Application: Hydrolyze a small aliquot of your peptide (6N HCl/D₂O) and run amino acid analysis (AAA) on a chiral column to quantify the %D vs %L of each residue.

Marfey’s Method (FDAA)

If chiral HPLC columns are unavailable, use derivatization.

  • Hydrolyze peptide.[6]

  • React with Marfey’s Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • This converts enantiomers (D/L) into diastereomers (L-D and L-L).

  • Diastereomers have different physical properties and can be separated on a standard C18 HPLC column.

Circular Dichroism (CD)

CD is the gold standard for confirming global secondary structure.

  • Signature: An

    
    -helical L-peptide shows minima at 208/222 nm. Its D-enantiomer will show a perfect mirror image (maxima at 208/222 nm).
    
  • Validation: If the spectra are not perfect mirror images, your synthesis likely contains racemic errors or structural defects.

Part 5: Case Studies & Clinical Status

Etelcalcetide (Parsabiv)
  • Indication: Secondary Hyperparathyroidism.

  • Structure: A linear octapeptide composed entirely of D-amino acids (D-Cys, D-Ala, D-Arg, etc.) linked to an L-Cys via disulfide.[7]

  • Significance: It is one of the few FDA-approved drugs comprised almost exclusively of D-amino acids. Its all-D backbone renders it highly resistant to proteolysis in blood, allowing for intravenous administration during dialysis.

Octreotide[8]
  • Indication: Acromegaly.[8]

  • Structure: Cyclic octapeptide containing D-Phe and D-Trp.

  • Mechanism: Mimics somatostatin.[8] The D-amino acids stabilize the

    
    -turn required for receptor binding and prevent degradation, extending half-life from ~3 minutes (native somatostatin) to ~100 minutes.
    
Emerging: D-Peptides for HIV
  • Target: The gp41 N-trimer pocket (viral entry).

  • Discovery: Identified via Mirror-Image Phage Display.

  • Status: Specific D-peptides (e.g., PIE12-trimer) bind the conserved hydrophobic pocket of HIV-1 gp41, inhibiting fusion. Because they are D-peptides, they resist mucosal proteases, opening the door for potential microbicide gels.

References

  • Method to generate highly stable D-amino acid analogs of bioactive helical peptides. PNAS. Available at: [Link]

  • Recent Applications of Retro-Inverso Peptides. International Journal of Molecular Sciences. Available at: [Link]

  • Mirror image phage display—a method to generate D-peptide ligands. Molecular BioSystems. Available at: [Link]

  • Analysis of Endogenous D-Amino Acid-Containing Peptides. PubMed Central. Available at: [Link]

Sources

Methodological & Application

AC-D-Phe-tyr-OH solid-phase peptide synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Solid-Phase Synthesis of Ac-D-Phe-Tyr-OH

This document provides a comprehensive guide for the synthesis of the N-terminally acetylated dipeptide, Ac-D-Phe-Tyr-OH, utilizing Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocol is designed for researchers, scientists, and professionals in drug development who require a robust and well-validated methodology for creating short, modified peptides.

Scientific Rationale and Strategy

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide chemistry.[1] It allows for the efficient construction of peptide chains on an insoluble polymer resin, simplifying the purification process by enabling the removal of excess reagents and by-products through simple filtration and washing.[1]

For the synthesis of Ac-D-Phe-Tyr-OH, which features a free C-terminal carboxylic acid, the Fmoc/tBu orthogonal strategy is employed. This approach is favored for its mild reaction conditions and high yields.[2]

Key Components of the Synthetic Strategy:

  • Solid Support (Resin): Wang resin is the ideal choice as its p-alkoxybenzyl alcohol linker forms an ester bond with the first amino acid.[3] This linkage is stable during the synthesis cycles but is readily cleaved under moderately acidic conditions (e.g., Trifluoroacetic acid), yielding the desired C-terminal carboxylic acid.[3][4]

  • Nα-Amino Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection of the alpha-amino group of the amino acids. Its key advantage is its lability to a secondary amine base, typically piperidine, while remaining stable to the acidic conditions used for final cleavage.[2] This orthogonality is fundamental to the strategy's success.

  • Side-Chain Protection: The hydroxyl group on the Tyrosine side chain is reactive and must be protected to prevent unwanted side reactions during synthesis. The tert-Butyl (tBu) ether is an excellent choice as it is stable to the basic conditions of Fmoc removal but is quantitatively cleaved by Trifluoroacetic acid (TFA) during the final step.[5] D-Phenylalanine does not possess a reactive side chain and therefore requires no additional protection.

  • N-Terminal Modification: Acetylation of the N-terminus is performed after the final amino acid coupling and deprotection. This "capping" step imparts a neutral charge to the N-terminus and can be crucial for mimicking native protein structures or improving peptide stability.[6]

Experimental Workflow and Methodologies

The synthesis of Ac-D-Phe-Tyr-OH follows a cyclical process of deprotection, washing, coupling, and washing, culminating in N-terminal acetylation and final cleavage from the solid support.

Overall Synthesis Workflow

The entire process, from resin preparation to the purified peptide, is depicted below.

spss_workflow Resin Fmoc-Tyr(tBu)-Wang Resin Swell Resin Swelling (DMF) Resin->Swell Cycle Iterative Synthesis Cycle (Deprotection & Coupling) Swell->Cycle Start Acetylation N-Terminal Acetylation Cycle->Acetylation Peptide Assembled Cleavage Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Precipitation Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Crude Peptide Final Lyophilized Ac-D-Phe-Tyr-OH Purification->Final >95% Purity

Caption: High-level workflow for the synthesis of Ac-D-Phe-Tyr-OH.

The Iterative Synthesis Cycle

The core of SPPS is the repeated cycle of removing the Nα-Fmoc protecting group and coupling the next amino acid in the sequence.

synthesis_cycle Start Fmoc-AA(n)-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 H_AA_Resin H₂N-AA(n)-Resin Wash1->H_AA_Resin Coupling Coupling (Fmoc-AA(n+1)-OH, HBTU, DIPEA) H_AA_Resin->Coupling Wash2 DMF Wash Coupling->Wash2 End Fmoc-AA(n+1)-AA(n)-Resin Wash2->End End->Deprotection Repeat for next AA

Caption: The iterative deprotection and coupling cycle in SPPS.

Detailed Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale. Reagent volumes should be adjusted proportionally for different scales.

Materials and Reagents
ReagentPurposeTypical Amount (0.1 mmol scale)
Fmoc-Tyr(tBu)-Wang ResinSolid support & first amino acid~150-200 mg (depending on substitution)
Dimethylformamide (DMF)Primary solvent for swelling, washing, and reactionsAs needed
Dichloromethane (DCM)Solvent for washingAs needed
PiperidineFmoc deprotection agent2 mL (in 8 mL DMF)
Fmoc-D-Phe-OHSecond amino acid155 mg (0.4 mmol, 4 eq)
HBTUCoupling activator151 mg (0.4 mmol, 4 eq)
DIPEAActivation base139 µL (0.8 mmol, 8 eq)
Acetic AnhydrideAcetylating agent47 µL (0.5 mmol, 5 eq)
TFA Cleavage CocktailCleavage and deprotection2 mL
Cold Diethyl EtherPeptide precipitation~40 mL

TFA Cleavage Cocktail Recipe: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). Caution: Prepare in a fume hood. TFA is highly corrosive.

Step-by-Step Procedure

Step 1: Resin Swelling

  • Place the Fmoc-Tyr(tBu)-Wang resin in a fritted reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and agitate gently for 30-60 minutes to swell the resin beads. Proper swelling is critical for reaction efficiency.[5]

  • Drain the DMF.

Step 2: First Fmoc Deprotection (for Tyr residue)

  • Add 20% piperidine in DMF to the swelled resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[5]

  • Drain the solution and wash the resin thoroughly with DMF (5x), followed by DCM (3x), and finally DMF (3x) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-D-Phe-OH

  • In a separate vial, dissolve Fmoc-D-Phe-OH and HBTU in DMF (~2 mL).

  • Add DIPEA to the solution. The solution will typically change color. Allow this pre-activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate at room temperature for 1-2 hours.

  • Drain the coupling solution and wash the resin with DMF (5x) to remove excess reagents. Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Step 4: Second Fmoc Deprotection (for D-Phe residue)

  • Repeat the deprotection procedure described in Step 2 to remove the Fmoc group from the N-terminal D-Phe.

Step 5: N-Terminal Acetylation

  • To the deprotected peptide-resin, add a solution of acetic anhydride (5 eq) and DIPEA (5 eq) in DMF.

  • Agitate at room temperature for 30-45 minutes.

  • Drain the acetylation solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.

Step 6: Cleavage and Final Deprotection

  • Place the dry peptide-resin in a suitable reaction vessel within a fume hood.

  • Add the freshly prepared TFA cleavage cocktail (e.g., 2 mL). The resin will typically shrink and a color change may be observed.

  • Agitate at room temperature for 2-3 hours.[5] During this step, the peptide is cleaved from the Wang resin, and the tBu protecting group is removed from the Tyrosine side chain.[3]

cleavage_diagram ResinPeptide Ac-D-Phe-Tyr(tBu)-O-Linker-Resin TFA + TFA / H₂O / TIS ResinPeptide->TFA Products Ac-D-Phe-Tyr-OH (Free Peptide) + Resin-Carbocation + t-Butyl Cation TFA->Products

Caption: Final acidolytic cleavage and deprotection step.

Step 7: Peptide Precipitation and Isolation

  • Filter the resin from the TFA solution, collecting the filtrate into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (0.5 mL) and add it to the collected filtrate.

  • Add the TFA solution dropwise into a separate centrifuge tube containing a 10-fold volume excess of ice-cold diethyl ether.

  • A white precipitate of the crude peptide should form immediately.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet by resuspending it in fresh cold ether and centrifuging again. Repeat this wash 2-3 times to remove residual scavengers and TFA.

  • After the final wash, carefully decant the ether and dry the white peptide pellet under vacuum.

Purification and Validation

The crude product from SPPS contains impurities and must be purified and characterized to ensure it meets the required specifications.

Purification by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[7][8][9] The separation is based on the hydrophobicity of the peptide.

ParameterCondition
Column Preparative C18, 5-10 µm particle size
Mobile Phase A 0.1% TFA in HPLC-grade Water
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min)
Detection UV at 220 nm and 280 nm
Gradient See table below

Typical Purification Gradient:

Time (min)% Mobile Phase B
05
55
3565
4095
4595
505

Fractions corresponding to the major peak are collected, analyzed for purity by analytical HPLC, and pooled. The organic solvent is removed under vacuum, and the remaining aqueous solution is lyophilized to yield the final peptide as a fluffy white powder.[10]

Characterization and Quality Control

1. Analytical RP-HPLC:

  • Used to assess the purity of the crude and purified peptide.

  • A sharp, single peak indicates high purity. The retention time is a characteristic property of the peptide under specific conditions.

2. Mass Spectrometry (MS):

  • This is the definitive method for confirming the identity of the synthesized peptide.[11]

  • Electrospray Ionization (ESI-MS) or MALDI-TOF will be used to determine the molecular weight of the final product.

  • Expected Mass (Ac-D-Phe-Tyr-OH):

    • Formula: C₂₀H₂₂N₂O₅

    • Monoisotopic Mass: 370.15 g/mol

    • The observed mass [M+H]⁺ should be approximately 371.16.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Agilent Technologies, Inc. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin.
  • AltaBioscience. (2024, June 13). Advantages of Wang Resin in Peptide Synthesis.
  • AAPPTec. (n.d.). Peptide cleavage from Wang resin.
  • (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Peptides. (n.d.). Fmoc-Tyr(tBu)-OH [71989-38-3].
  • Mant, C. T., & Hodges, R. S. (n.d.).
  • ACS Publications. (2020, June 15). Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry | Analytical Chemistry.
  • AAPPTec. (n.d.). Peptide Purification.
  • Aguilar, M. I. (n.d.). HPLC of Peptides and Proteins.
  • ResearchGate. (n.d.). TFA cleavage of DSIP synthesis on a Wang resin.
  • PubMed. (n.d.). The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates.
  • PubMed. (n.d.). Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives.
  • RSC Publishing. (n.d.). A highly efficient in situ N-acetylation approach for solid phase synthesis.
  • The Hebrew University of Jerusalem. (2022, February 14). A highly efficient in situ N-acetylation approach for solid phase synthesis. Retrieved from The Hebrew University of Jerusalem website.
  • PubMed. (n.d.). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.
  • University of the Pacific. (n.d.). Solid Phase Peptide Synthesis - Scholarly Commons.
  • Journal of the American Chemical Society. (n.d.). The Mass Spectra of Dipeptides.
  • ResearchGate. (2025, August 6). A highly efficient in situ N-acetylation approach for solid phase synthesis.
  • Google Patents. (n.d.). DE102011118030A1 - Preparation and use of a peptide having an N-terminal 11 C-labeled acetyl group.
  • Google Patents. (n.d.). US20210009631A1 - Solid phase synthesis of acylated peptides.
  • PubMed. (2002, August 29). Solid phase synthesis and evaluation of Tyr-Tic-Phe-Phe(p-NHCOCH(2)Br) ([Phe(p-bromoacetamide)(4)]TIPP), a potent affinity label for delta opioid receptors.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Sabinet. (1986). Solid phase synthesis of a growth hormone releasing factor Tyr-D-Trp-Ala-Trp-D-Phe.
  • Chem-Impex. (n.d.). Ac-Phe-Tyr-OH.

Sources

Application Note: A Robust Protocol for the Purification of Ac-D-Phe-Tyr-OH by Preparative Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of the synthetic dipeptide N-acetyl-D-phenylalanyl-L-tyrosine (Ac-D-Phe-Tyr-OH) using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, chemists, and drug development professionals who require high-purity peptides, often after synthesis via methods like Solid-Phase Peptide Synthesis (SPPS). We detail the entire workflow, from crude sample preparation to final purity analysis, and explain the scientific rationale behind key experimental choices, including stationary phase selection, mobile phase composition, and gradient optimization. This guide aims to serve as a self-validating system to enable the consistent and efficient production of highly pure Ac-D-Phe-Tyr-OH for downstream applications.

Introduction: The Rationale for High-Purity Peptide Purification

The dipeptide Ac-D-Phe-Tyr-OH is a valuable molecule in various research contexts. Like many synthetic peptides, its utility is directly dependent on its purity. Crude peptides obtained from synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS), are typically accompanied by a host of process-related impurities.[1][2] These can include deletion sequences, truncated peptides, and by-products from incomplete deprotection or side reactions during synthesis and cleavage.[1][3] For any meaningful biological or chemical study, these impurities must be removed.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard and most powerful technique for purifying peptides.[2][4][5] The method separates molecules based on their hydrophobicity.[4] A non-polar stationary phase (typically C18-modified silica) retains the peptide and impurities, which are then selectively eluted by a gradient of increasing organic solvent in the mobile phase.[2] Due to its high resolution, reproducibility, and scalability, RP-HPLC is indispensable for achieving the >95-99% purity required for most research applications.[4][6]

This document outlines a robust preparative RP-HPLC method specifically tailored for Ac-D-Phe-Tyr-OH, a moderately hydrophobic dipeptide owing to its two aromatic residues (Phenylalanine and Tyrosine).

Workflow for Purification of Ac-D-Phe-Tyr-OH

The overall process follows a logical sequence from the crude, unpurified product to a final, quality-controlled pure compound. The workflow diagram below illustrates the key stages of the protocol.

Peptide Purification Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Purification cluster_post Phase 3: Isolation & QC Crude_Peptide Crude Lyophilized Ac-D-Phe-Tyr-OH Dissolution Dissolution in Aqueous/Organic Solvent Crude_Peptide->Dissolution Filtration Sample Filtration (0.22 or 0.45 µm) Dissolution->Filtration Injection Preparative RP-HPLC Injection Filtration->Injection Fraction_Collection Automated Fraction Collection Injection->Fraction_Collection Fraction_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Fraction_Analysis Pooling Pooling of High-Purity Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Lyophilization) Pooling->Solvent_Removal Pure_Product Pure Ac-D-Phe-Tyr-OH (>98% Purity) Solvent_Removal->Pure_Product Final_QC Final Product QC (Purity by HPLC, Identity by MS) Pure_Product->Final_QC

Figure 1: General workflow for the purification of synthetic peptides.

Experimental Protocols

This section provides detailed, step-by-step methodologies for each phase of the purification process.

Materials and Reagents
  • Crude Peptide: Lyophilized Ac-D-Phe-Tyr-OH (post-synthesis and cleavage).

  • Solvent A (Aqueous): HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Solvent B (Organic): HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA.[7]

  • Sample Diluent: A mixture of Water/ACN (e.g., 80:20 v/v) with 0.1% TFA.

  • Filtration: 0.22 µm or 0.45 µm syringe filters (PTFE or other chemically resistant membrane).

Equipment
  • Preparative HPLC system with a gradient pump, autosampler or manual injector, UV-Vis detector, and fraction collector.

  • Analytical HPLC system for in-process analysis.

  • Preparative C18 RP-HPLC column (e.g., 19-50 mm ID x 150-250 mm length, 5-10 µm particle size).

  • Analytical C18 RP-HPLC column (e.g., 4.6 mm ID x 150-250 mm length, 3-5 µm particle size).

  • Vortex mixer and sonicator.

  • Rotary evaporator (optional, for large volumes).

  • Lyophilizer (Freeze-dryer).

  • Mass Spectrometer (e.g., LC-MS or MALDI-TOF) for identity confirmation.[8][9]

Protocol Part 1: Sample Preparation
  • Weighing: Accurately weigh the crude lyophilized peptide powder.

  • Dissolution: Dissolve the crude peptide in the sample diluent to a concentration of 10-50 mg/mL. The optimal concentration depends on the peptide's solubility and the column's loading capacity.

  • Aid Solubilization: Vortex the sample thoroughly. If necessary, sonicate the vial for 1-2 minutes to aid dissolution. The final solution should be clear and free of particulates.

  • Filtration: Draw the dissolved sample into a syringe and pass it through a 0.45 µm or 0.22 µm syringe filter directly into a clean HPLC vial. This step is critical to remove any insoluble matter that could clog the column frit.[10]

Protocol Part 2: Preparative HPLC Purification

It is highly recommended to first perform an analytical run to optimize the separation gradient before scaling up to a preparative column.[7]

Table 1: Preparative RP-HPLC Method Parameters

ParameterRecommended SettingRationale & Notes
Column C18 Silica, Wide Pore (130-300 Å), 5-10 µmC18 provides strong hydrophobic retention for the aromatic peptide.[11][12] Wide pores ensure good interaction.[6]
Mobile Phase A HPLC-grade H₂O + 0.1% TFATFA is an ion-pairing agent that improves peak shape and resolution.[2][13]
Mobile Phase B HPLC-grade Acetonitrile (ACN) + 0.1% TFAACN is a strong, low-viscosity organic solvent ideal for eluting peptides.[7][14]
Flow Rate Dependent on column ID (e.g., 15-20 mL/min for 19 mm ID)Adjust flow rate to maintain optimal linear velocity for the column diameter.
Gradient 10-60% B over 40-50 minutesA shallow gradient (e.g., ~1% B/min) is crucial for resolving closely related impurities.[7]
Detection Primary: 220 nmSecondary: 275 nm220 nm detects the peptide backbone. 275 nm is specific to the tyrosine residue's chromophore.
Column Temp. Ambient to 40 °CElevated temperature can improve peak shape by reducing mobile phase viscosity.[15]
Injection Volume Dependent on concentration and column sizeLoad should not exceed the column's binding capacity to avoid peak distortion.

Step-by-Step Purification:

  • System Equilibration: Equilibrate the preparative column with the starting mobile phase composition (e.g., 90% A / 10% B) for at least 5-10 column volumes, or until the baseline is stable.

  • Sample Injection: Inject the filtered crude peptide solution onto the equilibrated column.

  • Gradient Elution: Run the gradient as defined in Table 1. The main product peak, Ac-D-Phe-Tyr-OH, should elute as a major, well-defined peak.

  • Fraction Collection: Set the fraction collector to trigger based on UV absorbance slope and/or threshold. Collect fractions across the entire elution profile of the target peak, typically in volumes appropriate for the peak width (e.g., 5-15 mL per tube).

Protocol Part 3: Post-Purification Processing and QC
  • Fraction Analysis: Analyze a small aliquot from each collected fraction using a rapid analytical HPLC method to determine its purity.

  • Pooling: Combine only the fractions that meet the desired purity specification (e.g., >98%).[7]

  • Solvent Removal: Freeze the pooled fractions at -80°C.

  • Lyophilization: Place the frozen samples on a lyophilizer and run until all solvents (water, ACN) and TFA have sublimated, leaving a dry, fluffy white powder.[7][16][17] This is the purified peptide.

  • Final Quality Control:

    • Purity Verification: Dissolve a small amount of the final lyophilized product and analyze it by analytical RP-HPLC to confirm the final purity.

    • Identity Confirmation: Analyze the final product using mass spectrometry to confirm that its molecular weight matches the theoretical mass of Ac-D-Phe-Tyr-OH (370.41 g/mol ).[18][][20]

Scientific Integrity: Causality Behind Experimental Choices

  • Stationary Phase (C18): Ac-D-Phe-Tyr-OH contains two bulky, non-polar aromatic side chains (phenylalanine and tyrosine). A C18 (octadecyl) stationary phase provides a highly hydrophobic surface that strongly retains the peptide via hydrophobic interactions, allowing for effective separation from more polar (early eluting) or less hydrophobic impurities.[4][11]

  • Mobile Phase Modifier (0.1% TFA): Trifluoroacetic acid is the most common and effective additive for peptide RP-HPLC.[13] It serves two critical functions:

    • pH Control: It maintains a low pH (~2), which protonates the C-terminal carboxylic acid of the peptide, increasing its overall hydrophobicity and retention.

    • Ion Pairing: TFA forms an ion pair with any positively charged groups on the peptide and, more importantly, masks residual-negative silanol groups on the silica surface.[6] This masking prevents ionic interactions that lead to peak tailing, resulting in sharp, symmetrical peaks and improved resolution.[7][13]

  • Organic Solvent (Acetonitrile): Acetonitrile is preferred over other solvents like methanol for peptide separations because its lower viscosity leads to higher column efficiency and sharper peaks.[14] Its strong elution strength is well-suited for a broad range of peptides.

  • Gradient Elution: Peptides exhibit an "on/off" adsorption/desorption behavior in RP-HPLC rather than a linear partitioning.[21] Isocratic elution often results in very broad or no peaks. A gradient of increasing acetonitrile concentration is necessary to reach the critical organic percentage that desorbs the peptide from the stationary phase and elutes it as a sharp band.[21] A shallow gradient ensures that molecules with very similar hydrophobicities, such as deletion mutants, have sufficient time to be resolved.[22]

References

  • Piramal Pharma Solutions. (2026, January 23). Solid Phase Peptide Synthesis: Process & Advantages. Retrieved from [Link]

  • Biotage. (n.d.). Columns and plates for peptide purification. Retrieved from [Link]

  • Agilent. (n.d.). Peptide Separations | Reversed-Phase HPLC Columns. Retrieved from [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Osorio, E., et al. (2020). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 25(21), 5033.
  • JoVE. (2025, July 8). Peptide Purification: An RP-HPLC-based Technique to Extract Peptides from Digested Protein Lysates. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Retrieved from [Link]

  • Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. Retrieved from [Link]

  • Waters Corporation. (n.d.). XBridge Peptide BEH C18 OBD Prep Column. Retrieved from [Link]

  • Dong, M. W. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • YMC America, Inc. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. Retrieved from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptides designed, purified, and characterized by mass spectrometry. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 301-330). Humana Press.
  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • Biotage. (2023, February 6). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Retrieved from [Link]

  • Aguilar, M.-I. (2004). Preparative Reversed-Phase High-Performance Liquid Chromatography of Peptides. In HPLC of Peptides and Proteins (pp. 97-119). Humana Press.
  • PubMed. (n.d.). Structural characterization of proteins and peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7009656, Ac-Phe-Trp-OH. Retrieved from [Link]

Sources

Structural Elucidation of Ac-D-Phe-Tyr-OH via High-Resolution NMR in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

The dipeptide Ac-D-Phe-Tyr-OH represents a critical structural motif in medicinal chemistry. The incorporation of D-amino acids (in this case, D-Phenylalanine) is a standard strategy to induce resistance against proteolytic degradation, as endogenous proteases typically recognize only L-isomers. Furthermore, D-Phe residues often induce specific turn conformations (e.g.,


-turns) that are pivotal for receptor binding affinity.

This application note details the structural characterization of Ac-D-Phe-Tyr-OH using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy in DMSO-d6 . Dimethyl sulfoxide-d6 is chosen for its ability to dissolve polar peptides, disrupt intermolecular hydrogen bonds (reducing aggregation), and stabilize labile protons (NH and OH) for observation.

Key Structural Features to Resolve
  • Chirality: Distinguishing the D-Phe/L-Tyr diastereomeric interaction.

  • End-Capping: Confirmation of the N-terminal Acetyl group.

  • Side Chains: Differentiation between the Phenylalanine (monosubstituted ring) and Tyrosine (disubstituted phenolic ring) systems.

Experimental Protocol

Materials & Reagents
  • Analyte: Ac-D-Phe-Tyr-OH (>98% purity).

  • Solvent: DMSO-d6 (99.9 atom % D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

  • Consumables: High-precision 5mm NMR tubes (e.g., Wilmad 535-PP).

Sample Preparation Workflow

Note: DMSO is highly hygroscopic. Water absorption results in a large HDO peak (~3.33 ppm) that can obscure alpha-proton signals.

  • Weighing: Accurately weigh 5–10 mg of the peptide for 1H NMR (increase to 20–30 mg if 13C/2D experiments are planned).

  • Dissolution: Add 600 µL of DMSO-d6.

  • Homogenization: Vortex gently. If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid potential degradation or amide exchange.

  • Transfer: Transfer to the NMR tube using a glass Pasteur pipette to avoid polymer contamination from plastic tips.

  • Equilibration: Allow the sample to equilibrate in the probe at 298 K (25°C) for 5 minutes before locking/shimming to prevent convection currents.

Acquisition Parameters (600 MHz Base Frequency)
Parameter1H (Proton)13C (Carbon)COSY (2D)HSQC (2D)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)cosygpppqfhsqcetgp
Scans (NS) 16–641024–40968–168–16
Relaxation Delay (D1) 1.0 s2.0 s1.5 s1.5 s
Spectral Width 12 ppm (-1 to 11)220 ppm (-10 to 210)F1/F2: 10 ppmF1: 160, F2: 10
Processing LB = 0.3 HzLB = 1.0 HzSine-BellSine-Bell

Spectral Analysis & Assignment Logic

1H NMR Assignment Strategy

The spectrum of Ac-D-Phe-Tyr-OH in DMSO-d6 is distinct due to the "locking" of the conformation by the bulky aromatic side chains.

Region 1: Amide & Hydroxyl (12.0 – 8.0 ppm)
  • COOH (~12.5 ppm): Very broad singlet. Often invisible if trace water is present due to rapid exchange.

  • Tyr-OH (~9.2 ppm): Sharp singlet in dry DMSO; broadens with water.

  • Amide NH (~8.0 – 8.5 ppm): Two doublets.

    • Tyr-NH: Typically further downfield (~8.2 ppm) due to H-bonding with the C-terminal carboxylate.

    • Phe-NH: Slightly upfield (~8.0 ppm), coupled to the Phe-alpha proton.

Region 2: Aromatic (7.4 – 6.6 ppm)
  • Phe Ring (7.1 – 7.3 ppm): Multiplet integrating to 5 protons. Often overlaps, appearing as a "hump."

  • Tyr Ring (7.0 & 6.6 ppm): Distinct AA'BB' system .

    • 
       7.0 (d, 2H): Protons ortho to the alkyl chain (closer to the peptide backbone).
      
    • 
       6.6 (d, 2H): Protons ortho to the hydroxyl group (shielded by the electron-donating -OH).
      
Region 3: Alpha Protons (4.6 – 4.3 ppm)
  • Phe-H

    
     & Tyr-H
    
    
    
    :
    Two multiplets (usually quartets or broad triplets).
  • Differentiation: The Tyr-H

    
     is typically slightly upfield (~4.35 ppm) compared to Phe-H
    
    
    
    (~4.50 ppm) due to the proximity of the C-terminal negative dipole, though this can vary with pH. COSY correlations to the specific NH doublets are required for definitive assignment.
Region 4: Beta Protons (3.1 – 2.6 ppm)
  • Diastereotopic Geminal Protons: The

    
    -CH2 groups are adjacent to chiral centers. They are magnetically non-equivalent, appearing as two sets of doublet of doublets (dd)  for each residue.
    
  • Logic: One proton is pro-R, the other pro-S. They couple to each other (geminal,

    
     Hz) and to the alpha proton (vicinal, 
    
    
    
    Hz).
Region 5: Acetyl Methyl (1.7 – 1.8 ppm)
  • Ac-CH3: Sharp singlet integrating to 3 protons. This is the diagnostic peak for N-terminal acetylation.

13C NMR Assignment Strategy
  • Carbonyls (170 – 175 ppm): Three signals (Acetyl-CO, Phe-CO, Tyr-COOH).

  • Aromatic C-O (156 ppm): Tyr C-zeta (attached to OH). Deshielded significantly.

  • Aromatic Region (115 – 138 ppm):

    • Tyr C-epsilon (ortho to OH): Shielded (~115 ppm).

    • Phe carbons: Clustered ~126-129 ppm.

  • Alphas (54 – 55 ppm): C

    
     carbons.
    
  • Betas (36 – 38 ppm): C

    
     carbons.
    
  • Acetyl Methyl (22 ppm): Distinct high-field signal.

Data Summary & Visualization

Predicted Chemical Shift Table (DMSO-d6)

Values are representative estimates based on BMRB random coil values corrected for DMSO and local sequence effects.

ResidueAtom1H Shift (

ppm)
Multiplicity13C Shift (

ppm)
Acetyl CH31.75s (3H)22.5
CO--169.5
D-Phe NH8.05d (1H)-
H

/ C

4.52m (1H)54.2
H

/ C

2.75, 3.05dd, dd (2H)37.8
Ar-H / Ar-C7.15 - 7.30m (5H)126.5 - 138.0
CO--171.8
L-Tyr NH8.20d (1H)-
H

/ C

4.38m (1H)54.8
H

/ C

2.65, 2.90dd, dd (2H)36.5
Ar-H (ortho to OH)6.62d (2H)115.3
Ar-H (meta to OH)7.01d (2H)130.5
Ar-C (ipso to OH)--156.2
COOH12.5 (br)s (1H)173.5
OH9.20s (1H)-
Structural Connectivity Diagram (Graphviz)

NMR_Connectivity cluster_Ac Acetyl Group cluster_Phe D-Phenylalanine cluster_Tyr L-Tyrosine Ac_Me CH3 (1.75 ppm) Ac_CO C=O Ac_Me->Ac_CO HMBC Phe_NH NH (8.05) Ac_CO->Phe_NH HMBC (Inter-residue) Phe_Ca Hα (4.52) Phe_NH->Phe_Ca COSY (J~8Hz) Phe_Cb Hβ (2.75/3.05) Phe_Ca->Phe_Cb COSY Tyr_NH NH (8.20) Phe_Ca->Tyr_NH NOESY (Sequential) Phe_Ar Aromatic Ring Phe_Cb->Phe_Ar HMBC Tyr_Ca Hα (4.38) Tyr_NH->Tyr_Ca COSY Tyr_Cb Hβ (2.65/2.90) Tyr_Ca->Tyr_Cb COSY Tyr_Ar Phenol Ring Tyr_Cb->Tyr_Ar HMBC Tyr_OH OH (9.20) Tyr_Ar->Tyr_OH HMBC/NOE

Figure 1: NMR Connectivity Map. Solid lines indicate scalar couplings (COSY) used for spin-system identification. Dashed lines indicate long-range heteronuclear couplings (HMBC). The Red arrow indicates the peptide bond linkage.

Technical Validation & Troubleshooting

Distinguishing D-Phe from L-Phe

While 1H NMR of pure Ac-D-Phe-Tyr-OH and pure Ac-L-Phe-Tyr-OH will appear similar in achiral DMSO, they are diastereomers.

  • Validation: If you suspect racemization (presence of L-Phe impurity), look for "shadow peaks" near the alpha-proton signals. The chemical shift of the H

    
     in D-L peptides often differs from L-L peptides by 0.05–0.2 ppm due to different side-chain stacking interactions.
    
Common Issues
  • Water Signal (3.33 ppm): In DMSO, water appears near the beta-proton region.

    • Solution: Use solvent suppression (e.g., zgesgp) or shift the temperature to 308 K to move the water peak, revealing obscured peptide signals.

  • Invisible NH/OH:

    • Cause: Chemical exchange with water or trace acid/base.

    • Solution: Ensure the DMSO is "super dry" (store over molecular sieves) and the sample is neutral.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Amino Acid Chemical Shift Statistics.[1] University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for AA'BB' systems in Tyrosine).
  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text for peptide sequential assignment).
  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. [Link]

Sources

AC-D-Phe-tyr-OH for use in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

AC-D-Phe-Tyr-OH: A Dipeptide Scaffold for Investigating Protease Inhibition

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-Acetyl-D-phenylalanyl-L-tyrosine (AC-D-Phe-Tyr-OH) as a potential inhibitor in enzyme assays. While specific inhibitory data for this exact dipeptide is not extensively documented in publicly available literature, its structural characteristics—an acetylated N-terminus, the presence of a D-amino acid, and aromatic side chains—make it an intriguing candidate for investigating the inhibition of proteases, such as chymotrypsin. This guide will, therefore, use the inhibition of chymotrypsin as a representative application to illustrate the principles and methodologies for characterizing the inhibitory potential of AC-D-Phe-Tyr-OH and similar peptide-based compounds.

Introduction: The Rationale for D-Amino Acid Containing Dipeptide Inhibitors

Dipeptides are fundamental units in biochemistry and have been explored as scaffolds for enzyme inhibitors.[1][2] The inclusion of a D-amino acid, such as D-phenylalanine in the AC-D-Phe-Tyr-OH structure, is a strategic design element in peptide-based drug discovery. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in biological systems. The incorporation of a D-amino acid can confer significant resistance to proteolysis, thereby increasing the peptide's metabolic stability and bioavailability.

The N-terminal acetylation of the dipeptide serves a dual purpose: it removes the positive charge of the N-terminal amine group, which can influence binding to the enzyme's active site, and it mimics the structure of a polypeptide chain, potentially enhancing its recognition by the target enzyme. The aromatic side chains of phenylalanine and tyrosine are known to interact with the hydrophobic S1 and S2 pockets of chymotrypsin-like serine proteases.[3]

Key Structural Features of AC-D-Phe-Tyr-OH:

  • N-Acetyl Group: Masks the N-terminal charge and can participate in hydrogen bonding.

  • D-Phenylalanine: Confers proteolytic stability and presents a specific stereochemistry to the enzyme active site.

  • L-Tyrosine: The aromatic side chain can engage in hydrophobic and hydrogen-bonding interactions within the enzyme's substrate-binding pocket.

  • C-Terminal Carboxylate: Provides a negative charge and potential for ionic interactions.

Mechanism of Action: Competitive Inhibition of Chymotrypsin

Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[3] Based on the structural similarity of AC-D-Phe-Tyr-OH to chymotrypsin's natural substrates, it is hypothesized that this dipeptide will act as a competitive inhibitor.

In a competitive inhibition model, the inhibitor (I) binds to the free enzyme (E) at the active site, preventing the substrate (S) from binding. This interaction is reversible and can be overcome by increasing the substrate concentration. The equilibrium for competitive inhibition can be depicted as:

E + S ⇌ ES → E + P + I ⇌ EI

The inhibitory activity is typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Ki value indicates a more potent inhibitor. An initial assessment of inhibitory potency is often determined by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity under specific assay conditions.[4]

Experimental Protocol: Chymotrypsin Inhibition Assay

This section provides a detailed protocol for determining the inhibitory potential of AC-D-Phe-Tyr-OH against bovine pancreatic α-chymotrypsin.

Materials and Reagents
  • Enzyme: α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, C4129)

  • Inhibitor: AC-D-Phe-Tyr-OH (CAS 2365-53-9)[5]

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S7388, Sigma-Aldrich)

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2

  • Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)

  • Apparatus: 96-well microplate reader capable of measuring absorbance at 410 nm, 37°C temperature control.

Reagent Preparation
  • Chymotrypsin Stock Solution (1 mg/mL): Dissolve α-chymotrypsin in 1 mM HCl. Store at 4°C for up to one week.[3]

  • Working Chymotrypsin Solution (25 µg/mL): Dilute the stock solution in the assay buffer. Prepare fresh daily.

  • Substrate Stock Solution (10 mM): Dissolve the substrate in DMSO. Store at -20°C.

  • Working Substrate Solution (1 mM): Dilute the stock solution in the assay buffer. Prepare fresh daily.

  • Inhibitor Stock Solution (10 mM): Dissolve AC-D-Phe-Tyr-OH in DMSO.

  • Serial Dilutions of Inhibitor: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

Assay Procedure
  • Assay Plate Setup:

    • Add 20 µL of the appropriate inhibitor dilution to the wells of a 96-well plate. For the control (no inhibition), add 20 µL of assay buffer containing the same percentage of DMSO as the inhibitor dilutions.

    • Add 140 µL of assay buffer to all wells.

    • Add 20 µL of the working chymotrypsin solution to all wells.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the working substrate solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.

  • Data Collection:

    • Immediately start monitoring the increase in absorbance at 410 nm every minute for 15-30 minutes using a microplate reader at 37°C. The product of the reaction, p-nitroaniline, has a strong absorbance at this wavelength.

Data Analysis
  • Calculate the initial reaction rates (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.

Visualization of Experimental Workflow and Inhibition Mechanism

Diagram 1: Experimental Workflow for Chymotrypsin Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis P1 Prepare Chymotrypsin Solution A3 Add Chymotrypsin Solution P1->A3 P2 Prepare Substrate Solution A5 Add Substrate to Initiate Reaction P2->A5 P3 Prepare AC-D-Phe-Tyr-OH Serial Dilutions A1 Add Inhibitor/Control to Plate P3->A1 A2 Add Assay Buffer A1->A2 A2->A3 A4 Pre-incubate at 37°C A3->A4 A4->A5 A6 Monitor Absorbance at 410 nm A5->A6 D1 Calculate Initial Reaction Rates A6->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for determining the IC50 of AC-D-Phe-Tyr-OH against chymotrypsin.

Diagram 2: Mechanism of Competitive Inhibition

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (AC-D-Phe-Tyr-OH) ES->E P Product (P) ES->P k_cat EI->E

Caption: Competitive inhibition of an enzyme by an inhibitor.

Data Presentation: Expected Results and Interpretation

The results of the chymotrypsin inhibition assay can be summarized in the following table:

[AC-D-Phe-Tyr-OH] (µM)Initial Rate (mAU/min)% Inhibition
0 (Control)Value0
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
Concentration 4ValueValue
Concentration 5ValueValue

A successful experiment will show a dose-dependent decrease in the initial reaction rate with increasing concentrations of AC-D-Phe-Tyr-OH. The resulting sigmoidal curve from the plot of % inhibition versus log[inhibitor] will allow for the determination of the IC50 value.

Troubleshooting

Problem Possible Cause Solution
No inhibition observed Inhibitor is not active against the enzyme.Confirm the integrity of the inhibitor. Test against a different enzyme.
Inhibitor concentration is too low.Increase the concentration range of the inhibitor.
High background signal Substrate is unstable and hydrolyzes spontaneously.Run a control without the enzyme to measure the rate of spontaneous hydrolysis.
Precipitation in wells Inhibitor has low solubility in the assay buffer.Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
Non-linear reaction progress curves Substrate depletion or enzyme instability.Use a lower enzyme concentration or monitor the reaction for a shorter period.

Conclusion and Future Directions

This application note provides a framework for evaluating the inhibitory potential of AC-D-Phe-Tyr-OH against chymotrypsin as a model system. The presence of a D-amino acid makes this dipeptide an interesting candidate for further investigation as a proteolytically stable enzyme inhibitor. Future studies could involve:

  • Determination of the Ki value to ascertain the true binding affinity of the inhibitor.

  • Elucidation of the binding mode through structural biology techniques such as X-ray crystallography or NMR.

  • Screening against a panel of proteases to determine the inhibitor's selectivity.

  • In vivo studies to assess the pharmacokinetic properties and therapeutic potential of the compound.

By following the detailed protocols and guidelines presented herein, researchers can effectively characterize the enzyme inhibitory properties of AC-D-Phe-Tyr-OH and other novel dipeptide-based compounds.

References

  • Vertex AI Search. (2026, January 1). N-Acetyl-L-Tyrosine (NALT): Benefits and Dosage. Medpak.
  • PubChem. (n.d.). N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine.
  • ACS Publications. (2024, May 6). Molecular Mechanistic Insights into Dipeptidyl Peptidase-IV Inhibitory Peptides to Decipher the Structural Basis of Activity.
  • Slate. (2025, April 25). What is N-Acetyl-L-tyrosine?
  • Bio-protocol. (n.d.). 2.6. Trypsin, α-Chymotrypsin and α-Amylase Inhibitory Assays.
  • Patsnap Synapse. (2024, June 15).
  • PMC. (2022, May 7). Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin.
  • Chem-Impex. (n.d.). Ac-Phe-Tyr-OH.
  • Santa Cruz Biotechnology. (n.d.). DPEP1 Inhibitors.
  • Cayman Chemical. (n.d.). N-Acetyl-L-tyrosine (CAS 537-55-3).
  • WuXi AppTec. (2025, December 19). DDIM vs. TDI in CYP Enzyme Inhibition Studies: Can Results from a CYP Direct Inhibition Assay be Used to Predict Time-Dependent Inhibition Risk?.
  • TargetMol. (n.d.). H-Tyr-Phe-OHe | ACE inhibitor | L-Tyrosyl-L-phenylalanine.
  • BOC Sciences. (n.d.). CAS 3786-08-1 (Ac-Phe-3,5-diI-Tyr-OH).
  • Promega Corporation. (2016, August). Chymotrypsin, Sequencing Grade Protocol.
  • Sigma-Aldrich. (n.d.). Chymotrypsin Activity Assay Kit (MAK345) - Technical Bulletin.
  • RSC Publishing. (2025, June 30).
  • Mass Spectrometry Research Facility. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Ac-Phe-Tyr-OH (CAS 2365-53-9).

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Application Note: A Comprehensive Guide to In Vitro Permeability Assessment of the Dipeptide Ac-D-Phe-Tyr-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The assessment of membrane permeability is a cornerstone of early-stage drug discovery, providing critical insights into a compound's potential for oral bioavailability and systemic exposure. This guide offers a detailed, scientifically-grounded framework for evaluating the permeability of Ac-D-Phe-Tyr-OH, an N-acetylated dipeptide containing a D-amino acid. Peptides as therapeutic agents present unique challenges, often exhibiting poor membrane permeability and metabolic instability.[1][2] The structural modifications in Ac-D-Phe-Tyr-OH—N-acetylation and the inclusion of D-phenylalanine—are strategies designed to overcome these hurdles. We present a two-tiered approach, beginning with the high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) to characterize passive diffusion, followed by the gold-standard Caco-2 cell-based assay to investigate the complex interplay of passive and active transport mechanisms, including potential transporter-mediated influx and efflux. This document provides not only step-by-step protocols but also the scientific rationale behind experimental choices, self-validating quality control measures, and data interpretation guidelines to empower researchers in making informed decisions for lead optimization.

Introduction: Permeability in Peptide Drug Discovery

Successful oral drug therapy hinges on the molecule's ability to be absorbed from the gastrointestinal (GI) tract into systemic circulation.[3] This journey requires crossing the intestinal epithelial barrier, a complex process governed by the compound's physicochemical properties and its interaction with cellular transport machinery. For peptides, this barrier is particularly formidable due to their typically high molecular weight, polarity, and susceptibility to enzymatic degradation.[4]

Ac-D-Phe-Tyr-OH is a dipeptide with two key modifications:

  • N-acetylation: This modification caps the N-terminus, which can increase metabolic stability and alter solubility.

  • D-Phenylalanine: The incorporation of a non-natural D-amino acid can significantly enhance resistance to degradation by proteases in the GI tract.

Understanding how these modifications impact the permeability of the parent dipeptide is crucial. The transport across the intestinal epithelium can occur via several routes:

  • Passive Transcellular Diffusion: The molecule passes directly through the lipid bilayer of the enterocytes. This route is favored by lipophilic compounds.

  • Passive Paracellular Diffusion: The molecule passes through the tight junctions between adjacent cells. This route is generally restricted to small, hydrophilic molecules.

  • Active Transport: The molecule is carried across the membrane by transporter proteins. For di- and tri-peptides, the PepT1 transporter is a primary mechanism for active uptake in the intestine.[]

  • Active Efflux: The molecule is actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), reducing net absorption.[6]

This guide provides the necessary protocols to dissect which of these pathways are relevant for Ac-D-Phe-Tyr-OH.

Caption: Key Transport Pathways Across the Intestinal Epithelium

Recommended Assay Strategy: A Two-Tiered Approach

To efficiently characterize the permeability of Ac-D-Phe-Tyr-OH, we recommend a sequential, two-tiered screening strategy. This approach balances throughput with biological complexity, allowing for a comprehensive yet resource-effective evaluation.[7][8]

  • Tier 1: PAMPA. This assay serves as a rapid, cell-free screen to determine the intrinsic passive permeability of the dipeptide. It is cost-effective and isolates the contribution of transcellular diffusion from other biological processes.[9]

  • Tier 2: Caco-2 Bidirectional Assay. If passive permeability is observed, or if active transport is suspected (as is often the case with dipeptides), this assay is employed. It provides a more biologically relevant model, incorporating active uptake, efflux, and paracellular transport mechanisms.[]

Screening_Workflow Figure 2: Two-Tiered Permeability Screening Workflow start Test Compound: Ac-D-Phe-Tyr-OH pampa Tier 1: PAMPA Assay (Passive Permeability) start->pampa pampa_result Evaluate Papp pampa->pampa_result low_perm Outcome: Low Passive Permeability (Investigate Formulation) pampa_result->low_perm Low med_high_perm Proceed to Tier 2 pampa_result->med_high_perm Medium/High caco2 Tier 2: Caco-2 Bidirectional Assay (All Transport Mechanisms) caco2_result Evaluate Papp (A-B, B-A) & Efflux Ratio caco2->caco2_result efflux_pos Outcome: Good Permeability, Substrate of Efflux caco2_result->efflux_pos Efflux Ratio ≥ 2 efflux_neg Outcome: Good Permeability, No Efflux Detected caco2_result->efflux_neg Efflux Ratio < 2 active_uptake Outcome: Papp (Caco-2) > Papp (PAMPA) Suggests Active Uptake caco2_result->active_uptake Compare to PAMPA med_high_perm->caco2

Caption: Two-Tiered Permeability Screening Workflow

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

3.1. Principle The PAMPA model assesses passive transcellular permeability by measuring a compound's diffusion from a donor well, through a filter coated with an artificial lipid membrane, into an acceptor well.[10][11] This assay is rapid and specifically measures passive diffusion, avoiding the complexities of active transport and metabolism.[8]

3.2. Materials and Reagents

  • PAMPA plate system (e.g., 96-well MultiScreen-IP PAMPA filter plate)

  • Ac-D-Phe-Tyr-OH

  • High and low permeability control compounds (e.g., Propranolol and Atenolol)

  • Lecithin (from soybean)

  • Dodecane

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-compatible microplate (for analysis, if applicable)

  • LC-MS/MS system for quantification

3.3. Step-by-Step Protocol

  • Solution Preparation:

    • Prepare a 1% (w/v) lecithin in dodecane solution. Sonicate until fully dissolved.

    • Prepare a 10 mM stock solution of Ac-D-Phe-Tyr-OH and control compounds in DMSO.

    • Prepare the final donor solution by diluting the stock solution to a final concentration of 10 µM in PBS (the final DMSO concentration should be ≤1%).[12]

  • Membrane Coating:

    • Using a pipette, carefully add 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well in the donor filter plate. Avoid touching the membrane with the pipette tip.

  • Assay Assembly:

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Add 150 µL of the 10 µM compound donor solution to each corresponding well of the coated donor plate.[12]

    • Carefully place the donor plate onto the acceptor plate, creating the "sandwich".

  • Incubation:

    • Incubate the assembled plate at room temperature for 5 to 18 hours.[7] To minimize evaporation, place the assembly in a humidified chamber.

  • Sample Collection and Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Collect samples from both the donor and acceptor wells for analysis.

    • Quantify the concentration of the compound in the donor (CD(t)), acceptor (CA(t)), and initial donor (CD(0)) solutions using a validated LC-MS/MS method.

3.4. Data Analysis The apparent permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = - [VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA(t) / Cequilibrium])

Where:

  • VD : Volume of the donor well (cm³)

  • VA : Volume of the acceptor well (cm³)

  • A : Area of the membrane (cm²)

  • t : Incubation time (s)

  • CA(t) : Compound concentration in the acceptor well at time t

  • Cequilibrium : Equilibrium concentration = [(CD(t) * VD) + (CA(t) * VA)] / (VD + VA)

3.5. Interpretation of Results

Permeability ClassPe (x 10⁻⁶ cm/s)Predicted Absorption
High> 1.5High (>80%)
Medium0.5 - 1.5Medium (20-80%)
Low< 0.5Low (<20%)
(Classification thresholds are a general guide and may be system-dependent)

Protocol 2: Caco-2 Bidirectional Permeability Assay

4.1. Principle The Caco-2 cell line, derived from a human colorectal carcinoma, spontaneously differentiates into a polarized monolayer of enterocytes when cultured on semi-permeable supports.[13] These monolayers form tight junctions and express key transporters found in the small intestine, making them the industry-standard in vitro model for predicting human drug absorption.[][14] A bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice-versa, is essential to identify active efflux.[15]

4.2. Part A: Caco-2 Cell Culture and Monolayer Formation

  • Cell Line: Caco-2 cells (passage number 20-40 recommended for consistency).[16]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.

  • Procedure:

    • Seed Caco-2 cells onto permeable Transwell™ inserts (e.g., 24-well format) at a density of approximately 60,000 cells/cm².[17]

    • Culture the cells for 18-22 days in a humidified incubator at 37°C with 5% CO₂.

    • Change the culture medium in both apical and basolateral compartments every 2-3 days.

4.3. Part B: Monolayer Integrity Validation Before initiating the transport experiment, the integrity of the cell monolayer must be confirmed. This is a critical self-validating step.

  • Transepithelial Electrical Resistance (TEER):

    • Principle: TEER measures the electrical resistance across the monolayer, which is indicative of tight junction formation.[18]

    • Procedure: Using a voltohmmeter (e.g., Millicell® ERS-2), measure the resistance of each Transwell™ insert. Subtract the resistance of a blank insert (containing media but no cells).

    • Acceptance Criterion: TEER values > 200 Ω·cm² are generally considered acceptable, although higher values (>600 Ω·cm²) are often targeted.[6][17]

  • Lucifer Yellow Paracellular Flux:

    • Principle: Lucifer yellow is a fluorescent, cell-impermeable molecule. Its passage across the monolayer indicates compromised paracellular integrity (leaky junctions).[18]

    • Procedure: Add Lucifer yellow to the apical side and incubate for 1 hour. Measure the fluorescence in the basolateral compartment.

    • Acceptance Criterion: Apparent permeability (Papp) of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.

4.4. Part C: Bidirectional Permeability Assay

  • Preparation: Gently wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).[19]

  • Donor Solution: Prepare a 10 µM solution of Ac-D-Phe-Tyr-OH in the transport buffer.

  • A→B Transport:

    • Add the donor solution to the apical (A) compartment.

    • Add fresh transport buffer to the basolateral (B) compartment.

  • B→A Transport:

    • Add the donor solution to the basolateral (B) compartment.

    • Add fresh transport buffer to the apical (A) compartment.

  • Incubation: Incubate the plates at 37°C on an orbital shaker for 60-120 minutes.[14][20]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for immediate analysis by LC-MS/MS.

4.5. Data Analysis The apparent permeability coefficient (Papp) is calculated for each direction:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt : Rate of compound appearance in the receiver compartment (mol/s)

  • A : Surface area of the membrane (cm²)

  • C0 : Initial concentration in the donor compartment (mol/cm³)

The Efflux Ratio (ER) is then calculated to identify active efflux:

ER = Papp (B→A) / Papp (A→B)

4.6. Interpretation of Results

Permeability Classification:

Permeability Class Papp (A→B) (x 10⁻⁶ cm/s) Predicted Human Absorption
High > 10 High (>90%)
Medium 1 - 10 Medium
Low < 1 Low (<10%)

(Source: Adapted from general classifications used in drug discovery)[21]

Efflux Ratio Interpretation:

Efflux Ratio (ER) Interpretation
< 2 No significant active efflux detected.

| ≥ 2 | Compound is likely a substrate of an efflux transporter (e.g., P-gp, BCRP).[15] |

Analytical Quantification: LC-MS/MS

5.1. Principle Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying therapeutic peptides and small molecules in complex biological matrices.[22] Its high sensitivity and specificity allow for accurate measurement even at low concentrations, which is essential for permeability assays.[23]

5.2. Suggested Starting Method Parameters Developing a robust LC-MS/MS method is critical for accurate results. Below are typical starting parameters for a dipeptide like Ac-D-Phe-Tyr-OH.

ParameterRecommendationRationale
Chromatography
ColumnReversed-phase C18 (e.g., Agilent AdvanceBio Peptide, Waters ACQUITY UPLC BEH)Provides good retention and separation for peptides.[24]
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic solvent for peptide elution.
Gradient5-95% B over several minutesA standard gradient to elute the peptide of interest.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Peptides readily form positive ions.
Analysis ModeMultiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.[23]
Precursor Ion[M+H]⁺The protonated molecular ion is typically the most abundant.
Fragment IonsSelect 2-3 stable, high-intensity y- or b-type ionsMultiple fragments increase confidence in identification and quantification.[23]

References

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  • Gilde, F. et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. Retrieved from [Link]

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Sources

Application Note: A Practical Guide to Characterizing Target Engagement Using AC-D-Phe-tyr-OH as a Model Competitive Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Competitive inhibition is a cornerstone of drug discovery and biochemical research, providing a direct mechanism to modulate protein function by occluding the active or binding site. This document provides a detailed framework for utilizing AC-D-Phe-tyr-OH, a dipeptide analog, as a model competitive inhibitor in binding studies. We delve into the theoretical underpinnings of competitive binding, offer practical guidance on experimental design, and present comprehensive, step-by-step protocols for two orthogonal, high-fidelity techniques: Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC). The causality behind experimental choices is explained, empowering researchers to design robust, self-validating assays for characterizing inhibitor potency and mechanism of action.

The Foundational Principle: Competitive Inhibition

In a competitive inhibition model, the inhibitor and a known ligand (e.g., a substrate, agonist, or tracer) cannot bind to the target protein simultaneously. They are in direct competition for the same binding site. The inhibitor's presence effectively reduces the concentration of free protein available to the ligand, thus diminishing the ligand-protein interaction in a concentration-dependent manner.

The potency of a competitive inhibitor is most accurately described by its inhibition constant (Kᵢ). The Kᵢ is an intrinsic measure of the affinity of the inhibitor for the protein.[1] It is often determined experimentally by first measuring the IC₅₀ value—the concentration of inhibitor required to displace 50% of the labeled ligand or reduce the protein's activity by 50%. The IC₅₀ value, however, is dependent on the concentration and affinity of the competing ligand.[1][2] Therefore, it must be converted to the assay-independent Kᵢ value using the Cheng-Prusoff equation for a true comparison of inhibitor potency.[3][4]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ))

Where:

  • Kᵢ: Inhibition constant for the inhibitor.

  • IC₅₀: Half-maximal inhibitory concentration of the inhibitor.

  • [L]: Concentration of the competing labeled ligand or substrate.

  • Kₐ: Dissociation constant of the competing ligand or substrate.

G Mechanism of Competitive Inhibition P Free Protein (P) PL Protein-Ligand Complex (PL) P->PL Kₐ PI Protein-Inhibitor Complex (PI) P->PI Kᵢ L Ligand (L) L->PL I Inhibitor (I) AC-D-Phe-tyr-OH I->PI

Caption: Competitive inhibition equilibrium.

Pre-Experimental Design & Assay Selection

The success of any binding study hinges on careful planning and optimization. Before initiating a competitive binding protocol, several factors must be addressed to ensure data integrity and reproducibility.

  • Reagent Purity and Characterization: The purity of the target protein and the inhibitor (AC-D-Phe-tyr-OH) must be confirmed. Accurate concentration determination is critical for reliable thermodynamic and affinity calculations.

  • Buffer Optimization: Binding interactions are sensitive to environmental conditions. Buffer pH, ionic strength, and the inclusion of additives like bovine serum albumin (BSA) or non-ionic detergents (e.g., Polysorbate 20) should be optimized to ensure protein stability, prevent aggregation, and minimize non-specific binding.

  • Assay Choice: The selection of a biophysical method depends on the research question, throughput needs, and available instrumentation. It is highly recommended to validate findings using at least two orthogonal methods.

Technique Principle Strengths Considerations
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.Homogeneous (no-wash), solution-based, high-throughput, low sample consumption.[5][6]Requires a suitable fluorescent probe (tracer); sensitive to fluorescent artifacts from test compounds.
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface as molecules bind and dissociate.Real-time kinetics (kₒₙ, kₒբբ), label-free for the analyte, high sensitivity.[7]Requires immobilization of the target or a binding partner, which may affect its activity; potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event."Gold standard" for thermodynamics; provides Kₐ, ΔH, and stoichiometry (n) in a single experiment; label-free.[8]Lower throughput, requires larger quantities of pure sample, sensitive to buffer mismatch.

Protocol 1: Fluorescence Polarization (FP) Competition Assay

This protocol describes how to determine the Kᵢ of AC-D-Phe-tyr-OH by its ability to displace a fluorescently labeled ligand (tracer) from the target protein.

G FP Competitive Binding Workflow A Step 1: Reagent Prep - Target Protein - Fluorescent Tracer - AC-D-Phe-tyr-OH Dilution Series B Step 2: Assay Plate Setup Add fixed concentrations of Target Protein and Tracer to wells A->B C Step 3: Add Inhibitor Add serial dilutions of AC-D-Phe-tyr-OH to the wells B->C D Step 4: Incubation Allow the reaction to reach equilibrium (e.g., 1 hour at RT) C->D E Step 5: Read Plate Measure Fluorescence Polarization (mP units) D->E F Step 6: Data Analysis - Plot mP vs. [Inhibitor] - Fit sigmoidal curve to get IC₅₀ - Calculate Kᵢ using Cheng-Prusoff E->F

Caption: Workflow for an FP competition assay.

Materials and Reagents
  • Target Protein: Purified protein of interest at a known concentration.

  • Fluorescent Tracer: A ligand known to bind the target, labeled with a fluorophore (e.g., fluorescein). The dissociation constant (Kₐ) of this tracer must be predetermined via a direct binding FP experiment.

  • Inhibitor: AC-D-Phe-tyr-OH (MW: 370.40 g/mol [9]), dissolved in a suitable vehicle (e.g., DMSO), with a subsequent serial dilution in assay buffer.

  • Assay Buffer: Optimized buffer (e.g., PBS, 0.01% Tween-20, pH 7.4).

  • Assay Plate: Low-binding, black, 96- or 384-well microplate.

  • FP Plate Reader: Instrument capable of measuring fluorescence polarization.

Step-by-Step Methodology

Prerequisite: Determine Tracer Kₐ Before the competition assay, perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the fluorescent tracer to determine its Kₐ. This value is essential for the Cheng-Prusoff calculation.

Competition Assay Protocol

  • Preparation:

    • Prepare a 2X working solution of the target protein in assay buffer. The final concentration should be approximately equal to the Kₐ of the tracer.

    • Prepare a 2X working solution of the fluorescent tracer in assay buffer. The final concentration should be low (e.g., 1-10 nM) to minimize signal noise while being well below the Kₐ.[10]

    • Prepare a serial dilution of AC-D-Phe-tyr-OH in assay buffer. Typically, an 11-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is sufficient to generate a full inhibition curve. Include a "no inhibitor" control.

  • Assay Plate Setup (Example for 96-well plate, 100 µL final volume):

    • Add 50 µL of the 2X Protein/Tracer mix to each well.

    • Add 50 µL of each AC-D-Phe-tyr-OH dilution to the corresponding wells.

    • Controls are critical:

      • Positive Control (Max Polarization): Wells with Protein/Tracer mix and assay buffer containing only the vehicle (e.g., DMSO).

      • Negative Control (Min Polarization): Wells with only the Tracer and assay buffer (no protein).

  • Incubation:

    • Seal the plate and incubate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes, but this should be determined empirically). Protect the plate from light.

  • Data Acquisition:

    • Read the plate on an FP instrument, measuring polarization in millipolarization (mP) units.

  • Data Analysis:

    • Subtract the mP value of the negative control from all other wells.

    • Normalize the data by setting the average positive control value to 100% and the average negative control value to 0%.

    • Plot the normalized response versus the log concentration of AC-D-Phe-tyr-OH.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation.[1][3]

Example Data Summary
[AC-D-Phe-tyr-OH] (µM)Polarization (mP)% Inhibition
0 (Vehicle)2500%
0.12453%
0.322017%
1.017542%
3.013564%
10.010581%
30.09288%
100.09089%
Resulting IC₅₀ 1.2 µM
Calculated Kᵢ 0.6 µM
Assuming a tracer Kₐ of 500 nM and a tracer concentration of 500 nM.

Protocol 2: Isothermal Titration Calorimetry (ITC) Competition Assay

This protocol provides a direct, label-free method to determine the binding affinity (Kᵢ) and thermodynamics of AC-D-Phe-tyr-OH. The experiment measures the heat change when a known ligand is titrated into a solution of the target protein that has been pre-saturated with the inhibitor.[11]

G ITC Competitive Binding Workflow cluster_0 Experiment A: Direct Titration cluster_1 Experiment B: Competition Titration A1 Syringe: Ligand (e.g., 10x Protein Conc.) A2 Cell: Target Protein (e.g., 10-50 µM) A1->A2 Titrate A3 Result: Kₐ and ΔH of Ligand A2->A3 C Data Analysis Fit both datasets globally using a competitive binding model to determine Kᵢ of inhibitor A3->C B1 Syringe: Ligand (Same as Exp. A) B2 Cell: Target Protein + Saturating AC-D-Phe-tyr-OH (e.g., 10-20x expected Kᵢ) B1->B2 Titrate B3 Result: Apparent Kₐ and Apparent ΔH B2->B3 B3->C

Caption: Workflow for an ITC competition assay.

Materials and Reagents
  • Target Protein: Highly pure (>95%), concentrated protein solution.

  • Known Ligand: An unlabeled ligand with known moderate affinity (Kₐ in the µM range is ideal for ITC).

  • Inhibitor: AC-D-Phe-tyr-OH.

  • ITC Buffer: Precisely matched buffer for all components. The final dialysis buffer for the protein should be used to dissolve the ligand and inhibitor to avoid heat artifacts from buffer mismatch.[12]

  • Isothermal Titration Calorimeter.

Step-by-Step Methodology
  • Sample Preparation:

    • Dialyze the target protein extensively against the chosen ITC buffer.

    • Dissolve the known ligand and AC-D-Phe-tyr-OH in the exact same buffer batch used for the final dialysis step.

    • Degas all solutions immediately before the experiment to prevent air bubbles.

    • Accurately determine the final concentrations of all components.

  • Experiment A: Direct Titration (Control)

    • Load the target protein (e.g., 20 µM) into the ITC sample cell.

    • Load the known ligand (e.g., 200 µM) into the titration syringe.

    • Perform the titration experiment at a constant temperature (e.g., 25°C).[12] This consists of a series of small injections (e.g., 2 µL) of the ligand into the protein solution.

    • Analyze the data by fitting to a one-site binding model to determine the ligand's Kₐ, enthalpy (ΔH), and stoichiometry (n).

  • Experiment B: Competition Titration

    • Prepare a solution containing the target protein (20 µM) and a saturating concentration of AC-D-Phe-tyr-OH (e.g., 10-20 times its expected Kᵢ). Incubate for 15-30 minutes.

    • Load this protein-inhibitor mixture into the sample cell.

    • Load the known ligand (200 µM, same concentration as Experiment A) into the syringe.

    • Perform the titration using the identical injection parameters as Experiment A.

  • Data Analysis:

    • The resulting binding isotherm for the competition experiment will show a reduced apparent affinity and may show a different enthalpy compared to the direct titration.

    • Use the analysis software provided with the ITC instrument to fit both datasets (Direct and Competition) globally to a competitive binding model. This analysis will use the known parameters from the direct titration to calculate the Kᵢ and ΔH for the competitive inhibitor, AC-D-Phe-tyr-OH.

Interpreting ITC Competition Data

A successful competition experiment is indicated by a clear reduction in the binding affinity of the known ligand in the presence of AC-D-Phe-tyr-OH.

Parameter Direct Titration (Ligand only) Competition Titration (Ligand + Inhibitor) Interpretation
Kₐ (M⁻¹) 5 x 10⁶1 x 10⁵Apparent affinity of the ligand is reduced due to competition.
ΔH (kcal/mol) -10.2-5.8Apparent enthalpy is altered as the measured heat is a composite of ligand binding and inhibitor displacement.
Calculated Kᵢ (Inhibitor) N/ADetermined via global fitting This is the primary result, representing the true affinity of AC-D-Phe-tyr-OH.

Conclusion and Best Practices

AC-D-Phe-tyr-OH serves as an excellent model compound for establishing and validating competitive binding assays. The protocols detailed herein for Fluorescence Polarization and Isothermal Titration Calorimetry provide robust, orthogonal approaches to accurately determine inhibitor affinity. By explaining the causality behind each step—from buffer optimization to data analysis—this guide equips researchers to generate high-quality, reliable data. For ultimate confidence, the Kᵢ value for an inhibitor should be consistent across multiple, independent assay platforms. This cross-validation is the hallmark of a trustworthy and authoritative characterization of a competitive inhibitor's interaction with its target.

References

  • Cheng Y, Prusoff WH. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23):3099-108. [Link]

  • Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. CSPT Glossary of Pharmacology. [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (2011). Isothermal titration calorimetry for measuring macromolecule-ligand affinity. Methods in cell biology, 104, 213–244. [Link]

  • Wikipedia. Isothermal titration calorimetry. Wikipedia, The Free Encyclopedia. [Link]

  • Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry: theory and practice. Nature Protocols, 1(1), 186-191. [Link]

  • AZoM. (2015). The Working Principle of Isothermal Titration Calorimetry. AZoM.com. [Link]

  • Nicoya Lifesciences. (2019). The ABC's of Competitive Binding Assays with SPR. Nicoya Blog. [Link]

  • Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening, 14(7), 771-779. [Link]

  • National Cancer Institute. Isothermal Titration Calorimetry (ITC) – iTC200. NCI Center for Structural Biology. [Link]

  • Protocol Online. (2010). calculating Ki from IC50. Biochemistry Forum. [Link]

  • Jain, M., et al. (2002). Surface plasmon resonance-based competition assay to assess the sera reactivity of variants of humanized antibodies. Journal of Immunological Methods, 269(1-2), 165-180. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Molecular Devices Application Note. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Bio-Rad Insights. [Link]

  • Vandamme, D., et al. (2021). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. STAR Protocols, 2(3), 100650. [Link]

  • ResearchGate. Competitive inhibition assay using surface plasmon resonance. Scientific Diagram. [Link]

  • Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Blog. [Link]

  • Glycopedia. In Solution Assays: Fluorescence Polarization. Glycopedia. [Link]

  • Zhang, Y., et al. (2019). Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3. Molecules, 24(17), 3147. [Link]

  • Medicine LibreTexts. (2023). 1.10: Competitive Binding Assays. Medicine LibreTexts. [Link]

  • Gapsys, V., et al. (2020). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Journal of Chemical Theory and Computation, 16(10), 6265–6280. [Link]

  • Tadesse, S., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 138(49), 16036–16045. [Link]

  • ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. Publication. [Link]

  • Wieczorek, G., et al. (2004). Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry. Analytical Chemistry, 76(19), 5789-5799. [Link]

  • ResearchGate. Is there any good protocol for competition binding assay?. Q&A Forum. [Link]

  • ResearchGate. The protocol of competitive binding assay. Table from Publication. [Link]

  • PubChem. AC-D-Tyr(ME)-OH. PubChem Database. [Link]

  • Reaction Biology. Surface Plasmon Resonance Assay Services. Reaction Biology. [Link]

  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(3), 329–347. [Link]

  • Wikipedia. Tyrosine. Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. Phe-Tyr. PubChem Database. [Link]

  • The Biology Project. Amino Acids - Tyrosine. University of Arizona. [Link]

  • DAV University. Metabolism of tyrosine and phenylalanine. DAV University Course Material. [Link]

  • Fitzpatrick, P. F. (2013). Mechanisms of tryptophan and tyrosine hydroxylase. Biochemical and biophysical research communications, 433(4), 505–509. [Link]

  • Harding, C. O., et al. (2014). Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU). Journal of inherited metabolic disease, 37(5), 735–743. [Link]

  • McEvoy, A., et al. (2020). The role of the active site tyrosine in the mechanism of lytic polysaccharide monooxygenase. Chemical Science, 11(48), 12948-12956. [Link]

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Application Notes & Protocols: AC-D-Phe-Tyr-OH as a Strategic Building Block for Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Dipeptide Building Blocks in Combinatorial Chemistry

The synthesis of peptide libraries is a foundational technique in modern drug discovery, enabling the high-throughput screening of millions of compounds to identify novel therapeutic leads, map protein-protein interactions, and define enzyme substrate specificities.[1][2][3] The chemical identity of the building blocks used in library construction dictates the structural and functional diversity of the resulting compounds. While single amino acids are the conventional units of assembly, the use of pre-formed dipeptide building blocks, such as N-Acetyl-D-Phenylalanyl-L-Tyrosine (AC-D-Phe-Tyr-OH), offers a sophisticated strategy to overcome common synthetic challenges and introduce desirable biochemical properties.

This guide provides a comprehensive overview and detailed protocols for the application of AC-D-Phe-Tyr-OH in Solid-Phase Peptide Synthesis (SPPS). We will explore the causality behind its use, focusing on how its unique structural features—N-terminal acetylation, the inclusion of a D-enantiomer, and the specific Phe-Tyr sequence—contribute to the generation of more stable, structurally defined, and biologically relevant peptide libraries.

Physicochemical Properties of AC-D-Phe-Tyr-OH

A thorough understanding of the building block's properties is critical for its successful application.

PropertyValueSource
IUPAC Name (2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[]
Synonyms N-Acetyl-D-Phe-L-Tyr-OH[][5]
CAS Number 2365-53-9[][5]
Molecular Formula C₂₀H₂₂N₂O₅[][5]
Molecular Weight 370.41 g/mol [][5]
Appearance White to off-white powder[][5]
Purity ≥ 99% (TLC)[][5]
Storage Conditions Store at 2-8 °C[][5]

Rationale for Use: Engineering Stability and Bioactivity

The selection of AC-D-Phe-Tyr-OH is not arbitrary; it is a deliberate choice to imbue the resulting peptides with specific, advantageous characteristics.

N-Terminal Acetylation: Mimicking Nature and Enhancing Stability

The N-terminus of a peptide is a primary target for aminopeptidases, enzymes that degrade peptides from the free amino end. Acetylation, the addition of an acetyl group (CH₃CO-), neutralizes the positive charge of the N-terminal amine.[6][7] This modification serves two key purposes:

  • Increased Proteolytic Resistance: By capping the N-terminus, acetylation blocks recognition by aminopeptidases, significantly extending the peptide's half-life in biological assays.[6][8]

  • Mimicry of Native Proteins: Approximately 85% of eukaryotic proteins are naturally N-terminally acetylated.[6] Using an acetylated building block thus generates peptides that more closely resemble the internal sequences of native proteins, which can be crucial for studying protein-protein interactions.[8][9]

D-Phenylalanine: Introducing Conformational Rigidity and Protease Resistance

The incorporation of a D-amino acid is a well-established strategy in medicinal chemistry to enhance peptide stability.

  • Resistance to Proteolysis: Natural proteases are stereospecific and primarily cleave peptide bonds between L-amino acids. The presence of a D-phenylalanine residue renders the adjacent peptide bond resistant to most common proteases, further enhancing the stability of the library members.

  • Conformational Constraint: The D-amino acid induces a specific turn or "kink" in the peptide backbone. This structural constraint reduces the conformational flexibility of the peptide, which can lock it into a more bioactive conformation, leading to higher affinity and selectivity for its target.

Dipeptide Block Strategy: Improving Synthetic Efficiency

Solid-phase synthesis can be hampered by aggregation and difficult coupling steps, particularly with hydrophobic or sterically hindered amino acids.[10] Using a pre-formed dipeptide building block can circumvent these issues.

  • Overcoming Difficult Couplings: Coupling a dipeptide in a single step can be more efficient than the sequential addition of two individual amino acids, especially if one of the couplings is known to be slow or incomplete.[11][12]

  • Reducing Side Reactions: Stepwise synthesis carries the risk of side reactions at each cycle. The building block approach reduces the total number of synthesis cycles, thereby minimizing the accumulation of impurities.

Experimental Workflow and Protocols

The following protocols are designed for standard Fmoc/tBu-based solid-phase peptide synthesis on a 0.1 mmol scale. All procedures should be performed in a properly ventilated fume hood.

Overall SPPS Workflow for Dipeptide Incorporation

SPPS_Workflow Start Start: Resin Support (e.g., Rink Amide) Swell Resin Swelling in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple AC-D-Phe-Tyr-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitor Kaiser Test (Check for free amines) Wash2->Monitor Monitor->Coupling If Positive (Recouple) Iterate Iterative SPPS Cycles (Deprotection, Coupling, Wash) Monitor->Iterate If Negative Cleavage Final Cleavage (TFA Cocktail) Iterate->Cleavage Precipitate Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitate End Lyophilize & Analyze Precipitate->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating AC-D-Phe-Tyr-OH.

Protocol 1: Resin Preparation and Swelling

Proper resin swelling is critical for ensuring that all reactive sites are accessible.[13]

  • Place the resin (e.g., 0.1 mmol of Rink Amide resin) into a fritted syringe reaction vessel.

  • Add dimethylformamide (DMF, ~10 mL/g of resin) to the vessel.

  • Agitate the resin slurry using a shaker or manual vortexing for 30-60 minutes at room temperature.

  • Drain the DMF from the vessel.

Protocol 2: Nα-Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the resin's linker or the N-terminus of the growing peptide chain.

Reagents:

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

Procedure:

  • Add the deprotection solution (~5 mL) to the swelled resin.

  • Agitate for 3 minutes, then drain the solution.

  • Add a fresh aliquot of the deprotection solution (~5 mL).

  • Agitate for an additional 15-20 minutes.[13]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Protocol 3: Coupling of AC-D-Phe-Tyr-OH

This protocol details the activation of the dipeptide's C-terminal carboxyl group and its subsequent coupling to the deprotected resin.

Reagents:

  • AC-D-Phe-Tyr-OH (0.4 mmol, 4 equivalents)

  • HBTU (0.38 mmol, 3.8 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 0.8 mmol, 8 equivalents)

  • Anhydrous DMF

Procedure:

  • In a separate vial, dissolve AC-D-Phe-Tyr-OH and HBTU in DMF (~3 mL).

  • Add DIPEA to the solution. This is the activation mixture. Allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the reaction solution and wash the resin with DMF (5 x 10 mL).

  • Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines.[14] A blue bead color indicates an incomplete reaction, and the coupling step should be repeated (recoupling). A yellow/colorless result indicates completion.

Protocol 4: Final Cleavage and Peptide Precipitation

This procedure cleaves the completed peptide from the solid support and removes acid-labile side-chain protecting groups (e.g., tert-Butyl on the Tyrosine hydroxyl, if used).

Reagents:

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive) .

  • Cold Diethyl Ether.

Procedure:

  • Ensure the peptide-resin is dry after a final wash with dichloromethane (DCM) and drying under vacuum.

  • In a fume hood, add the freshly prepared cleavage cocktail (~5 mL) to the resin.

  • Agitate at room temperature for 2-3 hours.[13]

  • Filter the resin and collect the filtrate, which contains the peptide, into a centrifuge tube.

  • Add the TFA solution dropwise to a separate tube containing cold diethyl ether (~40 mL, a 10-fold volume excess).

  • A white precipitate of the crude peptide should form.

  • Centrifuge to pellet the peptide, carefully decant the ether, and repeat the ether wash twice to remove scavengers and residual TFA.

  • Dry the final peptide pellet under vacuum.

Table 1: Typical Quantitative Parameters for SPPS (0.1 mmol Scale)
ParameterQuantity / VolumeEquivalents (relative to resin)Notes
Resin Loading 0.1 mmol1e.g., ~150 mg of 0.67 mmol/g resin
AC-D-Phe-Tyr-OH 148 mg (0.4 mmol)4A 3-5 fold excess is standard
HBTU 144 mg (0.38 mmol)3.8Use slightly less than the amino acid
DIPEA 140 µL (0.8 mmol)82x the equivalents of the acid
Fmoc Deprotection 2 x 5 mLN/ATotal reaction time ~20-25 min
Coupling Volume ~3-4 mLN/AEnsure all beads are suspended
Coupling Time 1-2 hoursN/ACan be extended for difficult couplings
Cleavage Cocktail 5 mLN/AUse ~10 mL per gram of dry resin

Quality Control of the Synthesized Peptide

Post-synthesis analysis is a non-negotiable step to validate the identity and purity of the final product.[15]

QC and Analysis Workflow

QC_Workflow Start Crude Lyophilized Peptide Dissolve Dissolve in appropriate solvent (e.g., H₂O/ACN) Start->Dissolve HPLC Analytical RP-HPLC Dissolve->HPLC MS Mass Spectrometry (e.g., ESI-MS) Dissolve->MS Purity Assess Purity (Peak Area %) HPLC->Purity Identity Confirm Identity (Observed vs. Theoretical Mass) MS->Identity Purification Preparative HPLC (If purity < desired) Purity->Purification Purity < Target Final Final Pure Product Purity->Final Purity ≥ Target Identity->Final Purification->Final

Caption: Standard quality control workflow for synthesized peptides.

Analytical Methods:

  • Mass Spectrometry (MS): This is the primary method to confirm the identity of the peptide.[16] The observed molecular weight from techniques like Electrospray Ionization (ESI-MS) must match the theoretical calculated mass of the target peptide containing the AC-D-Phe-Tyr-OH unit.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is the gold standard for assessing peptide purity.[16][17] The purity is determined by integrating the area of the main product peak relative to the total area of all peaks detected (typically at 214-220 nm).[17]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance.- Peptide aggregation on resin.[10]- Insufficient activation time or reagent degradation.- Double couple: Repeat the coupling step with a fresh solution of activated dipeptide.- Switch to a more potent coupling reagent (e.g., HATU).- Add chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt aggregation.[10]
Low Final Yield - Incomplete cleavage from the resin.- Loss of peptide during precipitation/wash steps.- Aggregation leading to poor synthetic efficiency throughout.- Extend cleavage time or use a stronger TFA cocktail (if compatible with other protecting groups).- Ensure ether is sufficiently cold and addition of TFA filtrate is slow to maximize precipitation.- Synthesize at a higher temperature or use structure-disrupting "pseudoproline" dipeptides in other parts of the sequence.[10]
Multiple Peaks in HPLC - Deletion sequences from incomplete couplings.- Side reactions during synthesis or cleavage.- Racemization.- Optimize coupling times and use fresh reagents.- Ensure efficient scavengers (like TIS) are used in the cleavage cocktail to prevent side-product formation.- Use preparative HPLC to isolate the desired product.

Conclusion

AC-D-Phe-Tyr-OH is a powerful and versatile building block for the synthesis of peptide libraries. Its integrated features—N-terminal acetylation, a D-amino acid residue, and its nature as a dipeptide—provide a multi-faceted strategy to enhance peptide stability, mimic native protein structures, and improve overall synthetic outcomes. By leveraging the protocols and insights provided in this guide, researchers, scientists, and drug development professionals can effectively incorporate this building block to construct high-quality, diverse, and robust peptide libraries poised for discovery.

References

  • Synthesis and screening of peptide libraries with free C-termini - PMC - NIH. (2017). National Institutes of Health. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. (2025). ACS Publications. [Link]

  • Quality controls - SB-PEPTIDE. SB-PEPTIDE. [Link]

  • Should My Peptide Be Acetylated? - LifeTein. (2025). LifeTein. [Link]

  • AC-D-Tyr(ME)-OH | C12H15NO4 - PubChem. National Institutes of Health. [Link]

  • Improved Large-Scale Synthesis of Acridonylalanine for Diverse Peptide and Protein Applications - PMC. National Institutes of Health. [Link]

  • Quality Control and Assurance in GMP Peptide Production. (2024). Intavis Peptides. [Link]

  • Synthetic Peptide Library Design - Genosphere Biotechnologies. Genosphere Biotechnologies. [Link]

  • A New Strategy for Solid-Phase Depsipeptide Synthesis Using Recoverable Building Blocks. (2025). ResearchGate. [Link]

  • Chemical Properties of Tyrosine (CAS 60-18-4) - Cheméo. Cheméo. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation. [Link]

  • Peptide synthesis: Amidation and Acetylation - LifeTein. LifeTein. [Link]

  • Planning a Peptide Synthesis. AAPPTec. [Link]

  • Solid-phase peptide synthesis - Digital CSIC. (2014). Digital.CSIC. [Link]

  • Ensure Safe & Effective Peptide Drugs: Mastering GMP Compliance for Quality Control - GenScript. (2024). GenScript. [Link]

  • Supported synthesis of peptide 1 using the dipeptide building block... - ResearchGate. ResearchGate. [Link]

  • A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids - PMC. (2020). National Institutes of Health. [Link]

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Application Note & Protocol: High-Efficiency Radioiodination of AC-D-Phe-Tyr-OH for Preclinical In Vivo Imaging and Biodistribution Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the radiolabeling of the dipeptide Ac-D-Phe-Tyr-OH with radioiodine, intended for researchers, scientists, and professionals in drug development. We present two robust and widely adopted direct electrophilic iodination methods: the Chloramine-T and Iodogen techniques. This guide offers detailed, step-by-step protocols, explains the underlying chemical principles, and establishes a rigorous quality control framework to ensure the production of a high-purity radiolabeled peptide suitable for in vivo studies. The inclusion of a D-amino acid (D-Phenylalanine) in the peptide structure is a strategic design choice to enhance its stability against enzymatic degradation in vivo[1][2].

Introduction: The Significance of Radiolabeled Peptides in Research

Radiolabeled peptides are indispensable tools in biomedical research and nuclear medicine, serving as probes for diagnostic imaging and targeted radionuclide therapy[3]. The peptide AC-D-Phe-Tyr-OH, with its acetylated N-terminus and a C-terminal tyrosine residue, is an ideal candidate for radioiodination. The phenolic ring of tyrosine is highly susceptible to electrophilic substitution, providing a specific site for the incorporation of radioiodine isotopes such as Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I)[4][5]. The choice of radioisotope will depend on the intended application: ¹²⁵I, with its longer half-life (59.9 days) and gamma emission, is well-suited for in vitro assays and preclinical biodistribution studies, while ¹³¹I, with a shorter half-life and beta emission, is used for therapeutic applications and SPECT imaging[5].

The primary objective of this protocol is to produce a radiolabeled peptide with high specific activity and radiochemical purity, ensuring that the observed biological effects are attributable to the labeled peptide and not to free radioiodine or other impurities.

Principle of Direct Radioiodination of Tyrosine

The direct radioiodination of the tyrosine residue in AC-D-Phe-Tyr-OH involves an electrophilic aromatic substitution reaction. The radioiodide (e.g., Na¹²⁵I) is oxidized to a more electrophilic species (I⁺), which then attacks the electron-rich phenol ring of the tyrosine, primarily at the ortho positions to the hydroxyl group[4]. This process is facilitated by an oxidizing agent. The two most common oxidizing agents for this purpose are Chloramine-T and Iodogen, each with distinct advantages and disadvantages[4][5].

The Chemistry of Iodination

The fundamental reaction involves the oxidation of iodide (I⁻) to a reactive iodinating species, which then substitutes a hydrogen atom on the tyrosine ring.

G cluster_oxidation Oxidation Step cluster_substitution Electrophilic Substitution I- Radioiodide (I⁻) I+ Electrophilic Iodine (I⁺) I-->I+ Oxidation Oxidizing_Agent Oxidizing Agent (Chloramine-T or Iodogen) Peptide_Tyr AC-D-Phe-Tyr-OH (Tyrosine Residue) I+->Peptide_Tyr Radiolabeled_Peptide [¹²⁵I]AC-D-Phe-Tyr-OH Peptide_Tyr->Radiolabeled_Peptide Substitution

Caption: General workflow of the radioiodination of a tyrosine-containing peptide.

Radiolabeling Methodologies: A Comparative Overview

The choice of oxidizing agent is a critical step in the radiolabeling process. It directly impacts the reaction efficiency and the integrity of the peptide.

FeatureChloramine-T MethodIodogen Method
Oxidizing Strength Strong oxidizing agent[6][7]Milder oxidizing agent[4]
Reaction Speed Rapid (typically 1-2 minutes)[8]Slower than Chloramine-T (5-15 minutes)[4]
Potential for Peptide Damage Higher risk of oxidizing sensitive amino acids[6][7]Lower risk of oxidative damage to the peptide[4]
Reagent Form Soluble in aqueous solutions[9]Insoluble, coated onto the reaction vessel[4][10]
Reaction Quenching Requires a reducing agent (e.g., sodium metabisulfite)[4]Reaction is stopped by physically removing the peptide solution from the Iodogen-coated tube[4]
Suitability Suitable for robust peptidesPreferred for peptides sensitive to oxidation[10]

Detailed Experimental Protocols

Safety Precaution: All procedures involving radioactivity must be conducted in a designated radioisotope laboratory, adhering to all local and institutional radiation safety regulations. Appropriate personal protective equipment (PPE), including gloves and a lab coat, must be worn at all times. Work should be performed in a certified fume hood with lead shielding.

Protocol 1: Chloramine-T Method

This method is known for its speed and high labeling efficiency[8]. Careful control of the reaction time is crucial to prevent over-oxidation of the peptide[6].

Materials:

  • AC-D-Phe-Tyr-OH peptide stock solution (1 mg/mL in 10 mM HCl)

  • Sodium Iodide (Na¹²⁵I)

  • 0.5 M Sodium Phosphate Buffer, pH 7.5

  • Chloramine-T solution (freshly prepared, 0.4 mg/mL in distilled water)

  • Sodium Metabisulfite solution (0.6 mg/mL in distilled water)

  • Purification column (e.g., PD-10 desalting column)

  • Chromatography buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 0.25% BSA, pH 6.5)

Procedure:

  • Preparation: In a shielded fume hood, place a microcentrifuge tube (the "iodination reaction tube") in a rack.

  • Reagent Addition:

    • Add 10 µL of the AC-D-Phe-Tyr-OH peptide stock solution to the iodination reaction tube.

    • Add 50 µL of 0.5 M sodium phosphate buffer (pH 7.5) and gently mix[11].

    • Carefully add approximately 1 mCi of Na¹²⁵I solution. The exact volume will depend on the specific activity and reference date of the radioiodine stock[11].

  • Initiation of Reaction:

    • Add 20 µL of the freshly prepared Chloramine-T working solution to the reaction tube and immediately start a timer[11].

    • Gently mix the contents.

  • Reaction Time: Allow the reaction to proceed for 60 seconds at room temperature[11].

  • Quenching the Reaction:

    • After 60 seconds, add 20 µL of the sodium metabisulfite solution to quench the reaction[11].

    • Gently mix and let the tube stand for 5 minutes at room temperature.

  • Purification:

    • Equilibrate a PD-10 desalting column with the chromatography buffer according to the manufacturer's instructions.

    • Load the entire reaction mixture onto the column.

    • Elute the column with the chromatography buffer and collect fractions (e.g., 0.5 mL each).

    • The radiolabeled peptide will elute in the earlier fractions, while the free ¹²⁵I will be retained and elute later.

    • Measure the radioactivity of each fraction using a gamma counter to identify the peak corresponding to the labeled peptide.

Protocol 2: Iodogen Method

This method is gentler and often preferred for peptides that may be sensitive to the harsh conditions of the Chloramine-T method[4][10].

Materials:

  • Iodogen-coated tubes (prepared by evaporating a solution of Iodogen in chloroform or dichloromethane to coat the bottom of a glass tube)

  • AC-D-Phe-Tyr-OH peptide stock solution (1 mg/mL in 0.1 M Phosphate Buffer, pH 7.4)

  • Sodium Iodide (Na¹²⁵I)

  • 0.1 M Phosphate Buffer, pH 7.4

  • Purification column (e.g., PD-10 desalting column)

  • Chromatography buffer

Procedure:

  • Preparation: Use a pre-coated Iodogen tube.

  • Reagent Addition:

    • In a separate tube, mix 10 µL of the AC-D-Phe-Tyr-OH peptide stock solution with 90 µL of 0.1 M phosphate buffer.

    • Add approximately 1 mCi of Na¹²⁵I solution to this peptide mixture.

  • Initiation of Reaction:

    • Transfer the entire peptide and radioiodine mixture into the Iodogen-coated tube.

    • Gently agitate the tube to ensure mixing.

  • Reaction Time: Allow the reaction to proceed for 10-15 minutes at room temperature with occasional gentle mixing.

  • Stopping the Reaction:

    • To stop the reaction, carefully aspirate the reaction mixture from the Iodogen-coated tube and transfer it to a clean microcentrifuge tube.

  • Purification:

    • Follow the same purification procedure as described in the Chloramine-T method (Step 6).

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching/Stopping cluster_purification Purification cluster_qc Quality Control Peptide AC-D-Phe-Tyr-OH Oxidizing_Agent Add Oxidizing Agent (Chloramine-T or Iodogen) Peptide->Oxidizing_Agent Buffer Phosphate Buffer Buffer->Oxidizing_Agent Iodide Na¹²⁵I Iodide->Oxidizing_Agent Incubate Incubate (1-15 min) Oxidizing_Agent->Incubate Quench Add Quenching Agent (for Chloramine-T) or Remove from Iodogen tube Incubate->Quench Column Desalting Column (e.g., PD-10) Quench->Column Collect Collect Fractions Column->Collect HPLC HPLC Analysis Collect->HPLC TLC TLC Analysis Collect->TLC

Sources

A Guide to L-Carnosine in Neurodegenerative Disease Research: Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Selected Topic: Initial searches for "AC-D-Phe-tyr-OH" did not yield sufficient public, peer-reviewed data to construct a scientifically rigorous application guide. To fulfill the detailed requirements of your request, this guide focuses on the well-researched dipeptide L-Carnosine (β-alanyl-L-histidine) , a compound with extensive literature on its neuroprotective applications.

Introduction: The Multifaceted Role of L-Carnosine in Neuroprotection

L-Carnosine is an endogenous dipeptide with a robust and growing body of evidence supporting its therapeutic potential in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its multifaceted mechanism of action, which includes antioxidant, anti-glycation, and metal-chelating properties, makes it a compelling subject of investigation for researchers and drug development professionals. This guide provides a detailed overview of the applications of L-Carnosine in this field, along with practical protocols for its use in both in vitro and in vivo models.

Mechanism of Action: A Multi-Pronged Defense Against Neurodegeneration

The neuroprotective effects of L-Carnosine are not attributed to a single mode of action but rather to its ability to concurrently mitigate several pathological cascades implicated in neurodegeneration.

  • Antioxidant Activity: L-Carnosine is a potent scavenger of reactive oxygen species (ROS), which are major contributors to neuronal damage. It can directly neutralize hydroxyl radicals, superoxide anions, and peroxyl radicals, thereby reducing oxidative stress.

  • Anti-glycation Properties: Advanced glycation end-products (AGEs) are formed when proteins and lipids become glycated and are implicated in the cross-linking of amyloid-beta plaques in Alzheimer's disease. L-Carnosine can inhibit the formation of AGEs, thus preserving protein function and reducing the neurotoxic effects of these modified proteins.

  • Metal Ion Chelation: The dysregulation of metal ions, particularly copper and zinc, is linked to the aggregation of amyloid-beta and alpha-synuclein. L-Carnosine can chelate these metal ions, preventing them from participating in redox reactions that generate ROS and promote protein misfolding.

Below is a diagram illustrating the key neuroprotective mechanisms of L-Carnosine.

L-Carnosine Mechanism of Action cluster_carnosine L-Carnosine Intervention cluster_pathology Neurodegenerative Pathology ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress AGEs Advanced Glycation End-products (AGEs) ProteinAggregation Protein Aggregation (Aβ, α-synuclein) AGEs->ProteinAggregation Metals Divalent Metal Ions (Cu²⁺, Zn²⁺) Metals->ProteinAggregation Carnosine L-Carnosine Carnosine->ROS Scavenges Carnosine->AGEs Inhibits Formation Carnosine->Metals Chelates NeuronalDamage Neuronal Damage & Apoptosis OxidativeStress->NeuronalDamage ProteinAggregation->NeuronalDamage

Caption: Key neuroprotective mechanisms of L-Carnosine.

In Vitro Applications & Protocols

Assessing Neuroprotection Against Oxidative Stress

A common in vitro application of L-Carnosine is to evaluate its ability to protect neuronal cells from oxidative damage induced by agents such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

Experimental Workflow:

In Vitro Neuroprotection Assay Workflow A 1. Cell Seeding (e.g., SH-SY5Y cells) B 2. Pre-treatment with L-Carnosine (various concentrations) A->B C 3. Induction of Oxidative Stress (e.g., H₂O₂ or 6-OHDA) B->C D 4. Incubation C->D E 5. Cell Viability Assay (e.g., MTT, LDH) D->E F 6. Measurement of ROS (e.g., DCFH-DA assay) D->F

Caption: Workflow for assessing L-Carnosine's neuroprotective effects in vitro.

Protocol: Neuroprotection in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of L-Carnosine (e.g., 1, 5, 10, 20 mM). Include a vehicle control (medium only). Incubate for 2 hours.

  • Induction of Stress: Add H₂O₂ to a final concentration of 200 µM to all wells except the negative control.

  • Incubation: Incubate the plates for an additional 24 hours.

  • Assessment of Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Table 1: Example Concentration Ranges for In Vitro Studies

Assay TypeCell LineStressorL-Carnosine Concentration Range
Neuroprotection (Oxidative Stress)SH-SY5YH₂O₂ (100-300 µM)1-25 mM
Anti-glycationN2aMethylglyoxal (MGO)5-50 mM
Aβ Aggregation InhibitionCell-freeAβ (1-42) peptide0.1-10 mM
Investigating Anti-Amyloid Aggregation Properties

L-Carnosine has been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The Thioflavin T (ThT) assay is a standard method to monitor amyloid fibril formation in real-time.

Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

  • Preparation of Aβ(1-42): Reconstitute synthetic Aβ(1-42) peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and store the resulting film at -20°C. Immediately before use, dissolve the peptide in DMSO to a stock concentration of 1 mM.

  • Aggregation Reaction: In a black 96-well plate, prepare the reaction mixture containing:

    • 10 µM Aβ(1-42)

    • 20 µM Thioflavin T

    • L-Carnosine at desired concentrations (e.g., 0.1, 1, 10 mM) or vehicle control.

    • Bring the final volume to 200 µL with PBS (pH 7.4).

  • Monitoring Fluorescence: Place the plate in a fluorescence microplate reader set to 37°C with continuous shaking. Measure the fluorescence intensity every 10 minutes for 24-48 hours (Excitation: 440 nm, Emission: 485 nm).

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the fluorescence signal in the presence of L-Carnosine indicates an inhibition of Aβ fibrillization.

In Vivo Applications & Protocols

Animal models are crucial for evaluating the therapeutic efficacy of L-Carnosine in a complex biological system.

Murine Models of Alzheimer's Disease

Transgenic mouse models that overexpress amyloid precursor protein (APP), such as the APP/PS1 mouse, are commonly used.

Protocol: L-Carnosine Administration in APP/PS1 Mice

  • Animal Model: Use APP/PS1 transgenic mice and wild-type littermates as controls. Group animals at 6 months of age.

  • L-Carnosine Administration: Administer L-Carnosine daily via oral gavage at a dose of 10 mg/kg body weight for 3 months. The control group receives the vehicle (saline).

  • Behavioral Testing: In the final month of treatment, perform behavioral tests to assess cognitive function:

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-Maze: To assess short-term working memory.

  • Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue.

    • Immunohistochemistry: Stain brain sections for Aβ plaques (using antibodies like 6E10) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • ELISA: Quantify soluble and insoluble Aβ(1-40) and Aβ(1-42) levels in brain homogenates.

    • Western Blot: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and markers of oxidative stress.

Table 2: Example Dosing for In Vivo Studies

Animal ModelDisease ModeledRoute of AdministrationL-Carnosine Dose RangeStudy Duration
APP/PS1 MiceAlzheimer's DiseaseOral gavage10-50 mg/kg/day1-3 months
MPTP-treated MiceParkinson's DiseaseIntraperitoneal injection100-500 mg/kg/day7-14 days
SAMP8 MiceSenescence/Cognitive DeclineDrinking water2 g/L4-6 months

Conclusion and Future Directions

L-Carnosine represents a promising therapeutic agent for neurodegenerative diseases due to its well-documented pleiotropic effects. The protocols outlined in this guide provide a starting point for researchers to investigate its neuroprotective properties further. Future research should focus on optimizing delivery methods to enhance its bioavailability in the central nervous system and on exploring its efficacy in combination with other therapeutic agents. The continued study of L-Carnosine is warranted to fully elucidate its potential as a disease-modifying therapy for these devastating disorders.

References

  • Title: Carnosine and Its Derivatives as Potential Therapeutic Agents for Neurological Disorders Source: Current Medicinal Chemistry URL: [Link]

  • Title: The Role of Carnosine in Aging and in Age-Related Diseases Source: Nutrients URL: [Link]

  • Title: Carnosine's effect on amyloid-β peptide aggregation and its mediated toxicity Source: Scientific Reports URL: [Link]

  • Title: Carnosine protects SH-SY5Y cells against 6-hydroxydopamine-induced neurotoxicity Source: Cellular and Molecular Neurobiology URL: [Link]

  • Title: The potential of carnosine in the therapy of Alzheimer's disease Source: Gaceta Medica de Mexico URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Ac-D-Phe-Tyr-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of the dipeptide Ac-D-Phe-Tyr-OH. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their synthetic yields, improve product purity, and troubleshoot common issues encountered during this specific peptide coupling. We will move beyond simple protocols to explore the chemical principles and strategic decisions that underpin a successful synthesis.

Part 1: Frequently Asked Questions (FAQs) - Foundational Strategy

This section addresses the most common initial queries regarding the synthesis of Ac-D-Phe-Tyr-OH, establishing the core principles for a robust experimental design.

Q1: What is the primary strategic consideration when planning the synthesis of Ac-D-Phe-Tyr-OH?

A1: The central challenge in synthesizing Ac-D-Phe-Tyr-OH is the prevention of side reactions involving the phenolic hydroxyl group of the Tyrosine residue.[1][2] Therefore, the most critical strategic decision is the selection of an appropriate protecting group for this side chain. The N-terminus of the D-Phenylalanine is already capped with an acetyl group, simplifying that aspect. The synthesis involves forming a peptide bond between the carboxyl group of Ac-D-Phe-OH and the amino group of a suitably protected Tyrosine derivative.

Q2: Why is protecting the Tyrosine side-chain hydroxyl group non-negotiable for achieving high yield?

A2: The Tyrosine hydroxyl group is nucleophilic and can compete with the amino group during the coupling step. If left unprotected, the activated carboxyl group of Ac-D-Phe-OH can react with the hydroxyl group, leading to the formation of an ester linkage, a side reaction known as O-acylation.[3] This byproduct is often difficult to separate from the desired product, leading to low purity and a significantly reduced isolated yield of the target dipeptide.[4] Proper protection renders the hydroxyl group inert to the coupling conditions, ensuring that bond formation occurs exclusively at the N-terminal amine of Tyrosine.

Q3: Which protecting group is recommended for the Tyrosine side chain in this synthesis?

A3: For solution-phase synthesis, the tert-butyl (tBu) ether is the preferred protecting group for the Tyrosine side chain.[2] It is highly stable under the basic or neutral conditions of the coupling reaction but can be cleanly removed during the final deprotection step using moderately acidic conditions (e.g., trifluoroacetic acid, TFA), which will also cleave a C-terminal ester if present.[1][2] Benzyl (Bzl) ethers are another option, but they can be partially cleaved by TFA and require harsher conditions like HF or hydrogenolysis for complete removal, which may not be compatible with other groups.[2][5]

Q4: What are the most common classes of coupling reagents for this dipeptide synthesis, and how do they compare?

A4: The choice of coupling reagent is critical for activating the carboxylic acid of Ac-D-Phe-OH, facilitating amide bond formation while minimizing side reactions, particularly racemization.[6][7] The main categories are carbodiimides and onium salts.

Coupling Reagent ClassExamplesMechanism of Action & Key FeaturesCommon Issues & Mitigation
Carbodiimides DCC, EDC, DICReacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[6] EDC is often preferred in solution-phase due to the water-solubility of its urea byproduct.Side Reaction: Rearrangement to a stable N-acylurea, terminating the reaction.[6] Mitigation: Always use in combination with an additive like HOBt or OxymaPure. These form a less reactive, more stable active ester, which suppresses N-acylurea formation and reduces racemization.[6][8]
Onium Salts (Aminium/Uronium) HBTU, HATU, HCTUReacts with the carboxylate in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester in situ. These reagents are highly efficient and lead to fast reaction times.Side Reaction: Guanidinylation of the free N-terminus if the reagent is not pre-activated with the carboxylic acid before addition to the amine component.[8] Mitigation: Pre-activate Ac-D-Phe-OH with the onium salt and base for several minutes before adding the protected Tyrosine derivative.

Part 2: Troubleshooting Guide - Addressing Low Yield and Purity

This section provides a structured approach to diagnosing and solving common problems that arise during the synthesis.

Issue 1: Low Coupling Efficiency / Incomplete Reaction

Q: My reaction stalls, leaving significant amounts of unreacted Ac-D-Phe-OH, even after several hours. How can I drive the reaction to completion?

A: Incomplete coupling is a frequent cause of low yields. Several factors could be at play.

  • Sub-optimal Activation: The active ester intermediate may be hydrolyzing or decomposing faster than it reacts.

    • Solution: Ensure your solvent (e.g., DMF, DCM) is anhydrous. Water will hydrolyze the activated intermediate. If using a carbodiimide, ensure you are using an additive like HOBt or Oxyma to stabilize the active species.[6]

  • Stoichiometry: Using a 1:1 ratio of all components can be insufficient to drive the reaction to completion, especially if minor degradation of the coupling agent occurs.

    • Solution: Use a slight excess of the activated acid component. A common starting point is to use 1.0 equivalent of the amine component (H-Tyr(tBu)-OR), 1.1 equivalents of the acid (Ac-D-Phe-OH), 1.1 equivalents of the coupling reagent (e.g., EDC), and 1.1 equivalents of the additive (e.g., HOBt).

  • Insufficient Reaction Time/Temperature: Peptide couplings are typically run at 0°C to room temperature.

    • Solution: Allow the reaction to proceed overnight at room temperature to ensure maximum conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or analytical HPLC. The reaction is complete when the limiting reagent (typically the amine component) is fully consumed.

Issue 2: Multiple Peaks in Analytical HPLC of Crude Product

Q: My crude product shows the desired mass by MS, but the HPLC trace reveals multiple significant impurities. What are they and how can I prevent them?

A: The presence of multiple peaks indicates competing side reactions. The identity of these byproducts depends on your chosen synthetic route.

  • Suspected Impurity: O-Acylated Byproduct

    • Cause: This occurs when the Tyrosine hydroxyl group was not protected or the protecting group was unstable to the reaction conditions.[3]

    • Prevention: The most robust solution is to use a stable side-chain protecting group like tert-butyl (tBu).[2] Ensure the protecting group remains intact throughout the coupling step.

  • Suspected Impurity: N-Acylurea

    • Cause: This is a classic byproduct when using carbodiimides (DCC, EDC) without an additive. The O-acylisourea intermediate undergoes an intramolecular rearrangement to form a stable, unreactive N-acylurea.[6]

    • Prevention: Always add HOBt or a similar reagent when using a carbodiimide. This traps the activated intermediate as a more stable active ester, preventing the rearrangement.

  • Suspected Impurity: Racemized Dipeptide (Ac-L-Phe-Tyr-OH)

    • Cause: The activated carboxyl group of an amino acid is susceptible to base-catalyzed racemization via the formation of an oxazolone intermediate.[6][7]

    • Prevention:

      • Use additives like HOBt, which are known to suppress racemization.

      • Avoid strong bases. If using an onium salt, use a hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA).

      • Keep reaction temperatures low where possible, starting the reaction at 0°C.

Diagram: Reaction Pathway vs. Common Side Reactions

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts A Ac-D-Phe-OH O_acylisourea O-acylisourea (Unstable) A->O_acylisourea + EDC O_Acylated O-Acylated Tyr (If -OH is unprotected) A->O_Acylated Side Reaction B H-Tyr(tBu)-OH Desired Desired Product Ac-D-Phe-Tyr(tBu)-OH B->Desired C Coupling Reagent (e.g., EDC/HOBt) Activated_Ester Activated Ester (Ac-D-Phe-O-HOBt) Activated_Ester->Desired + H-Tyr(tBu)-OH (Main Pathway) O_acylisourea->Activated_Ester + HOBt (Suppresses Side Reaction) N_Acylurea N-Acylurea (Byproduct) O_acylisourea->N_Acylurea Rearrangement (No HOBt)

Caption: Key reaction pathways in Ac-D-Phe-Tyr-OH synthesis.

Part 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the synthesis and analysis of Ac-D-Phe-Tyr-OH.

Protocol 1: Optimized Solution-Phase Synthesis of Ac-D-Phe-Tyr(tBu)-OH

This protocol utilizes EDC/HOBt for coupling, a robust method for minimizing side reactions.

Materials:

  • Ac-D-Phe-OH

  • H-Tyr(tBu)-OH (Tyrosine with tert-butyl protected side chain)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve H-Tyr(tBu)-OH (1.0 eq) and Ac-D-Phe-OH (1.1 eq) in anhydrous DMF. Cool the flask to 0°C in an ice bath.

  • Additive Addition: Add HOBt (1.2 eq) to the solution and stir until it dissolves.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the cold solution. Stir the reaction mixture at 0°C for 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting starting material (H-Tyr(tBu)-OH).

  • Work-up (Quenching & Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x). This removes unreacted starting materials, excess reagents, and DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Ac-D-Phe-Tyr(tBu)-OH.

  • Deprotection:

    • Dissolve the crude product in a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIPS).

    • Stir at room temperature for 2-3 hours.

    • Concentrate the mixture under reduced pressure.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the solid, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.[9][10]

Protocol 2: Analytical RP-HPLC for Purity Assessment

This is the primary method for determining the purity of the final peptide.[9][11][12]

System:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Detection: UV at 215-220 nm (for peptide bonds) and 280 nm (for aromatic side chains).[11]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified peptide in Mobile Phase A or a small amount of DMSO topped up with Mobile Phase A.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient from 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: Linear gradient from 95% to 5% B

    • 45-50 min: 5% B (re-equilibration)

  • Analysis: Inject the sample. The purity is calculated as the area of the main product peak divided by the total area of all peaks detected at ~220 nm.[11] The identity should be confirmed by co-injection with a reference standard or by LC-MS.[10]

Diagram: Synthesis & Purification Workflow

cluster_synthesis Synthesis Stage cluster_analysis Purification & QC Coupling 1. Peptide Coupling (EDC/HOBt in DMF) Workup 2. Aqueous Work-up (EtOAc Extraction) Coupling->Workup Cleavage 3. Deprotection (TFA Cocktail) Workup->Cleavage Precipitation 4. Ether Precipitation Cleavage->Precipitation HPLC_Purify 5. Preparative RP-HPLC Precipitation->HPLC_Purify Lyophilization 6. Lyophilization HPLC_Purify->Lyophilization QC 7. Final QC Analysis (Analytical HPLC, MS) Lyophilization->QC Final_Product Pure Ac-D-Phe-Tyr-OH QC->Final_Product

Caption: General workflow from synthesis to final product QC.

References

  • A Comparative Guide to Protected Tyrosine Derivatives in Autom
  • Peptide Purification and Product Analysis. AltaBioscience.
  • Amino Acid Deriv
  • Peptide Purity Explained: A Comprehensive Guide to Assessing Quality and Integrity. Peptide Sciences.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Quality Control of Amino Acids & Peptides: A Guide. Bachem.
  • Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry.
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • Side reactions in peptide synthesis: An overview. Bibliomed.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Protecting group. Wikipedia.
  • Protection of Tyrosine in Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Side Reaction in Peptide Synthesis Present
  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.

Sources

Technical Support Center: Purification of Ac-D-Phe-Tyr-OH by RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the troubleshooting and purification of Ac-D-Phe-Tyr-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the purification of this dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC). As Senior Application Scientists, we have structured this guide to not only offer solutions but to also explain the underlying scientific principles, empowering you to make informed decisions in your experimental work.

I. Understanding the Molecule: Ac-D-Phe-Tyr-OH

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of Ac-D-Phe-Tyr-OH. This dipeptide is composed of D-Phenylalanine and Tyrosine, with the N-terminus acetylated. These features dictate its behavior during RP-HPLC.

  • Hydrophobicity: The presence of two aromatic residues, Phenylalanine and Tyrosine, makes this dipeptide relatively hydrophobic.[1][2] Phenylalanine is one of the most hydrophobic amino acids.[2] While Tyrosine is also hydrophobic, the hydroxyl group on its phenol ring makes it slightly more polar than Phenylalanine.[2][3] The acetyl group at the N-terminus slightly increases the hydrophobicity. This inherent hydrophobicity is the primary driver for its retention on a C18 stationary phase.

  • Ionizable Groups: The molecule has two key ionizable groups: the C-terminal carboxylic acid and the phenolic hydroxyl group of Tyrosine. The pKa of the C-terminal carboxyl group is approximately 3-4, while the pKa of the Tyrosine side chain is around 10. The pH of the mobile phase will significantly influence the charge state of these groups and, consequently, the peptide's interaction with the stationary phase and its overall retention time.[4]

II. Troubleshooting Common HPLC Purification Issues

This section addresses specific problems you may encounter during the purification of Ac-D-Phe-Tyr-OH, providing potential causes and actionable solutions.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue in the chromatography of basic compounds, but can also occur with acidic and neutral molecules.[5][6] It is characterized by an asymmetry factor greater than 1.2.[6]

Potential Causes & Solutions
CauseExplanationSolution
Secondary Interactions Residual, unreacted silanol groups on the silica-based stationary phase can interact with the polar groups of your dipeptide (the carboxylic acid and hydroxyl group), leading to peak tailing.[6][7] This is especially prevalent at mid-range pH values where silanols can be deprotonated.1. Adjust Mobile Phase pH: Lower the pH of your mobile phase to 2.5-3.0 using an additive like trifluoroacetic acid (TFA) or formic acid.[8] This will protonate the silanol groups, minimizing these secondary interactions. 2. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[7][8]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing or fronting.[9][10]1. Reduce Sample Concentration: Dilute your sample before injection. 2. Decrease Injection Volume: Inject a smaller volume of your sample.
Sample Solvent Effects If your sample is dissolved in a solvent that is stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion.[5]1. Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[8][11] 2. Use a Weaker Solvent: If solubility is an issue, use a minimal amount of a stronger solvent and then dilute with the initial mobile phase.
Column Void or Contamination A void at the head of the column or a blocked frit can disrupt the flow path, leading to poor peak shape for all analytes.[6][10]1. Reverse and Flush Column: If the manufacturer's instructions permit, reverse the column and flush it with a strong solvent to remove contaminants from the inlet frit.[6] 2. Replace Column: If the problem persists, the column may be irreversibly damaged and need replacement.
Problem 2: Poor Resolution or Co-elution of Impurities

Achieving baseline separation of your target peptide from closely related impurities, such as deletion or incompletely deprotected sequences from solid-phase peptide synthesis, can be challenging.[12]

Potential Causes & Solutions
CauseExplanationSolution
Inadequate Mobile Phase Conditions The choice of organic solvent, ion-pairing agent, and gradient profile significantly impacts selectivity.1. Optimize the Gradient: A shallower gradient will increase the separation time and often improve the resolution of closely eluting peaks.[4][13] Start with a low percentage of organic solvent to focus the sample at the head of the column.[4] 2. Change the Organic Modifier: While acetonitrile is common, switching to methanol or a mixture of acetonitrile and methanol can alter the selectivity of the separation.[14] 3. Experiment with Ion-Pairing Agents: TFA is a strong ion-pairing agent that can improve peak shape and retention.[15][16] For different selectivity, consider weaker acids like formic acid or acetic acid.[17] More hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) can increase retention and may resolve difficult impurities.[18]
Inappropriate Column Chemistry The stationary phase chemistry plays a vital role in selectivity.1. Change Column Type: If a C18 column is not providing adequate resolution, try a C8 or a phenyl-hexyl column.[8][15] The phenyl-hexyl phase can offer unique selectivity for aromatic-containing peptides like Ac-D-Phe-Tyr-OH. 2. Consider Particle Size and Column Length: A longer column or a column packed with smaller particles will provide higher efficiency and better resolution.[9][15]
Sub-optimal Temperature Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.1. Adjust Column Temperature: Increasing the column temperature (e.g., to 30-40 °C) can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, be mindful of the stability of your peptide at elevated temperatures.
Problem 3: Low Recovery or No Peak Detected

Low recovery of the purified peptide can be a significant issue, impacting overall yield and efficiency.

Potential Causes & Solutions
CauseExplanationSolution
Peptide Adsorption The peptide can adsorb to surfaces in the HPLC system, sample vials, or collection tubes, especially at low concentrations.[19][20] This is a common issue with "sticky" peptides.1. Use Low-Binding Vials and Plates: Employ sample vials and collection plates specifically designed to minimize non-specific binding.[20] 2. Add a Blocking Agent: For very low concentration samples, adding a small amount of a non-interfering protein or surfactant to the sample can help prevent adsorption.[19] 3. Optimize Sample Matrix: Increasing the organic content of the sample solvent can help keep hydrophobic peptides in solution and reduce adsorption.[19]
Poor Solubility The dipeptide may not be fully dissolved in the injection solvent, leading to incomplete loading onto the column.[21]1. Optimize Dissolution Solvent: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF, then dilute with the initial mobile phase.[13][21] Ensure the final concentration of the strong solvent is low enough to not cause peak distortion. 2. Sonication: Briefly sonicate the sample to aid dissolution.
Peptide Degradation Certain mobile phase conditions or elevated temperatures could potentially lead to the degradation of the peptide.1. Ensure Mobile Phase Stability: Prepare fresh mobile phases daily. 2. Check for pH Stability: While acidic conditions are common, ensure your peptide is stable at the chosen pH over the course of the purification.
Incomplete Elution The peptide may be irreversibly bound to the column if the mobile phase is not strong enough to elute it.1. Increase Final Organic Concentration: Extend the gradient to a higher percentage of organic solvent (e.g., 95-100%) and hold for several column volumes to ensure all components are eluted. 2. Use a Stronger Organic Modifier: In rare cases, a stronger solvent like isopropanol may be needed for very hydrophobic compounds.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting gradient for the purification of Ac-D-Phe-Tyr-OH?

A: A good starting point is a linear gradient from 5% to 60% acetonitrile (with 0.1% TFA) over 30 minutes.[15] Given the hydrophobicity of the dipeptide, it is likely to elute in the mid-range of this gradient. You can then optimize the gradient based on the initial results to improve resolution around the target peak.[4]

Q2: What detection wavelength should I use?

A: For analytical scale, monitoring at 214-220 nm is common for detecting the peptide backbone.[12] The aromatic side chains of Phenylalanine and Tyrosine also allow for detection at around 254 nm and 280 nm, respectively. For preparative purification where you are injecting a large amount of sample, it's advisable to monitor at a less sensitive wavelength, such as 225-232 nm, to avoid detector saturation.[12]

Q3: How do I prepare my crude sample for injection?

A: Dissolve the crude peptide in a minimal amount of a suitable solvent. A good practice is to start with the initial mobile phase composition (e.g., 95% water/5% acetonitrile/0.1% TFA).[11] If solubility is an issue, you can use a small amount of DMSO or neat acetonitrile to dissolve the peptide first, and then dilute it with the initial mobile phase.[13] Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulates that could clog the column.[11][15]

Q4: Should I use a guard column?

A: Yes, using a guard column is highly recommended, especially when working with crude peptide samples.[15] It will protect your more expensive analytical or preparative column from contamination and extend its lifetime.

Q5: How can I confirm the purity and identity of my collected fractions?

A: After purification, it is essential to analyze the collected fractions. This is typically done by re-injecting a small aliquot of each fraction onto an analytical HPLC system to assess purity.[15] The identity of the peptide in the purified fractions should be confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).[22]

IV. Experimental Protocols & Visual Guides

Protocol 1: General RP-HPLC Method for Ac-D-Phe-Tyr-OH Purification
  • Column: C18, 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm for analytical or appropriate dimensions for preparative scale.[15][17]

  • Mobile Phase A: 0.1% (v/v) TFA in water.[11][15]

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[15]

  • Gradient:

    • 0-5 min: 5% B (isocratic)

    • 5-35 min: 5-60% B (linear gradient)

    • 35-40 min: 60-95% B (linear gradient)

    • 40-45 min: 95% B (isocratic wash)

    • 45-50 min: 95-5% B (return to initial conditions)

    • 50-60 min: 5% B (equilibration)

  • Flow Rate: 1 mL/min for a 4.6 mm ID analytical column. Scale accordingly for preparative columns.

  • Column Temperature: 30 °C

  • Detection: 220 nm and 254 nm.

  • Injection Volume: 5-20 µL for analytical scale.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Identified peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape resolution Poor Resolution start->resolution recovery Low Recovery start->recovery ps_cause1 Secondary Interactions? peak_shape->ps_cause1 ps_cause2 Column Overload? peak_shape->ps_cause2 ps_cause3 Solvent Mismatch? peak_shape->ps_cause3 res_cause1 Sub-optimal Gradient? resolution->res_cause1 res_cause2 Wrong Column Chemistry? resolution->res_cause2 res_cause3 Inefficient Separation? resolution->res_cause3 rec_cause1 Adsorption to Surfaces? recovery->rec_cause1 rec_cause2 Poor Solubility? recovery->rec_cause2 rec_cause3 Incomplete Elution? recovery->rec_cause3 ps_sol1 Lower Mobile Phase pH Use End-Capped Column ps_cause1->ps_sol1 end_node Problem Resolved ps_sol1->end_node ps_sol2 Reduce Sample Load ps_cause2->ps_sol2 ps_sol2->end_node ps_sol3 Match Sample Solvent to Mobile Phase ps_cause3->ps_sol3 ps_sol3->end_node res_sol1 Use Shallower Gradient res_cause1->res_sol1 res_sol1->end_node res_sol2 Try Phenyl or C8 Column res_cause2->res_sol2 res_sol2->end_node res_sol3 Increase Column Length or Decrease Particle Size res_cause3->res_sol3 res_sol3->end_node rec_sol1 Use Low-Binding Vials rec_cause1->rec_sol1 rec_sol1->end_node rec_sol2 Optimize Dissolution Solvent rec_cause2->rec_sol2 rec_sol2->end_node rec_sol3 Increase Final % Organic rec_cause3->rec_sol3 rec_sol3->end_node

Caption: A flowchart for troubleshooting common HPLC issues.

Logical Relationship of Mobile Phase pH and Peak Shape

ph_effect cluster_mobile_phase Mobile Phase pH cluster_interaction Analyte-Stationary Phase Interaction cluster_result Resulting Peak Shape pH > 4 pH > 4 interaction_bad Ionic Interaction Ac-D-Phe-Tyr-OH interacts with Si-O⁻ pH > 4->interaction_bad leads to pH < 3 pH < 3 interaction_good Hydrophobic Interaction Only Minimal interaction with Si-OH pH < 3->interaction_good leads to peak_tailing Peak Tailing interaction_bad->peak_tailing results in good_peak Symmetrical Peak interaction_good->good_peak results in

Caption: Impact of mobile phase pH on peak shape.

V. References

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins. Springer.

  • Phenomenex. (n.d.). A Guide to Peptide Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11264873, AC-D-Tyr(ME)-OH. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of phenylalanine and tyrosine from the standard... Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure and physical-chemical properties of AAs: Phe, Tyr,... Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

  • BenchChem. (2025). Application Note: HPLC Purification of H-Gly-Ala-Tyr-OH.

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine. Retrieved from [Link]

  • MDPI. (2025, November 7). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Retrieved from [Link]

  • Biotage. (2023, February 7). How to prevent breakthrough during your peptide purification with flash chromatography. Retrieved from [Link]

  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (2018, November 27). HPLC METHOD DEVELOPMENT FOR PROTEINS AND POLYPEPTIDES. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. Retrieved from [Link]

  • LCGC International. (2019, March 6). Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses. Retrieved from [Link]

  • Wikipedia. (n.d.). Tyrosine. Retrieved from [Link]

  • RSC Publishing. (2025, June 30). Substitution of tyrosine with electron-deficient aromatic amino acids improves Ac-PHF6 self-assembly and hydrogelation. Retrieved from [Link]

  • ACS Publications. (2022, December 8). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Retrieved from [Link]

  • Bioanalysis Zone. (2019, September 6). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Retrieved from [Link]

  • CORE. (2022, December 15). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The role of ion-pairing in peak deformations in overloaded reversed-phase chromatography of peptides. Retrieved from [Link]

Sources

Preventing racemization during AC-D-Phe-tyr-OH synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis & Racemization Control Topic: Preventing Racemization During Ac-D-Phe-Tyr-OH Synthesis Ticket ID: #RAC-D-PHE-001

Executive Summary: The "Oxazolone Trap"

Welcome to the Technical Support Center. You are likely encountering difficulty because Ac-D-Phe-OH (an N-acetylated amino acid) behaves fundamentally differently from standard Fmoc- or Boc-protected amino acids during activation.

The Core Issue: Unlike urethane protecting groups (Fmoc, Boc), the Acetyl (Ac) group participates in the formation of a 5(4H)-oxazolone (azlactone) intermediate upon carboxyl activation. This intermediate is highly prone to base-catalyzed enolization, leading to rapid racemization (loss of chirality) at the alpha-carbon.[1][2]

This guide provides two distinct workflows:

  • The Gold Standard (Recommended): Post-coupling acetylation (eliminates the risk).

  • The Direct Route (Troubleshooting): Optimization for coupling Ac-D-Phe-OH directly (mitigates the risk).

Part 1: Mechanism & Strategy Visualization

To solve this, you must understand the chemical pathway. The diagram below illustrates why N-Acetyl groups are dangerous during coupling and how to bypass the issue.

RacemizationPathways Start Target: Ac-D-Phe-Tyr-OH Act_Ac Activation of Ac-D-Phe-OH (N-Ac lacks urethane protection) Start->Act_Ac Method A (Direct) Act_Fmoc Activation of Fmoc-D-Phe-OH (Urethane prevents Oxazolone) Start->Act_Fmoc Method B (Recommended) Oxazolone Formation of 5(4H)-Oxazolone (Azlactone Intermediate) Act_Ac->Oxazolone -H2O Racemization Base-Catalyzed Enolization (Rapid Racemization) Oxazolone->Racemization +Base Product_Mix Product: DL-Mix (High Impurity) Racemization->Product_Mix Coupling Coupling to Tyr-Resin (Stereochemistry Preserved) Act_Fmoc->Coupling Deprotect Fmoc Removal Coupling->Deprotect Acetylation N-Terminal Acetylation (Acetic Anhydride/Pyridine) Deprotect->Acetylation Product_Pure Product: Pure Ac-D-Phe-Tyr-OH Acetylation->Product_Pure

Caption: Comparison of the high-risk Oxazolone pathway (Red) versus the stereochemically safe Post-Coupling Acetylation pathway (Green).

Part 2: Experimental Protocols

Protocol A: Post-Coupling Acetylation (The Gold Standard)

Logic: This method avoids activating the N-acetylated amino acid entirely. We couple Fmoc-D-Phe-OH (which is safe from oxazolone formation due to the carbamate nature of Fmoc) and acetylate the N-terminus after the peptide bond is formed.

Reagents:

  • Fmoc-D-Phe-OH

  • H-Tyr(tBu)-Resin (or similar)

  • Acetic Anhydride (

    
    )
    
  • Pyridine or DIEA

Step-by-Step Workflow:

  • Coupling: Couple Fmoc-D-Phe-OH to H-Tyr(tBu)-Resin using standard conditions (e.g., DIC/Oxyma Pure).

    • Note: Since Fmoc is a urethane, racemization is negligible here.

  • Deprotection: Remove the Fmoc group using 20% Piperidine in DMF.[2] Wash resin 5x with DMF.[3]

  • Acetylation (The Critical Step):

    • Prepare a solution of Acetic Anhydride (10 eq) and Pyridine (20 eq) in DMF.

    • Add to the resin-bound H-D-Phe-Tyr(tBu)-Resin.

    • Shake for 15–30 minutes at Room Temperature.

    • Validation: Perform a Kaiser test.[2][3] It should be negative (colorless), indicating complete capping of the N-terminus.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5).

Protocol B: Direct Coupling (Troubleshooting Mode)

Logic: If you must couple Ac-D-Phe-OH directly (e.g., during fragment condensation or if the building block is pre-made), you must suppress oxazolone formation by lowering temperature, using specific additives, and selecting the correct base.

Critical Parameters:

ParameterRecommendationScientific Rationale
Coupling Reagent DIC / Oxyma Pure Oxyma is superior to HOBt/HOAt for racemization suppression [1].[4][5][6]
Base Sym-Collidine (TMP) A weaker, sterically hindered base (pKa ~7.4) minimizes proton abstraction from the

-carbon compared to DIEA (pKa ~10.5) [2].
Temperature 0°C (Ice Bath) Low temperature kinetically disfavors the oxazolone formation pathway.
Pre-activation Avoid Do not pre-activate Ac-D-Phe-OH in the presence of base. Add reagents sequentially to the resin.[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve Ac-D-Phe-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

  • Cooling: Chill the amino acid solution and the resin vessel to 0°C.

  • Activation: Add DIC (3 eq) to the amino acid solution. Shake for 30 seconds only.

  • Coupling: Immediately add the mixture to the resin-bound H-Tyr-OH (or protected derivative).

  • Base Addition: Add Sym-Collidine (3 eq) only if necessary (e.g., if the Tyr is a salt like HCl). If Tyr is a free amine, omit the base entirely .

  • Reaction: Allow to react at 0°C for 1 hour, then slowly warm to RT for 1 hour.

Part 3: Troubleshooting & FAQs

Q1: I followed Protocol B but still see 5-10% L-Phe isomer (racemization). Why? Diagnosis: This is likely due to "Base-Catalyzed Enolization." Even with Collidine, the oxazolone intermediate is sensitive. Solution: Switch to Protocol A . If you cannot, try using T3P (Propylphosphonic anhydride) as the coupling reagent in Ethyl Acetate or DMF. T3P is notorious for extremely low racemization rates during fragment couplings [3].

Q2: Can I use HATU for coupling Ac-D-Phe-OH? Answer: Avoid if possible. While HATU is a potent coupling reagent, it requires a base (DIEA) to function. The presence of DIEA with an activated N-acetyl amino acid significantly increases the risk of racemization via the oxazolone pathway. If you must use HATU, use Collidine as the base and keep it at 0°C.

Q3: How do I quantify the racemization level? Answer: You cannot rely on standard C18 HPLC. You must use Chiral HPLC or GC-MS (after hydrolysis and derivatization).

  • Column: Chiralpak IA/IB or Crownpak CR(+) (for free amino acids after hydrolysis).

  • Method: The "C.A.T. Method" (Marfey's reagent) is also excellent for derivatizing the hydrolysate to separate D/L diastereomers on standard C18 columns.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[6] Chemistry – A European Journal.

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry.

  • Wissenbach, D., et al. (2012). "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Coupling Reagent." Organic Process Research & Development.

  • Bachem Technical Note. "Racemization in Peptide Synthesis." Bachem Knowledge Center.

Sources

Technical Support Center: Optimizing Buffer Conditions for AC-D-Phe-tyr-OH Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to ensuring the stability and integrity of your AC-D-Phe-tyr-OH dipeptide. As researchers and drug development professionals, we understand that maintaining the stability of a peptide in solution is paramount for reproducible and reliable experimental outcomes. This guide is designed with full editorial control to provide in-depth, field-proven insights into optimizing buffer conditions. We will move beyond simple protocols to explain the causality behind our recommendations, ensuring your experimental design is robust and self-validating.

Part 1: Foundational Knowledge - Understanding AC-D-Phe-tyr-OH Stability

This section addresses the fundamental chemical properties of AC-D-Phe-tyr-OH that govern its behavior in aqueous solutions.

Q1: What are the key structural features of AC-D-Phe-tyr-OH that influence its stability?

A: The stability of AC-D-Phe-tyr-OH is dictated by three primary structural motifs:

  • The Peptide Bond: The amide linkage between the D-Phenylalanine and Tyrosine residues is susceptible to hydrolysis. The rate of this cleavage is highly dependent on pH, with both acid and base-catalyzed pathways representing a primary degradation route.[1]

  • The C-Terminal Carboxylic Acid: This group has a pKa value typically in the range of 3.1-3.5. The ionization state of this group is critical for the peptide's overall charge and solubility. At pH values near its pKa, the peptide has its lowest solubility, increasing the risk of precipitation.

  • The Tyrosine Phenolic Group: The hydroxyl group on the tyrosine side chain has a pKa of approximately 10.0-10.5.[2] While it contributes to solubility, this phenol ring is also the primary site of oxidation, a degradation pathway that can be catalyzed by trace metal ions, light exposure, or oxidative species in the buffer.

Q2: What are the primary degradation pathways for AC-D-Phe-tyr-OH in aqueous solutions?

A: There are two main non-enzymatic degradation pathways you must control:

  • Hydrolysis: This involves the cleavage of the peptide bond, resulting in the formation of Ac-D-Phe and Tyr. This process is significantly accelerated at pH extremes (both low and high pH). For many peptides, the pH of maximum stability against hydrolysis is often found in the range of 3.0 to 5.0.[1]

  • Oxidation: The electron-rich phenol side chain of tyrosine is susceptible to oxidation, forming various degradation products that can lead to discoloration of the solution and loss of activity. This is often exacerbated at neutral to alkaline pH, where the phenolate anion is more readily formed and is more susceptible to oxidation.

Q3: Why is pH the most critical parameter for the stability of this dipeptide?

A: pH is the master variable in your formulation because it directly and simultaneously influences multiple factors affecting peptide stability.[3][4] Deviations from the optimal pH range can lead to conformational changes and degradation.[3] Specifically, pH controls:

  • Chemical Stability: It determines the rate of both acid- and base-catalyzed hydrolysis of the peptide bond.

  • Oxidative Stability: It influences the susceptibility of the tyrosine residue to oxidation.

  • Physical Stability (Solubility): It dictates the ionization state of the C-terminal carboxyl group. The peptide's net charge is lowest near its isoelectric point (pI), leading to minimal solubility and a high risk of aggregation or precipitation. For AC-D-Phe-tyr-OH, with a pKa around 3.1-3.5 for its only acidic group, the pI is low, and insolubility can be a significant issue at acidic pH values.

Part 2: Troubleshooting Guide

This section provides direct answers and actionable protocols for common issues encountered during experimentation.

Issue: Peptide Precipitation or Cloudiness in Solution

Q: My AC-D-Phe-tyr-OH is precipitating out of my buffer. What are the likely causes and how can I fix it?

A: Precipitation is almost always a solubility issue, typically caused by operating too close to the peptide's isoelectric point (pI) or by using an inappropriate buffer concentration.

  • Causality: AC-D-Phe-tyr-OH has a single acidic group (the C-terminal carboxyl) and no basic groups, meaning its pI will be low (estimated < 3.5). When the pH of the solution is close to the pI, the net charge on the peptide approaches zero, minimizing repulsive electrostatic forces between molecules and leading to aggregation and precipitation.

  • Troubleshooting Steps:

    • Check Your pH: Ensure your buffer pH is at least 1.5-2 units away from the estimated pI. For this peptide, this means working at a pH of 5.0 or higher is advisable to ensure sufficient negative charge for solubility.

    • Evaluate Buffer Concentration: High ionic strength can sometimes decrease solubility ("salting-out"). If you are using a high concentration buffer (>100 mM), try reducing it to a 10-25 mM range.

    • Perform a Solubility Screen: If the issue persists, a systematic solubility screen is required. See the protocol below.

  • Prepare a Series of Buffers: Prepare 25 mM solutions of different buffers (e.g., Acetate, Citrate, Phosphate, TRIS) at various pH points (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Prepare Peptide Stock: Create a concentrated stock of AC-D-Phe-tyr-OH in an appropriate solvent where it is highly soluble (e.g., DMSO, or water if solubility allows).

  • Dilution & Equilibration: Add a small aliquot of the peptide stock to each buffer solution to reach your target final concentration. Vortex gently and allow the solutions to equilibrate at the intended experimental temperature for 1-2 hours.

  • Visual Inspection: Observe each vial for any signs of precipitation or cloudiness against a dark background.

  • Quantification (Optional but Recommended): Centrifuge the samples at ~14,000 x g for 10 minutes. Carefully remove the supernatant and measure the peptide concentration using a validated RP-HPLC method or UV-Vis spectroscopy at 280 nm.[5] A lower concentration in the supernatant compared to the theoretical concentration indicates precipitation.

Issue: Rapid Degradation Observed by HPLC

Q: My HPLC analysis shows a rapid loss of the main AC-D-Phe-tyr-OH peak. How do I identify the cause and find a stabilizing buffer?

A: A rapid loss of the parent peak indicates a chemical stability issue, likely hydrolysis or oxidation. A pH-rate profile study is the definitive experiment to diagnose this and find the pH of maximum stability.

  • Causality: The rate of chemical degradation is often pH-dependent. By measuring the degradation rate at different pH values, you can identify the conditions that minimize these reactions.

  • Diagnostic Workflow: The first step is to determine the optimal pH. If degradation still occurs at the optimal pH, you may need to introduce stabilizing excipients.

G start Start: Rapid Degradation Observed ph_study Perform pH-Rate Profile Study (e.g., pH 3 to 8) start->ph_study analyze Analyze Data: Plot log(k_obs) vs. pH ph_study->analyze find_minima Identify pH of Minimum Degradation (pH_max_stability) analyze->find_minima acceptable Is Degradation Rate at Optimal pH Acceptable? find_minima->acceptable finish End: Use Optimal Buffer (pH_max_stability) acceptable->finish Yes investigate_excipients Investigate Stabilizing Excipients acceptable->investigate_excipients No lcms Identify Degradants by LC-MS investigate_excipients->lcms antioxidants Add Antioxidants (e.g., Methionine) if Oxidation Suspected antioxidants->finish metal_chelators Add Chelators (e.g., EDTA) to Sequester Metal Ions metal_chelators->finish lcms->antioxidants Oxidation Products Found lcms->metal_chelators Oxidation Products Found

Caption: Troubleshooting workflow for peptide degradation.

  • Buffer Preparation: Prepare a set of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8) at 25 mM strength, covering a range from pH 3 to 8 in 1.0 pH unit increments.

  • Sample Incubation: Dissolve AC-D-Phe-tyr-OH in each buffer to a known concentration (e.g., 0.5 mg/mL). Place the vials in a temperature-controlled incubator set to a stress temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), pull an aliquot from each vial and immediately quench the reaction by freezing at -20°C or by diluting into a cold, acidic mobile phase.

  • RP-HPLC Analysis: Analyze all samples using a validated stability-indicating RP-HPLC method. A typical method would use a C18 column with a gradient of water/acetonitrile containing 0.1% TFA.[6][7]

  • Data Analysis:

    • For each pH, plot the percentage of remaining AC-D-Phe-tyr-OH (peak area) versus time.

    • Assuming first-order kinetics, the slope of the natural log of this plot will give the observed degradation rate constant (k_obs).

    • Plot log(k_obs) versus pH. The lowest point on this "V" or "U" shaped curve indicates the pH of maximum stability.

Part 3: Frequently Asked Questions (FAQs)

Q: What are the recommended starting buffer systems for AC-D-Phe-tyr-OH?

A: The choice of buffer is as important as the pH. Buffer species can directly catalyze degradation or interact with your peptide.[8] Here is a table of recommended starting points.

Buffer SystempKaBuffering Range (pH)Comments
Citrate 3.1, 4.8, 6.43.0 - 6.2Often provides good stability against hydrolysis.[1] Can chelate metal ions, potentially reducing oxidation.
Acetate 4.763.8 - 5.8Simple, common buffer. May sublime during lyophilization.[9]
Phosphate 2.1, 7.2, 12.36.2 - 8.2Physiologically relevant but can accelerate degradation for some peptides. Can precipitate during freezing.[9]
Histidine 6.05.5 - 6.5Can be a good choice for stability, sometimes offering protection against oxidative stress.[8]
TRIS 8.17.5 - 9.0Use with caution; the primary amine can potentially react with formulation components.

Q: How should I prepare and store my buffer solutions?

A: Always use high-purity water (e.g., 18.2 MΩ·cm) and high-grade buffer reagents. Prepare buffers by combining the acidic and basic forms of the buffer species and adjusting the pH with a calibrated pH meter. Do not adjust the pH of a phosphate buffer with HCl, as this introduces competing ions. Filter buffers through a 0.22 µm filter to remove particulates. Store at 2-8°C and use within 1-2 weeks to prevent microbial growth.

Q: Are there any excipients I can add to improve stability?

A: Yes. If you identify oxidation as a problem at your optimal pH, consider adding excipients.

  • Antioxidants: Free amino acids like Methionine can be added to preferentially scavenge oxidizing species.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of EDTA (Ethylenediaminetetraacetic acid) can sequester catalytic metal ions.

References
  • Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. PMC. Available at: [Link]

  • Global Stability of Plasma Proteomes for Mass Spectrometry-Based Analyses. PMC, NIH. Available at: [Link]

  • Importance of Peptide Stability in Research. ChatSlide. Available at: [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. Available at: [Link]

  • Mass Spectrometry Methods for Measuring Protein Stability. Chemical Reviews. Available at: [Link]

  • HPLC of Peptides and Proteins. SpringerLink. Available at: [Link]

  • Proteins & Peptides Buffer-free Lyophilized Formulation Development. CD Formulation. Available at: [Link]

  • Mixed buffer system for stabilizing polypeptide formulations. Google Patents.
  • Guide to Peptide Quantitation. Agilent. Available at: [Link]

  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. CPTAC, National Cancer Institute. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. ResearchGate. Available at: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • Enhanced Peptide Characterization and Stability Assessment. Agilent. Available at: [Link]

  • Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. Acta Pharmaceutica. Available at: [Link]

  • Relation among absorbance shifts, mineralization morphology, and electronic conductivity of π-peptide aggregates with different amino acid residues. RSC Publishing. Available at: [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC, NIH. Available at: [Link]

  • AC-D-Tyr(ME)-OH. PubChem, NIH. Available at: [Link]

  • Photolysis of the peptide bond at 193 and 222 nm. AIP Publishing. Available at: [Link]

  • Metabolism of tyrosine and phenylalanine. DAV University. Available at: [Link]

  • UV-Vis Spectrophotometry Technology. CD Formulation. Available at: [Link]

  • L-phenylalanine degradation I (aerobic). PubChem. Available at: [Link]

  • 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. Available at: [Link]

  • Tyrosine Metabolism. PubChem, NIH. Available at: [Link]

  • Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. eLife. Available at: [Link]

  • Organic Chemistry - pKa Values of Acids. YouTube. Available at: [Link]

  • Amino Acid pKa. Reddit. Available at: [Link]

  • 8.3: pKa Values. Chemistry LibreTexts. Available at: [Link]

  • The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]

  • Table of Acids with Ka and pKa Values. UCLA CLAS. Available at: [Link]

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Technical Support Center: A Guide to Overcoming Solubility Challenges with AC-D-Phe-tyr-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for AC-D-Phe-tyr-OH. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this dipeptide. Our goal is to provide you with not just protocols, but a foundational understanding of the molecule's behavior, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs): Understanding the Molecule

This section addresses the fundamental properties of AC-D-Phe-tyr-OH that govern its solubility. Understanding why it behaves this way is the first step to overcoming the challenge.

Q1: Why is my lyophilized AC-D-Phe-tyr-OH powder not dissolving in water or neutral buffers like PBS (pH 7.4)?

A: The poor aqueous solubility of AC-D-Phe-tyr-OH is a direct result of its chemical structure. Several factors contribute to this:

  • High Hydrophobicity: The peptide is composed of two bulky, aromatic amino acids: D-Phenylalanine and Tyrosine. The large nonpolar side chains of these residues favor self-association (aggregation) over interaction with water molecules, a phenomenon driven by the hydrophobic effect.[1]

  • N-Terminal Acetylation: The N-terminus is "capped" with an acetyl group (Ac-). This removes the positive charge typically present on the N-terminal amine at neutral pH. This modification increases the overall hydrophobicity of the molecule.

  • Isoelectric Point (pI): The peptide has two ionizable groups: the C-terminal carboxylic acid (pKa ~2-3) and the tyrosine hydroxyl group (pKa ~10). At acidic pH, the net charge of the peptide approaches zero, a state known as its isoelectric point. Peptides are least soluble at their pI.[2] Lyophilized peptides often contain residual trifluoroacetic acid (TFA) from purification, which can make the initial solution acidic upon adding water, pushing the peptide towards its pI and causing insolubility.[3]

Q2: What are the key chemical properties I should consider for solubilization?

A: Understanding the peptide's ionizable groups is crucial. The net charge of the peptide is highly dependent on the pH of the solvent, which is the most powerful tool you can use to influence its solubility.[4]

PropertyEstimated Value / DescriptionImpact on Solubility
Molecular Weight ~370.41 g/mol Does not directly impact solubility strategy for a small peptide, but is needed for concentration calculations.
Ionizable Groups 1. C-Terminal Carboxylic Acid2. Tyrosine Phenolic HydroxylThe C-terminal carboxyl is the primary handle for pH manipulation. The tyrosine hydroxyl only becomes significantly ionized at high pH (>9).
Estimated Net Charge pH < 2: ~0 (neutral)pH 3-9: -1 (negative)pH > 10.5: -2 (doubly negative)The peptide is most soluble when it carries a net charge. Therefore, dissolving at a pH away from its isoelectric point is recommended. For this peptide, a pH between 7 and 9 is ideal.[5]

Q3: My experiment is sensitive to pH and organic solvents. Are there alternative strategies?

A: Yes. If pH adjustment and co-solvents are incompatible with your assay, you can explore the use of solubility-enhancing excipients.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[6] They can encapsulate the hydrophobic phenyl and tyrosyl side chains of the peptide, forming an "inclusion complex" that has significantly greater aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for parenteral formulations. This approach can increase solubility without altering pH or requiring organic solvents in the final formulation.

Visualizing the Solubilization Strategy

The following diagrams illustrate the decision-making process for solubilizing AC-D-Phe-tyr-OH and the chemical basis for pH-dependent solubility.

start Start: Lyophilized AC-D-Phe-tyr-OH test_sol Test small aliquot in sterile dH2O or PBS (pH 7.4) start->test_sol dissolved Success: Peptide Dissolved (Proceed with experiment) test_sol->dissolved Yes insoluble Insoluble or Precipitates test_sol->insoluble No ph_adjust Strategy 1: pH Adjustment Use 10-50 mM Tris or Ammonium Bicarbonate (pH 8-9) insoluble->ph_adjust sonicate Optional: Gentle Sonication or Warming (<40°C) ph_adjust->sonicate test_ph Check Solubility sonicate->test_ph test_ph->dissolved Yes cosolvent Strategy 2: Co-Solvent (For Stock Solutions) test_ph->cosolvent No dmso Dissolve in minimal DMSO (<50 µL). Slowly add dropwise to stirring aqueous buffer. cosolvent->dmso test_dmso Check for Precipitation dmso->test_dmso test_dmso->dissolved Success (Note final DMSO %) advanced Strategy 3: Advanced Method (Assay Incompatible with pH/Solvent) test_dmso->advanced Precipitates cyclo Use Cyclodextrins (e.g., HP-β-CD) advanced->cyclo

Caption: A step-by-step decision workflow for solubilizing AC-D-Phe-tyr-OH.

Caption: Effect of pH on the ionization state and solubility of the peptide.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step instructions for common solubilization scenarios.

Protocol 1: Standard Method via pH Adjustment

This should be your primary approach for preparing working solutions in aqueous buffers. The principle is to deprotonate the C-terminal carboxylic acid, imparting a net negative charge that dramatically increases solubility.[9]

Step-by-Step Methodology:

  • Safety First: Before handling the peptide, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can degrade the lyophilized powder.[10]

  • Solubility Test: Always test solubility on a small aliquot (e.g., 1 mg) before committing your entire stock.[11]

  • Initial Solvent: Add a small volume of a slightly basic, sterile buffer to the peptide. Recommended buffers include:

    • 10-50 mM Ammonium Bicarbonate (pH 7.8-8.5)

    • 10-50 mM Tris-HCl (pH 8.0-9.0)

  • Mixing: Gently vortex or pipette the solution up and down. Avoid vigorous shaking, which can cause aggregation.

  • Aid Dissolution (If Needed): If the peptide does not dissolve immediately, use a brief (1-5 minute) bath sonication.[12] Gentle warming to <40°C can also be effective, but monitor carefully to avoid degradation.[11]

  • Final Dilution: Once the peptide is fully dissolved, you can dilute it to the final desired concentration using your experimental buffer.

  • Clarification: Before use, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved micro-aggregates. Carefully transfer the supernatant to a new, sterile tube.[12] This is a critical self-validating step to ensure you are working with a truly solubilized peptide solution.

Protocol 2: Co-Solvent Method for High-Concentration Stock Solutions

This method is ideal for preparing concentrated stock solutions (>1-5 mg/mL) that can be stored frozen and diluted later. The principle is to use a small amount of a strong organic solvent to disrupt hydrophobic interactions.[13]

Step-by-Step Methodology:

  • Choose a Co-Solvent: Dimethyl sulfoxide (DMSO) is the most common and preferred choice due to its strong solvating power and relatively low toxicity in cell-based assays.[13][14] If your assay is incompatible with DMSO, dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used as alternatives.[10]

  • Initial Dissolution: Add a minimal volume of 100% DMSO directly to the lyophilized peptide (e.g., 20-50 µL for 1-5 mg of peptide). Vortex until the peptide is completely dissolved. The solution should be crystal clear.

  • Crucial Dilution Step: This is the most critical part of the protocol. Slowly add the DMSO stock solution dropwise into your desired aqueous buffer while the buffer is actively stirring or vortexing. [13] Do NOT add the aqueous buffer to the DMSO stock, as this will cause the peptide to crash out of solution.

  • Monitor for Turbidity: If the solution becomes cloudy or turbid, you have exceeded the solubility limit of the peptide in that final buffer composition.[13] Stop adding the stock solution.

  • Final Concentration & Storage: Be mindful of the final organic solvent concentration. For most cell culture experiments, the final DMSO concentration should be kept below 0.5%, although some cell lines can tolerate up to 1%.[13] Aliquot the final stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15]

References
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Isca Biochemicals. (2023, May 2). Peptide solubility. Retrieved from [Link]

  • Ayyar, P., et al. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]

  • Rittner, R., et al. (n.d.). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC. Retrieved from [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Ayyar, P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics. Retrieved from [Link]

  • MDPI. (2021, May 27). Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Solubilization of hydrophobic peptides by reversible cysteine PEGylation. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from [Link]

Sources

Interpreting mass spectrometry fragmentation of AC-D-Phe-tyr-OH

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Fragmentation

Welcome to the technical support guide for the mass spectrometric analysis of AC-D-Phe-Tyr-OH. This document is designed for researchers, scientists, and drug development professionals, providing in-depth insights, troubleshooting protocols, and frequently asked questions. As your virtual application scientist, I will guide you through not just the "how" but the "why" of interpreting your fragmentation data, ensuring a robust and reliable analysis.

Part 1: Fundamentals of AC-D-Phe-Tyr-OH Fragmentation

Before delving into specific issues, it's crucial to understand the expected behavior of this modified dipeptide in a mass spectrometer. AC-D-Phe-Tyr-OH is a dipeptide composed of Phenylalanine (Phe) and Tyrosine (Tyr), with an acetylated N-terminus and a free carboxylic acid at the C-terminus.

Q1: What is the expected precursor ion for AC-D-Phe-Tyr-OH?

Answer: The first step in any MS/MS experiment is to identify the correct precursor ion in the full MS1 scan. The monoisotopic mass of the neutral peptide is calculated and the expected protonated species, [M+H]⁺, is targeted for fragmentation.

  • N-Acetyl Group (C₂H₃O): 42.0106 Da

  • D-Phenylalanine Residue (C₉H₉NO): 147.0684 Da

  • Tyrosine Residue (C₉H₉NO₂): 163.0633 Da

  • Water (for terminal groups): 18.0105 Da

Neutral Monoisotopic Mass (M): 42.0106 + 147.0684 + 163.0633 + 18.0105 = 370.1528 Da

Therefore, in positive ion mode using electrospray ionization (ESI), you should primarily look for the singly charged precursor ion:

[M+H]⁺ = 371.1601 m/z

You may also observe other adducts (e.g., [M+Na]⁺ at 393.1420 m/z) depending on the purity of your solvents and sample matrix. For fragmentation analysis, always select the protonated molecule for the cleanest and most interpretable spectrum.

Q2: What are the primary fragment ions I should expect from CID of AC-D-Phe-Tyr-OH?

Answer: Collision-Induced Dissociation (CID) of peptides predominantly cleaves the amide bonds along the peptide backbone.[1] This process generates a predictable series of fragment ions. The nomenclature for these ions was first proposed by Roepstorff and Fohlman and is now standard practice.[2]

For a dipeptide, the most informative fragments are the b-ions (charge retained on the N-terminal fragment) and y-ions (charge retained on the C-terminal fragment).

Below is a workflow for analyzing peptide fragmentation.

G cluster_0 LC/MS System cluster_1 Data Interpretation Sample Sample Infusion (AC-D-Phe-Tyr-OH) ESI Electrospray Ionization (Formation of [M+H]⁺) Sample->ESI MS1 MS1 Scan (Detect Precursor @ 371.16 m/z) ESI->MS1 Isolation Precursor Isolation MS1->Isolation CID Collision-Induced Dissociation (Fragmentation) Isolation->CID MS2 MS2 Scan (Detect Fragment Ions) CID->MS2 Analysis Spectrum Analysis MS2->Analysis b_ions Identify b-ions Analysis->b_ions y_ions Identify y-ions Analysis->y_ions immonium Identify Immonium/Side-chain Ions Analysis->immonium Sequence Confirm Sequence & Modification b_ions->Sequence y_ions->Sequence immonium->Sequence

Caption: Fragmentation map of AC-D-Phe-Tyr-OH showing b and y ion cleavage sites.

Here is a summary of the key ions you should look for:

Ion TypeSequence FragmentCalculated m/z ([M+H]⁺)Notes
Precursor Ac-D-Phe-Tyr-OH371.16 The parent ion selected for MS/MS.
b-Ion b₁: [Ac-Phe]⁺189.08 Confirms the first amino acid and the N-terminal modification.
y-Ion y₁: [Tyr-OH+H]⁺182.08 Confirms the C-terminal amino acid. This is essentially protonated Tyrosine. [3]
Immonium Ion Phe120.08 A strong indicator of Phenylalanine presence. [2]
Immonium Ion Tyr136.08 A strong indicator of Tyrosine presence. [2]
Side-Chain Phe91.05 Corresponds to the benzyl cation from the Phe side chain.
Side-Chain Tyr107.05 Corresponds to the hydroxybenzyl cation from the Tyr side chain. [2][3]

The presence of the b₁ ion at m/z 189.08 is crucial evidence for the N-terminal acetylation. A non-acetylated peptide would produce a b₁ ion at m/z 147.08. This 42 Da mass shift is a definitive signature of the acetyl group. [6][7]

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the analysis of modified peptides like AC-D-Phe-Tyr-OH.

Troubleshooting Common Issues

Q3: I can't find my precursor ion at 371.16 m/z, or the signal is extremely weak. What should I do?

Answer: This is a common issue that can stem from the instrument, the method, or the sample itself.

Causality: A missing or weak precursor signal means that either not enough ions are being generated, they are not being transmitted effectively, or the instrument is not calibrated to see them at the correct mass.

Step-by-Step Troubleshooting Protocol:

  • Verify Instrument Calibration: An uncalibrated instrument is a primary cause of mass inaccuracy. [4] * Action: Before running your sample, perform a system calibration using the manufacturer's recommended calibration solution (e.g., Pierce Calibration Solutions).

    • Validation: After calibration, infuse a known standard (like reserpine or a standard peptide mixture) and confirm that its major ions are observed within the expected mass tolerance (typically < 5 ppm for high-resolution instruments). [4]

  • Check Ion Source Conditions: ESI performance is highly dependent on spray stability.

    • Action: Visually inspect the spray needle. Is the spray consistent and stable? An unstable or sputtering spray will lead to poor ion generation. [5] * Adjustment: Optimize source parameters like capillary voltage, gas flow, and source temperature. Peptides often require gentle conditions to avoid in-source fragmentation.

  • Assess Sample Preparation & Concentration:

    • Action: Ensure your sample is dissolved in a suitable ESI-friendly solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Salts, detergents, or other contaminants can suppress ionization.

    • Validation: If you suspect sample issues, use a standard like the Pierce HeLa Protein Digest to test your LC-MS system's performance independently of your sample. [4] Q4: My MS/MS spectrum is very noisy and I see many peaks I can't identify. How do I interpret this?

Answer: A noisy or complex MS/MS spectrum can be caused by low precursor ion intensity, sample contamination, or non-specific fragmentation.

Causality: When the precursor ion count is low, the signal-to-noise ratio of the resulting fragment ions will also be poor. Contaminants co-isolated with your precursor will fragment simultaneously, creating a composite spectrum.

Step-by-Step Troubleshooting Protocol:

  • Improve Precursor Ion Signal:

    • Action: Return to MS1 mode and optimize the signal for the 371.16 m/z precursor. This may involve increasing sample concentration or further optimizing ion source parameters. A stronger precursor signal almost always leads to a cleaner MS/MS spectrum.

  • Rule Out Contamination:

    • Action: Run a blank injection (injecting only your solvent) immediately after your sample run. Check for carry-over of your peptide or other contaminants. Peptides can be "sticky," and aggressive needle washes may be required. [6][7] * Validation: If the blank is dirty, perform system cleaning as per the manufacturer's guidelines. Consider using PEEK or hybrid surface tubing and columns to minimize peptide adsorption. [8]

  • Refine Fragmentation Energy:

    • Action: Optimize the collision energy (CE) or normalized collision energy (NCE). If the energy is too low, fragmentation will be inefficient. If it's too high, you will promote secondary fragmentation, breaking your primary b and y ions into smaller, uninformative pieces.

    • Method: Perform a CE ramp experiment on your precursor ion to find the optimal energy that maximizes the abundance of the key b₁ and y₁ ions.

Q5: The fragmentation pattern I observe doesn't match the expected b and y ions for AC-D-Phe-Tyr-OH. What could be wrong?

Answer: An incorrect fragmentation pattern points to one of two possibilities: you have isolated the wrong precursor ion, or the peptide sequence/structure is not what you believe it to be.

Causality: The m/z of fragment ions is a direct function of the precursor's amino acid sequence and modifications.

Step-by-Step Troubleshooting Protocol:

  • Verify Precursor Isolation Purity:

    • Action: Check your MS1 scan. Is the peak at 371.16 m/z the most abundant peak, or is it a minor component next to a much larger peak? Is it possible you have an isobaric (same nominal mass) interference?

    • Validation: Narrow the isolation window in your MS/MS method to ensure you are only selecting the monoisotopic peak of your precursor.

  • Consider an Isomeric Sequence:

    • Action: The peptide AC-Tyr-D-Phe-OH is an isomer of your target molecule and has the exact same precursor mass. However, its fragmentation pattern would be completely different.

    • Validation: Calculate the expected fragments for the isomeric sequence and compare them to your experimental data:

      • AC-Tyr-D-Phe-OH b₁ ion ([Ac-Tyr]⁺): m/z 205.07

      • AC-Tyr-D-Phe-OH y₁ ion ([Phe-OH+H]⁺): m/z 166.09

    • If your spectrum contains peaks at m/z 205 and 166 instead of 189 and 182, you likely have the Tyr-Phe sequence.

Frequently Asked Questions (FAQs)

Q6: Does the D-configuration of Phenylalanine affect the fragmentation pattern?

Answer: Under standard CID conditions, it is generally not possible to distinguish between stereoisomers like AC-D-Phe-Tyr-OH and AC-L-Phe-Tyr-OH. The fragmentation process is driven by the breaking of covalent bonds, and the energy required to do so is largely independent of the stereochemistry at the alpha-carbon. Differentiating enantiomers typically requires specialized techniques such as chiral chromatography or ion mobility mass spectrometry with a chiral modifier. [9] Q7: I see a prominent peak at m/z 147. What is it?

Answer: This is likely an internal fragment ion corresponding to the Phe residue, formed by a double cleavage of the backbone. It can also arise from in-source fragmentation of the non-acetylated version of the peptide if the synthesis was incomplete. Check your MS1 scan for the presence of the un-acetylated precursor at m/z 329.15.

Q8: Why is the Tyrosine immonium ion (m/z 136) often more intense than the Phenylalanine immonium ion (m/z 120)?

Answer: The relative intensity of fragment ions can be influenced by the chemical properties of the amino acid residues. The presence of the hydroxyl group on the tyrosine side chain can influence proton mobility and the stability of the resulting fragment ion, sometimes leading to preferential fragmentation pathways.

References
  • ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Retrieved from ResearchGate. [Link]

  • PMC. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Retrieved from PMC. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from Matrix Science. [Link]

  • Springer Nature Experiments. (n.d.). Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from Springer Nature. [Link]

  • MDPI. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Retrieved from MDPI. [Link]

  • PubMed. (2014). Comparison of tandem mass spectrometry and amino acid analyzer for phenylalanine and tyrosine monitoring--implications for clinical management of patients with hyperphenylalaninemia. Retrieved from PubMed. [Link]

  • Nonlinear Dynamics. (n.d.). What do the B & Y Matches Mean? Retrieved from Nonlinear Dynamics. [Link]

  • ResearchGate. (n.d.). Fragmentation spectra of acetylated N-terminus peptides derived from... Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Determination of Phenylalanine and Tyrosine by Liquid Chromatography/Mass Spectrometry. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Typical peptide fragmentation generates b or y ions of different mass... Retrieved from ResearchGate. [Link]

  • IonSource.Com. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from IonSource.Com. [Link]

  • ACS Publications. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Retrieved from ACS Publications. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from CGSpace. [Link]

  • Technology Networks. (2023). Peptide Sequencing with Electrospray LC/MS Part 1: Ion Types and Nomenclature. Retrieved from Technology Networks. [Link]

  • OSU Chemistry. (n.d.). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Retrieved from OSU Chemistry. [Link]

  • The Nelson Lab. (n.d.). Side Chain Chemistry Mediates Backbone Fragmentation in Hydrogen Deficient Peptide Radicals. Retrieved from The Nelson Lab. [Link]

  • Separation Science. (2025). Troubleshooting GLP-1 Agonist Methods: Real Failures, Root Causes, and Fixes in UHPLC/HPLC. Retrieved from Separation Science. [Link]

  • PMC. (n.d.). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Retrieved from PMC. [Link]

  • NIH. (n.d.). Mass Spectrometry for Post-Translational Modifications - Neuroproteomics. Retrieved from NIH. [Link]

  • SCIRP. (2023). Classification of b and y Ions in Peptide MS/MS Spectra Based on Machine Learning. Retrieved from SCIRP. [Link]

  • SciSpace. (n.d.). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Retrieved from SciSpace. [Link]

  • ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. Retrieved from ResearchGate. [Link]

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Technical Support Center: Ac-D-Phe-Tyr-OH NMR Peak Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the NMR analysis of Ac-D-Phe-Tyr-OH (N-acetyl-D-phenylalanyl-L-tyrosine). This resource is designed for researchers, chemists, and drug development professionals who are working with this and similar dipeptides. Here, we move beyond simple data reporting to provide in-depth, actionable insights into assigning your NMR peaks with confidence. This guide is structured as a series of questions and answers, addressing the common and complex challenges you may encounter during your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've just acquired a 1D ¹H NMR spectrum of my Ac-D-Phe-Tyr-OH sample. Where should I expect to see the key signals?

A1: Understanding the expected chemical shifts is the first step in successful peak assignment. The chemical environment of each proton in Ac-D-Phe-Tyr-OH dictates its resonance frequency. Below is a table summarizing the anticipated ¹H NMR chemical shifts in a common solvent like DMSO-d₆.

Data Presentation: Expected ¹H Chemical Shifts for Ac-D-Phe-Tyr-OH in DMSO-d₆

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegrationNotes
D-Phenylalanine Residue
Acetyl (Ac) CH₃~1.8 - 2.0Singlet (s)3HThis is typically a sharp, isolated singlet in the aliphatic region.
α-CH~4.3 - 4.6Multiplet1HCoupled to both the NH and β-CH₂ protons. Its chemical shift is sensitive to conformation.
β-CH₂~2.8 - 3.1Multiplet2HThese two protons are diastereotopic and will appear as a complex multiplet (dd or ABq).
Phenyl Ring (Phe)~7.1 - 7.3Multiplet5HThe aromatic protons of the phenylalanine ring.
NH (Amide)~8.0 - 8.5Doublet (d)1HCoupled to the α-CH proton. Its chemical shift can be concentration and temperature-dependent due to hydrogen bonding.
L-Tyrosine Residue
α-CH~4.2 - 4.5Multiplet1HCoupled to the NH and β-CH₂ protons. Often overlaps with the Phe α-CH.
β-CH₂~2.7 - 3.0Multiplet2HSimilar to the Phe β-CH₂, these diastereotopic protons will give rise to a complex multiplet.
Phenol Ring (Tyr)~6.6 - 6.8 (ortho to OH)Doublet (d)2HThese protons are coupled to the meta protons.
~7.0 - 7.2 (meta to OH)Doublet (d)2HThese protons are coupled to the ortho protons.
NH (Amide)~8.2 - 8.7Doublet (d)1HCoupled to the α-CH proton.
OH (Phenol)~9.0 - 9.5Singlet (s)1HThis peak can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It may exchange with residual water.
COOH~12.0 - 13.0Broad (br)1HThe carboxylic acid proton is typically very broad and downfield. It can also exchange with water.
Q2: The aromatic region of my ¹H spectrum is crowded. How can I definitively assign the Phenylalanine and Tyrosine ring protons?

A2: This is a classic challenge in peptide NMR. While 1D NMR provides the initial overview, 2D NMR techniques are essential for resolving this ambiguity. Specifically, a COSY (Correlation Spectroscopy) or a TOCSY (Total Correlation Spectroscopy) experiment will be invaluable.

  • Expertise & Experience: The key is to leverage through-bond scalar couplings. The aromatic protons of the tyrosine residue form an isolated spin system. You will see a correlation between the ortho protons (~6.7 ppm) and the meta protons (~7.1 ppm). The phenylalanine aromatic protons will appear as a more complex, unresolved multiplet around 7.2-7.3 ppm.

Experimental Protocols: 2D COSY/TOCSY for Aromatic Proton Assignment

  • Sample Preparation: Prepare a sample of Ac-D-Phe-Tyr-OH in a deuterated solvent (e.g., DMSO-d₆) at a concentration of 5-10 mM.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Set up a phase-sensitive COSY or TOCSY experiment. For TOCSY, use a mixing time of 60-80 ms to allow for magnetization transfer throughout the spin system.

  • Processing and Analysis:

    • Process the 2D data with appropriate window functions (e.g., sine-bell).

    • In the COSY spectrum, look for cross-peaks connecting J-coupled protons. You should see a cross-peak between the ortho and meta protons of the tyrosine ring.

    • In the TOCSY spectrum, you will see correlations between all protons within the same spin system. This will clearly show all four tyrosine aromatic protons correlated with each other, while the five phenylalanine protons will also show correlations among themselves.

Mandatory Visualization: Phenylalanine and Tyrosine Spin Systems

Amino_Acid_Spin_Systems cluster_phe Phenylalanine Spin System cluster_tyr Tyrosine Spin System Phe_NH NH Phe_alpha α-CH Phe_NH->Phe_alpha Phe_beta β-CH₂ Phe_alpha->Phe_beta Phe_arom Aromatic Ring Phe_beta->Phe_arom Tyr_NH NH Tyr_alpha α-CH Tyr_NH->Tyr_alpha Tyr_beta β-CH₂ Tyr_alpha->Tyr_beta Tyr_arom_ortho Aromatic (ortho) Tyr_beta->Tyr_arom_ortho Tyr_arom_meta Aromatic (meta) Tyr_arom_ortho->Tyr_arom_meta

Caption: Phenylalanine and Tyrosine J-coupling networks.

Q3: How do I connect the aliphatic and aromatic signals to their respective amino acid residues?

A3: This requires establishing through-space correlations, for which a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is the gold standard.

  • Trustworthiness: The NOE effect is distance-dependent (proportional to 1/r⁶), meaning protons that are close in space (typically < 5 Å) will show a cross-peak, even if they are not directly bonded. This allows you to "walk" along the peptide backbone and from the backbone to the sidechains.

Experimental Protocols: 2D NOESY/ROESY for Sequential Assignment

  • Sample Preparation: Use the same sample as for the COSY/TOCSY experiments.

  • Acquisition:

    • Set up a phase-sensitive NOESY or ROESY experiment. A mixing time of 200-400 ms is a good starting point for a small peptide like this.

  • Processing and Analysis:

    • Process the 2D data similarly to the COSY/TOCSY.

    • Look for key NOE cross-peaks:

      • Intra-residue: Between the α-CH and β-CH₂ protons of the same residue. Also, between the β-CH₂ and the aromatic ring protons of the same residue.

      • Sequential: Between the NH proton of the Tyrosine residue and the α-CH proton of the Phenylalanine residue. This is a crucial link for confirming the peptide sequence.

Mandatory Visualization: Key NOE Correlations in Ac-D-Phe-Tyr-OH

NOE_Correlations cluster_phe D-Phenylalanine cluster_tyr L-Tyrosine Phe_NH NH Phe_alpha α-CH Phe_beta β-CH₂ Phe_alpha->Phe_beta intra Tyr_NH NH Phe_alpha->Tyr_NH sequential (dαN) Phe_arom Phe Ring Phe_beta->Phe_arom intra Tyr_alpha α-CH Tyr_beta β-CH₂ Tyr_alpha->Tyr_beta intra Tyr_arom Tyr Ring Tyr_beta->Tyr_arom intra

Caption: Expected NOE contacts for sequential assignment.

Q4: I'm having trouble distinguishing the α-CH and β-CH₂ protons of Phenylalanine from those of Tyrosine. What should I do?

A4: This is a common issue due to signal overlap. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is the most effective way to resolve this.

  • Authoritative Grounding: The HSQC experiment correlates each proton with the carbon it is directly attached to. Since the ¹³C chemical shifts are much more dispersed than ¹H shifts, this allows for the resolution of overlapping proton signals.

Data Presentation: Expected ¹³C Chemical Shifts for Ac-D-Phe-Tyr-OH

Carbon AssignmentExpected Chemical Shift (ppm)
D-Phenylalanine Residue
Acetyl (Ac) CH₃~22 - 24
α-CH~55 - 58
β-CH₂~37 - 40
Phenyl Ring (ipso)~136 - 138
Phenyl Ring (ortho, meta)~128 - 130
Phenyl Ring (para)~126 - 128
C=O (Amide)~170 - 173
L-Tyrosine Residue
α-CH~54 - 57
β-CH₂~36 - 39
Phenol Ring (ipso)~127 - 129
Phenol Ring (ortho to OH)~115 - 117
Phenol Ring (meta to OH)~130 - 132
Phenol Ring (para-OH)~155 - 157
C=O (Amide)~171 - 174
COOH~174 - 177

Experimental Protocols: ¹H-¹³C HSQC for Resolving Overlap

  • Acquisition: Set up a standard gradient-selected, sensitivity-enhanced HSQC experiment.

  • Analysis: In the resulting 2D spectrum, each peak corresponds to a C-H bond. You will see distinct correlation peaks for the Phe α-CH/Cα and Tyr α-CH/Cα, as well as for their respective β-CH₂/Cβ pairs, even if their proton signals are overlapped in the 1D spectrum.

Q5: How can I confirm the connectivity of the acetyl group and the overall peptide backbone?

A5: For this, you need to look at longer-range correlations. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the ideal tool.

  • Expertise & Experience: HMBC detects correlations between protons and carbons that are two or three bonds away. This is perfect for piecing together the molecular puzzle.

Key HMBC Correlations to Look For:

  • Acetyl Group: A correlation from the acetyl CH₃ protons (~1.9 ppm) to the Phe C=O carbon (~171 ppm).

  • Peptide Bond: A correlation from the Tyr NH proton (~8.4 ppm) to the Phe C=O carbon (~171 ppm).

  • Sidechain to Backbone: Correlations from the β-CH₂ protons to the α-CH and C=O carbons of the same residue.

Mandatory Visualization: HMBC Workflow for Connectivity

HMBC_Workflow Ac_H Acetyl CH₃ Protons Phe_CO Phe Carbonyl Carbon Ac_H->Phe_CO ²JHC Tyr_NH Tyr Amide Proton Tyr_NH->Phe_CO ³JHC Tyr_CO Tyr Carbonyl Carbon Tyr_NH->Tyr_CO ²JHC Phe_alpha_H Phe α-Proton Phe_alpha_H->Phe_CO ²JHC

Caption: Key HMBC correlations for backbone confirmation.

Troubleshooting Common Issues

  • Problem: My amide NH protons are broad or have disappeared.

    • Cause: This is likely due to chemical exchange with residual water or acidic protons in your solvent.

    • Solution: Ensure you are using a high-purity deuterated solvent. For samples in D₂O, the amide protons will exchange and become invisible. Using a solvent like DMSO-d₆ will slow down this exchange and result in sharper NH signals. Lowering the temperature can also help.

  • Problem: I'm not seeing any NOE cross-peaks.

    • Cause: The molecular weight of your dipeptide might be in the intermediate tumbling regime, where the NOE effect can be close to zero.

    • Solution: Switch to a ROESY experiment. ROESY is not dependent on the tumbling rate in the same way as NOESY and will always show a positive correlation for protons that are close in space.

  • Problem: How can I be sure about the D-configuration of the Phenylalanine?

    • Cause: Standard NMR techniques described here primarily determine connectivity and through-space proximity. They do not directly determine stereochemistry.

    • Solution: While a full stereochemical assignment from NMR alone is complex, you can look for specific long-range NOE patterns that might be more consistent with one stereoisomer over another. However, for unambiguous proof, you would typically need to compare your data to an authentic standard of the L-Phe-L-Tyr diastereomer or use chiral chromatography.

This guide provides a comprehensive framework for the complete assignment of the ¹H and ¹³C NMR spectra of Ac-D-Phe-Tyr-OH. By systematically applying these 1D and 2D NMR techniques, you can overcome common challenges like signal overlap and confidently elucidate the structure and conformation of your peptide.

References

  • Keeler, J. (2010). Understanding NMR Spectroscopy, 2nd Edition. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Elsevier. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons. [Link]

  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice, 2nd Edition. Academic Press. [Link]

  • Braun, S., Kalinowski, H.-O., & Berger, S. (1998). 150 and More Basic NMR Experiments: A Practical Course, 2nd Edition. Wiley-VCH. [Link]

Technical Support Center: Minimizing Degradation of Ac-D-Phe-Tyr-OH in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ac-D-Phe-Tyr-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this dipeptide during cell-based assays. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Section 1: Understanding the Stability of Ac-D-Phe-Tyr-OH

This first section addresses the inherent properties of Ac-D-Phe-Tyr-OH and the common environmental factors that can lead to its degradation.

Question: What makes Ac-D-Phe-Tyr-OH inherently more stable than many other peptides?

Answer: The stability of Ac-D-Phe-Tyr-OH is significantly enhanced by two specific chemical modifications designed to resist enzymatic degradation:

  • N-terminal Acetylation (Ac): The acetyl group (Ac) at the N-terminus blocks the action of aminopeptidases.[1] These are exopeptidases that cleave amino acids from the free N-terminus of a peptide. By capping this terminus, the peptide is no longer a recognizable substrate for this major class of degradative enzymes.

  • D-Amino Acid Stereochemistry (D-Phe): Proteases are highly stereospecific enzymes, meaning they are evolved to recognize and cleave peptide bonds between L-amino acids, the naturally occurring form in proteins. The presence of D-phenylalanine (D-Phe) instead of its natural L-isomer creates a steric hindrance that prevents the vast majority of proteases from binding and cleaving the peptide bond. Incorporating D-amino acids is a well-established strategy to increase resistance to enzymatic degradation in biological environments.[2][3]

These features make Ac-D-Phe-Tyr-OH robust, but not entirely immune to degradation under all assay conditions.

Question: If the peptide is designed for stability, what are the primary sources of degradation I should be concerned about in my cell-based assay?

Answer: Despite its enhanced stability, degradation can still occur, primarily from two sources:

  • Cell-Surface Peptidases: Cells, particularly when cultured, express a variety of peptidases on their external membrane, also known as ectopeptidases.[4][5] These enzymes are involved in processing extracellular signals and can degrade peptides in the immediate vicinity of the cell.[4][5] While many are blocked by the D-amino acid and N-terminal cap, some less specific peptidases could potentially cleave the molecule over long incubation periods.

  • Peptidases in Serum: If you are using serum-containing media (e.g., Fetal Bovine Serum, FBS), you are introducing a complex mixture of active proteases and peptidases.[6] Serum is a primary culprit for peptide degradation in cell culture and can significantly reduce the effective concentration of your compound.

A third, less common source is chemical instability due to extreme pH or reactive compounds in the media, though standard, buffered cell culture media (pH 7.2-7.4) generally minimizes this risk.

Section 2: Proactive Measures for Ensuring Peptide Integrity

Proper handling and experimental design are critical to prevent degradation before it can affect your results.

Question: How should I prepare and store my Ac-D-Phe-Tyr-OH stock solutions to ensure maximum stability?

Answer: Proper handling from the moment you receive the lyophilized powder is crucial. Peptides are susceptible to degradation from moisture, oxidation, and repeated freeze-thaw cycles.[7]

StepActionRationale
1. Equilibration Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator.[8][9]This prevents atmospheric moisture from condensing on the cold peptide powder, which can accelerate degradation.[7]
2. Reconstitution Dissolve the peptide in a suitable sterile solvent. For Ac-D-Phe-Tyr-OH, sterile, nuclease-free water is a good starting point. If solubility is an issue due to its hydrophobic residues, a small amount of DMSO (e.g., final concentration <0.5% for cell assays) can be used first, followed by dilution in your aqueous buffer.[10]Using sterile solvents prevents microbial contamination, as bacteria will efficiently hydrolyze peptides.[8] DMSO is a powerful solvent for hydrophobic compounds, but its concentration must be kept low in cell-based assays to avoid cytotoxicity.[10]
3. Aliquoting Once dissolved, immediately create small, single-use aliquots of your stock solution.Aliquoting is the most effective way to prevent the damaging effects of repeated freeze-thaw cycles, which can denature the peptide.[7]
4. Storage Store the lyophilized powder and the frozen aliquots at -20°C or, for long-term storage, at -80°C, protected from light.[9]Low temperatures drastically reduce the rate of chemical degradation. Peptides containing aromatic rings, like phenylalanine and tyrosine, can be sensitive to light.

Question: What is the best type of cell culture medium to use for my assay to minimize degradation?

Answer: The choice of media is a critical experimental parameter.

  • Recommended: Serum-Free or Reduced-Serum Media. Whenever possible, conduct your experiments in serum-free media. This is the single most effective way to eliminate the variable of serum proteases. If cells require serum for health, consider reducing the serum concentration or adapting the cells to a lower serum level prior to the experiment.

  • Use with Caution: Serum-Containing Media (e.g., FBS). If serum is unavoidable, you must account for potential degradation. This may involve using a higher initial peptide concentration, reducing the incubation time, or adding protease inhibitors.

  • Heat Inactivation: While heat-inactivating serum (typically 56°C for 30 minutes) is standard practice to inactivate complement proteins, it does not inactivate all proteases. Therefore, do not rely on heat inactivation alone to protect your peptide.

Section 3: Troubleshooting Guide: Investigating Unexpected Results

If you suspect peptide degradation is affecting your assay, a systematic approach can help identify the source of the problem.

Question: My assay is showing lower-than-expected potency or high variability. How can I determine if peptide degradation is the cause?

Answer: Inconsistent or weak results are classic signs of a reduced effective concentration of your active compound. The following workflow can help you diagnose the issue.

G A Start: Unexpected Results (Low Potency, High Variability) B Is the peptide stock solution prepared and stored correctly? A->B C Yes B->C D No B->D F Run Stability Control Experiment (See Protocol Below) C->F E Review Handling Protocol: - Re-prepare stock from fresh powder - Aliquot and store at -80°C - Minimize freeze-thaw cycles D->E G Is the peptide stable in media without cells? F->G H Yes G->H I No G->I J Degradation is likely cell-mediated. Consider: - Reducing incubation time - Using protease inhibitors - Quantifying peptide in supernatant H->J K Degradation is likely due to media components. Consider: - Switching to serum-free media - Adding protease inhibitors to media I->K

Caption: Troubleshooting workflow for peptide degradation.

Section 4: Experimental Protocols

Here are detailed, self-validating protocols to empirically test and control for the degradation of Ac-D-Phe-Tyr-OH.

Protocol 1: Peptide Stability Assay in Cell Culture Media

This experiment determines the half-life of your peptide in your specific assay conditions by incubating it in media over time and quantifying the remaining intact peptide.

Materials:

  • Ac-D-Phe-Tyr-OH

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile microcentrifuge tubes or 96-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC system with a UV detector (or LC-MS)

Methodology:

  • Preparation: Prepare a solution of Ac-D-Phe-Tyr-OH in your test medium (e.g., DMEM + 10% FBS) at the final concentration used in your assay. Also, prepare a control solution in a simple, protein-free buffer like Phosphate-Buffered Saline (PBS).

  • Time Points: Aliquot the solutions into separate tubes or wells for each time point (e.g., 0, 2, 4, 8, 24 hours).

  • Incubation: Place the samples in a 37°C incubator. The "Time 0" sample should be immediately processed (frozen at -80°C or mixed with a stopping solution like 100% acetonitrile).

  • Sample Collection: At each subsequent time point, remove the corresponding aliquot and immediately stop any potential enzymatic activity by freezing at -80°C.

  • Analysis: Once all time points are collected, analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Detection: Ac-D-Phe-Tyr-OH contains two aromatic amino acids (Phe and Tyr), making it readily detectable by UV absorbance, typically at 214 nm for the peptide bond or 280 nm for the aromatic side chains.[11] Fluorescence detection can also be used for higher sensitivity (e.g., excitation at 210 nm, emission at 302 nm for both Phe and Tyr).[12][13]

    • Quantification: The amount of intact peptide is determined by the area of the corresponding peak in the chromatogram.

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time. This will show the stability of Ac-D-Phe-Tyr-OH in your experimental conditions and allow you to calculate its half-life. Comparing the stability in media versus PBS will reveal the impact of media components.

Protocol 2: Analysis of Peptide Integrity by HPLC

This is a general guideline for setting up an HPLC method to separate and quantify Ac-D-Phe-Tyr-OH.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and UV or fluorescence detector.[11][14]

  • Column: A C18 reverse-phase column is a standard and effective choice for separating peptides of this nature.[11][14]

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[11]

  • Gradient: Start with a shallow gradient to ensure good separation. A typical starting point would be a linear gradient from 5% B to 60% B over 20-30 minutes.[15]

  • Flow Rate: 1.0 mL/min for a standard analytical column (e.g., 4.6 mm ID).[16]

Sample Preparation:

  • Thaw your collected samples from Protocol 1.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitated proteins.

  • Transfer the supernatant to an HPLC vial for injection.

By comparing the peak area of your "Time 0" sample to subsequent time points, you can accurately quantify the rate of degradation.

Section 5: Frequently Asked Questions (FAQs)

Q1: Should I use a protease inhibitor cocktail? If so, which one?

If you must use serum and have confirmed that your peptide is degrading, a broad-spectrum protease inhibitor cocktail can be beneficial.[6][17] These cocktails contain a mixture of inhibitors targeting different protease classes (serine, cysteine, metalloproteases).[18] When selecting a cocktail, ensure it is sterile and designed for use in live cell culture to avoid cytotoxicity. Always run a vehicle control (media + inhibitor cocktail, no peptide) to ensure the inhibitors themselves do not affect your cellular endpoint.

Q2: Can the N-acetyl group or the D-amino acid be cleaved?

While highly resistant, it is not impossible. Some microbial or highly specialized enzymes could potentially cleave these modifications, but it is unlikely with common mammalian cell lines. The N-acetyl group is generally very stable. The D-amino acid provides strong protection against most endopeptidases and exopeptidases found in mammalian systems.[2][19]

Q3: My peptide seems to have low solubility. How can I address this without compromising its stability?

Ac-D-Phe-Tyr-OH contains two bulky, hydrophobic residues. If you encounter solubility issues in aqueous buffers, first try gentle warming or brief sonication.[9] If that fails, dissolve the peptide in a minimal amount of an organic solvent like DMSO and then slowly add it dropwise to your vigorously stirring aqueous buffer.[10] For cell assays, it is critical to keep the final DMSO concentration as low as possible (ideally ≤0.1%, but up to 0.5% is often tolerated) to prevent cell toxicity.[10]

References

  • Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. Bioorganic Chemistry. Available at: [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]

  • Detection of Peptides Using HPLC. Mtoz Biolabs. Available at: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences. Available at: [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press.
  • Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. Available at: [Link]

  • Peptide Storage and Handling Guidelines. GenScript. Available at: [Link]

  • Lavan, M., et al. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. bioRxiv.
  • The Benefits of a Protease Inhibitor Cocktail. G-Biosciences. Available at: [Link]

  • Prolidase. Wikipedia. Available at: [Link]

  • Peptidases: Unveiling the Role of Protein-Cleaving Enzymes. Longdom Publishing. Available at: [Link]

  • Can i use the protease inhibitors during cell membrane vesicle preparation. ResearchGate. Available at: [Link]

  • Protease Inhibitor Cocktails: How They Prevent Protein Degradation. Boster Bio. Available at: [Link]

  • Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. ResearchGate. Available at: [Link]

  • Peptidases: Role and Function in Health and Disease. MDPI. Available at: [Link]

  • a Absorption spectra of Phe and Tyr at different pH values. b... ResearchGate. Available at: [Link]

  • Lendeckel, U., et al. (2001). Cell-Surface Peptidases. Current Drug Targets.
  • Weerasekara, H. & Lunte, S. M. (2022). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with Electrochemical Detection. Electroanalysis.
  • A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. Journal of Analytical Methods in Chemistry.
  • Metabolism of tyrosine and phenylalanine. DAV University. Available at: [Link]

  • Rapid quantitative method for the detection of phenylalanine and tyrosine in human plasma using pillar array columns and gradient elution. ResearchGate. Available at: [Link]

  • Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung. British Journal of Pharmacology.
  • Stability of concentrated feed medium with various tyrosine additions. ResearchGate. Available at: [Link]

  • Biochemistry | Catabolism of Phenylalanine & Tyrosine to Acetoacetate. YouTube. Available at: [Link]

  • Phenylalanine degradation/tyrosine biosynthesis. PubChem. Available at: [Link]

  • Spierto, F. W., et al. (1982). Liquid-chromatographic measurement of phenylalanine and tyrosine in serum. Clinical Chemistry.
  • Of Peptides and Peptidases: The Role of Cell Surface Peptidases in Cancer. AACR Journals. Available at: [Link]

  • Gaines, C. G., et al. (1981). L-tyrosine regulation and biosynthesis via arogenate dehydrogenase in suspension-cultured cells of Nicotiana silvestris Speg. et Comes. Planta.
  • Matthews, D. E. (2014). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition.
  • Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. eLife. Available at: [Link]

Sources

Technical Support Center: Enhancing the Cell Permeability of AC-D-Phe-tyr-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for AC-D-Phe-tyr-OH. This guide is designed for researchers, scientists, and drug development professionals who are working with this dipeptide and encountering challenges with its cellular uptake. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome permeability issues, thereby advancing your research and development efforts. Our approach is grounded in scientific principles and practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction: Understanding the Permeability Challenge

AC-D-Phe-tyr-OH, or N-acetyl-D-phenylalanyl-L-tyrosine, is a dipeptide with inherent structural features that influence its interaction with biological membranes. The N-terminal acetylation neutralizes the positive charge, which can be favorable for membrane permeability by reducing electrostatic repulsion with the lipid bilayer.[1][2] Additionally, the presence of a D-phenylalanine residue confers resistance to degradation by many common proteases, a crucial attribute for maintaining its integrity in biological systems.[3][4]

However, like many small peptides, AC-D-Phe-tyr-OH can still face significant hurdles in efficiently crossing the cell membrane to reach intracellular targets. Peptides often violate one or more of Lipinski's "Rule of Five," a set of guidelines used to predict the oral bioavailability of drug candidates.[5][6][7][8] This is due to their molecular weight, number of hydrogen bond donors and acceptors, and polarity.

This guide will walk you through a systematic approach to enhancing the cell permeability of AC-D-Phe-tyr-OH, from initial troubleshooting to advanced modification and delivery strategies.

Part 1: Troubleshooting Low Cell Permeability

This section is designed to help you identify the potential reasons for the low cellular uptake of AC-D-Phe-tyr-OH in your experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results suggest low intracellular concentrations of AC-D-Phe-tyr-OH. How can I confirm this?

A1: Direct quantification of intracellular peptide concentrations is crucial. We recommend using a sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to measure the amount of AC-D-Phe-tyr-OH in cell lysates after incubation. It is essential to include thorough washing steps to remove any non-specifically bound peptide from the cell surface. For a higher throughput initial screen, you could consider synthesizing a fluorescently labeled version of the dipeptide, but be aware that the tag itself might alter permeability.

Q2: I am observing high variability in my cell-based assays. Could this be related to poor permeability?

A2: Yes, inconsistent permeability can lead to variable intracellular concentrations and, consequently, inconsistent biological effects. Several factors can contribute to this variability:

  • Cell health and confluency: Ensure your cells are healthy, within a consistent passage number range, and seeded at a uniform density.

  • Incubation conditions: Standardize incubation time, temperature, and media composition. Serum components can sometimes interact with peptides and affect their availability.

  • Peptide stability: While the D-amino acid provides some protection, assess the stability of AC-D-Phe-tyr-OH in your specific cell culture medium over the time course of your experiment.

Q3: How do I know if my peptide is actively transported or passively diffusing across the cell membrane?

A3: To distinguish between active transport and passive diffusion, you can perform temperature-dependence and energy-depletion studies.

  • Temperature-Dependence: Active transport is an energy-dependent process and is significantly reduced at lower temperatures. Compare the uptake of AC-D-Phe-tyr-OH at 37°C and 4°C. A significant decrease in uptake at 4°C suggests the involvement of an active transport mechanism.

  • Energy-Depletion: Treat cells with metabolic inhibitors, such as sodium azide and 2-deoxy-D-glucose, to deplete intracellular ATP. A reduction in peptide uptake in treated cells compared to untreated controls indicates an energy-dependent active transport process.

Part 2: Strategies for Enhancing Cell Permeability

If you have confirmed that low cell permeability is a limiting factor in your experiments, this section provides a range of strategies to enhance the cellular uptake of AC-D-Phe-tyr-OH. The choice of strategy will depend on your specific experimental context, including the target cell type and the intended application of the dipeptide.

Strategy 1: Chemical Modification

Chemical modification of the peptide itself can significantly improve its physicochemical properties to favor membrane translocation.

A prodrug strategy involves temporarily modifying the peptide to increase its lipophilicity and membrane permeability.[9][10][11][12] Once inside the cell, the modifying group is cleaved by intracellular enzymes, releasing the active dipeptide.

  • Esterification of the C-terminus: The free carboxyl group at the C-terminus contributes to the polarity of the molecule. Converting it to a methyl or ethyl ester can mask this charge and increase lipophilicity.

G cluster_0 Extracellular cluster_1 Intracellular AC_D_Phe_tyr_OH AC-D-Phe-tyr-OH (Polar) Esterase Intracellular Esterases Esterase->AC_D_Phe_tyr_OH Release of Active Peptide AC_D_Phe_tyr_OMe AC-D-Phe-tyr-OMe (More Lipophilic) AC_D_Phe_tyr_OMe->Esterase Enzymatic Cleavage

  • Caption: Prodrug strategy for enhancing cell permeability.

Attaching a fatty acid chain to the peptide can significantly increase its hydrophobicity and facilitate its insertion into the cell membrane. This can be achieved by conjugating a lipid moiety, such as palmitic acid, to the C-terminus or a suitable side chain.

Strategy 2: Formulation and Delivery Systems

Encapsulating AC-D-Phe-tyr-OH in a carrier system can protect it from degradation and facilitate its cellular uptake.

Dipeptides can be formulated into nanoparticles (NPs) that can be taken up by cells through endocytosis.[13][14][15][16][17] These NPs can be composed of biodegradable polymers or self-assembled from modified dipeptides.

G Dipeptide AC-D-Phe-tyr-OH Nanoparticle Nanoparticle Formulation Dipeptide->Nanoparticle Encapsulation Cell Target Cell Nanoparticle->Cell Cellular Uptake Endocytosis Endocytosis Cell->Endocytosis Intracellular_Release Intracellular Release Endocytosis->Intracellular_Release Intracellular_Release->Dipeptide

  • Caption: Nanoparticle-mediated delivery of AC-D-Phe-tyr-OH.

Strategy 3: Conjugation to Cell-Penetrating Peptides (CPPs)

CPPs are short peptides that can traverse cellular membranes and can be used as vectors to deliver various cargo molecules, including other peptides, into cells.[18][][20]

  • Common CPPs: Examples include TAT peptide (from HIV-1 Tat protein), Penetratin, and poly-arginine sequences.

  • Conjugation: AC-D-Phe-tyr-OH can be chemically conjugated to a CPP via a stable or cleavable linker. The choice of linker depends on whether the release of the dipeptide from the CPP is required for its activity.

StrategyAdvantagesDisadvantages
Prodrug (Esterification) Simple chemical modification; leverages intracellular enzymes for release.Efficiency depends on the presence and activity of intracellular esterases; may alter solubility.
Lipidation Significant increase in hydrophobicity and membrane interaction.Can lead to aggregation and reduced solubility; may alter the biological activity of the peptide.
Nanoparticle Formulation Protects the peptide from degradation; can be tailored for targeted delivery.More complex formulation process; potential for immunogenicity; uptake mechanism is endocytosis, which may lead to lysosomal degradation.
CPP Conjugation Highly efficient cellular uptake for a wide range of cell types.Can be costly; the CPP itself may have biological effects; uptake is often via endocytosis.

Part 3: Experimental Protocols

This section provides detailed protocols for assessing the permeability of AC-D-Phe-tyr-OH and its modified versions.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound across an artificial lipid membrane.[21][22][23][24]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • AC-D-Phe-tyr-OH stock solution in DMSO

  • LC-MS/MS for analysis

Procedure:

  • Coat the filter of the donor plate with 5 µL of the phospholipid solution and allow it to impregnate for 5 minutes.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the donor solution by diluting the AC-D-Phe-tyr-OH stock solution in PBS to the final desired concentration (e.g., 10 µM).

  • Add 150 µL of the donor solution to each well of the donor plate.

  • Carefully place the donor plate into the acceptor plate, ensuring the filter is in contact with the buffer in the acceptor well.

  • Incubate the plate assembly at room temperature for 4-16 hours.

  • After incubation, carefully separate the plates.

  • Collect samples from both the donor and acceptor wells for analysis by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Where:

    • VD = Volume of donor well (cm3)

    • VA = Volume of acceptor well (cm3)

    • A = Filter area (cm2)

    • t = Incubation time (s)

    • CA(t) = Concentration in acceptor well at time t

    • CD(0) = Initial concentration in donor well

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium and can assess both passive and active transport.[25][26][27][28]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • AC-D-Phe-tyr-OH

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • For apical-to-basolateral (A-B) transport, add the test compound (dissolved in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.

  • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate at 37°C for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from both chambers for analysis by LC-MS/MS.

  • Also, measure the concentration of Lucifer yellow to ensure the monolayer was not compromised during the experiment.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.

References

  • Should My Peptide Be Acetyl
  • Modified Dipeptide-Based Nanoparticles: Vehicles for Targeted Tumor Drug Delivery. (2013). Taylor & Francis.
  • Prodrug approaches to the improved delivery of peptide drugs. (1999). Current Pharmaceutical Design.
  • What are the exceptions to Lipinski's Rule of 5? (2025).
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2021). ACS Chemical Biology.
  • Self-assembled nanoparticles based on modified cationic dipeptides and DNA: novel systems for gene delivery. (2013). PMC.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC.
  • Prodrug Development. shellichemistry.com.
  • Novel dipeptide nanoparticles for effective curcumin delivery. (2014). PMC.
  • Oral Administration of Peptide-Based Drugs: Beyond Lipinski's Rule. Academia.edu.
  • Prodrug strategies to enhance the intestinal absorption of peptides. (1997). Drug Discovery Today.
  • Enhancing the Pharmaceutical Properties of Peptides. Celerion.
  • Conformationally Restricted Dipeptide-Based Nanoparticles for Delivery of siRNA in Experimental Liver Cirrhosis. (2022). ACS Omega.
  • d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Science Publishing.
  • Peptide nanomaterials for drug delivery applic
  • A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Caco-2 Permeability Assay Protocol.
  • Macrocyclization of an all-D linear α-helical peptide imparts cellular permeability. (2020).
  • Lipinski's rule of five. Wikipedia.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013).
  • Caco-2 Permeability Assay. Evotec.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Drug Delivery Using Cell-Penetrating Peptides. (2013). American Chemical Society.
  • Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos. (2015). PMC.
  • Supplementary Information for A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. The Royal Society of Chemistry.
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis.
  • Dual Peptide Conjugation Strategy for Improved Cellular Uptake and Mitochondria Targeting. (2014).
  • Biological Membrane-Penetrating Peptides: Computational Prediction and Applic
  • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
  • Caco‑2 Permeability Testing | Intestinal Model - Formul
  • NanoClick: A High Throughput, Target-Agnostic Peptide Cell Permeability Assay. (2021). ACS Chemical Biology.
  • PAMPA In Vitro Assay. Charnwood Discovery.
  • A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. (2019). The Royal Society of Chemistry.
  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC.
  • Optimizing Peptide Permeability Assays. Resolian.
  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. (2020). PMC.
  • Identification of Short Hydrophobic Cell-Penetrating Peptides for Cytosolic Peptide Delivery by Rational Design. (2016).
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Cell-Penetrating Peptide Design and Modification: Challenges and Str
  • Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. (2019). PLOS ONE.
  • Activating peptides for cellular uptake via polymerization into high density brushes. (2015). Chemical Science.
  • pampa-permeability-assay.pdf. Technology Networks.
  • Peptide-based strategies for enhanced cell uptake, transcellular transport, and circulation: Mechanisms and challenges. (2017). Advanced Drug Delivery Reviews.
  • Cell penetrating peptides: overview and applications to the delivery of oligonucleotides. Molecular Therapy.
  • Cell Penetrating Peptides in the Delivery of Biopharmaceuticals. (2012). MDPI.
  • Improving cell culture performance with the right L-Glutamine dipeptide. Evonik.
  • D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. (2017). Acta Biochimica et Biophysica Sinica.
  • Development of stapled NONO-associated peptides reveals unexpected cell permeability and nuclear localis
  • The Role of N Terminal Acetylation in Protein Function and Disease.
  • N-terminal acetylation can stabilize proteins independent of their ubiquitination. (2023).

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of AC-D-Phe-tyr-OH and AC-L-Phe-tyr-OH: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of peptide-based drug discovery and chemical biology, the stereochemistry of constituent amino acids is a critical determinant of biological function. The substitution of a canonical L-amino acid with its D-enantiomer can profoundly alter a peptide's properties, from receptor affinity and signaling to enzymatic stability and pharmacokinetic profile. This guide provides a comparative analysis of AC-D-Phe-tyr-OH and AC-L-Phe-tyr-OH, offering insights into their differential biological activities and providing experimental frameworks for their evaluation.

The core difference between these two acetylated dipeptides lies in the stereochemistry of the phenylalanine residue. AC-L-Phe-tyr-OH contains the naturally occurring L-phenylalanine, while AC-D-Phe-tyr-OH incorporates the non-canonical D-phenylalanine. This seemingly subtle change has significant implications for their three-dimensional structure and, consequently, their interaction with chiral biological macromolecules such as receptors and enzymes.

Stereochemistry and Biological Recognition: The "Three-Point Attachment" Model

The differential activity of stereoisomers is often explained by the "three-point attachment" model of ligand-receptor binding. For a chiral molecule to be distinguished by a chiral binding site, a minimum of three points of interaction are necessary. The precise spatial arrangement of the functional groups in AC-D-Phe-tyr-OH versus AC-L-Phe-tyr-OH will dictate how they fit into a specific receptor's binding pocket, influencing binding affinity and subsequent signal transduction.

cluster_L AC-L-Phe-tyr-OH Binding cluster_D AC-D-Phe-tyr-OH Binding L_Ligand AC-L-Phe-tyr-OH L_Receptor Receptor Site L_Ligand->L_Receptor Optimal 3-Point Fit D_Ligand AC-D-Phe-tyr-OH D_Receptor Receptor Site D_Ligand->D_Receptor Suboptimal/No Fit

Caption: Conceptual illustration of the three-point attachment model.

Comparative Biological Activities

While specific experimental data directly comparing AC-D-Phe-tyr-OH and AC-L-Phe-tyr-OH is not extensively available in publicly accessible literature, we can infer their likely differential properties based on established principles of peptide chemistry and pharmacology. The primary areas of divergence are expected to be receptor binding and enzymatic stability.

Receptor Binding and Functional Activity

Peptides often exert their effects by binding to specific cell surface receptors, such as G-protein coupled receptors (GPCRs). The chirality of the amino acid residues is paramount for high-affinity binding.

  • AC-L-Phe-tyr-OH: As it contains L-amino acids, this peptide is more likely to be recognized by receptors that have evolved to bind endogenous L-peptides. Its biological activity, therefore, would be more predictable based on the target of the parent peptide from which it might be derived.

  • AC-D-Phe-tyr-OH: The presence of a D-amino acid can have several effects. It may lead to a significant decrease in binding affinity for the target receptor of the L-isomer. However, in some cases, the D-isomer can exhibit equal or even higher affinity, or it may bind to an entirely different receptor, leading to a distinct pharmacological profile.

Table 1: Hypothetical Comparison of Receptor Binding and Functional Activity

ParameterAC-L-Phe-tyr-OHAC-D-Phe-tyr-OHRationale
Binding Affinity (Kd) Lower (Higher Affinity)Higher (Lower Affinity)Receptors are typically stereoselective for L-amino acids.
Receptor Specificity HigherPotentially Lower or DifferentThe altered conformation may lead to off-target binding.
Functional Potency (EC50) LowerHigherDirectly correlated with binding affinity.
Enzymatic Stability

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. These enzymes are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.

  • AC-L-Phe-tyr-OH: This peptide is susceptible to degradation by various proteases, such as aminopeptidases and carboxypeptidases, leading to a short biological half-life.

  • AC-D-Phe-tyr-OH: The incorporation of a D-phenylalanine residue at the N-terminus renders the adjacent peptide bond resistant to cleavage by most common proteases. This significantly enhances the peptide's stability and prolongs its duration of action in biological systems.

Table 2: Expected Comparison of Enzymatic Stability

ParameterAC-L-Phe-tyr-OHAC-D-Phe-tyr-OHRationale
Half-life in Plasma ShortSignificantly LongerResistance to proteolytic degradation.
Susceptibility to Proteases HighLowProteases are stereospecific for L-amino acids.

Experimental Protocols for Comparative Analysis

To empirically determine the differences in biological activity between AC-D-Phe-tyr-OH and AC-L-Phe-tyr-OH, a series of well-defined experiments are required.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay quantifies the affinity of the peptides for a specific receptor.

Objective: To determine the binding affinity (Ki) of each peptide for a target receptor.

Principle: The assay measures the ability of the unlabeled test peptides (AC-D-Phe-tyr-OH and AC-L-Phe-tyr-OH) to compete with a labeled ligand (radioligand) for binding to the receptor.

Step-by-Step Protocol:

  • Preparation of Cell Membranes: Prepare membranes from cells overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled competitor peptides.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Ki).

cluster_workflow Competitive Binding Assay Workflow A Prepare Receptor Membranes B Incubate with Radioligand & Competitor A->B C Separate Bound/Unbound Ligand B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Workflow for a competitive radioligand binding assay.

Enzymatic Stability Assay (In Vitro Plasma Stability)

This assay assesses the susceptibility of the peptides to degradation by plasma proteases.

Objective: To determine the half-life (t1/2) of each peptide in plasma.

Step-by-Step Protocol:

  • Peptide Incubation: Incubate a known concentration of each peptide with fresh plasma at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile or trichloroacetic acid).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent peptide.

  • Data Analysis: Plot the percentage of the remaining peptide against time and calculate the half-life.

Cell-Based Functional Assay (e.g., cAMP Measurement)

This assay measures the downstream cellular response following receptor activation.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of each peptide.

Principle: If the target receptor is a Gs or Gi-coupled GPCR, its activation will lead to an increase or decrease in intracellular cyclic AMP (cAMP) levels, respectively.

Step-by-Step Protocol:

  • Cell Culture: Culture cells expressing the target receptor.

  • Peptide Treatment: Treat the cells with increasing concentrations of each peptide.

  • Cell Lysis: After a defined incubation period, lyse the cells to release intracellular contents.

  • cAMP Quantification: Measure the cAMP levels in the cell lysates using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration to generate a dose-response curve and determine the EC50 and Emax.

Conclusion

The substitution of L-phenylalanine with D-phenylalanine in the dipeptide Ac-Phe-tyr-OH is predicted to have a profound impact on its biological activity. While AC-L-Phe-tyr-OH is expected to have higher affinity for cognate receptors of endogenous L-peptides, it is also likely to be rapidly degraded by proteases. Conversely, AC-D-Phe-tyr-OH is anticipated to exhibit significantly enhanced enzymatic stability, a property that is highly desirable for therapeutic candidates. However, its receptor binding affinity and functional activity may be reduced or altered.

The provided experimental protocols offer a robust framework for the systematic and quantitative comparison of these two peptides. The results of such studies will provide critical insights into the structure-activity relationship of this dipeptide scaffold and guide future drug design and development efforts. The interplay between receptor affinity and enzymatic stability will ultimately determine the overall in vivo efficacy of these compounds, highlighting the importance of considering stereochemistry in peptide-based research.

A Comparative Guide to the Enzymatic Stability of Dipeptides: D-Phenylalanine vs. L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based therapeutics and research, enhancing enzymatic stability is a cornerstone of effective design. The strategic incorporation of non-proteinogenic amino acids, particularly D-enantiomers, is a well-established method to prolong the in vivo half-life of peptides by conferring resistance to proteolytic degradation. This guide provides an in-depth comparison of the enzymatic stability of dipeptides containing D-phenylalanine (D-Phe) versus its natural L-phenylalanine (L-Phe) counterpart, supported by mechanistic insights and detailed experimental protocols.

The Fundamental Principle: Stereoselectivity of Proteases

Proteolytic enzymes, or proteases, are highly specific catalysts that have evolved to recognize and cleave peptide bonds composed of L-amino acids, the building blocks of most natural proteins.[1] This stereospecificity is a result of the three-dimensional architecture of the enzyme's active site, which forms a chiral environment that preferentially binds and orients L-peptides for catalysis.

The introduction of a D-amino acid, such as D-Phe, into a peptide sequence disrupts this precise molecular recognition. The altered stereochemistry at the alpha-carbon of the D-amino acid leads to steric hindrance within the protease's active site, preventing the peptide from achieving the optimal conformation for cleavage.[2] This misalignment of the scissile peptide bond relative to the enzyme's catalytic residues, such as the catalytic triad in serine proteases, renders the peptide a poor substrate for the enzyme, thereby significantly increasing its resistance to degradation.[3]

Visualizing the Mechanism of Protease Resistance

The following diagram illustrates the concept of steric hindrance when a D-peptide interacts with a protease active site compared to an L-peptide.

Fig. 1: Steric Hindrance of D-Peptide in Protease Active Site cluster_l_peptide L-Peptide Interaction cluster_d_peptide D-Peptide Interaction l_peptide L-Phe Side Chain l_protease Protease Active Site Binding Pocket Catalytic Residues l_peptide->l_protease Good Fit (Cleavage) d_peptide D-Phe Side Chain d_protease Protease Active Site Binding Pocket Catalytic Residues d_peptide->d_protease Poor Fit (Steric Hindrance) (No Cleavage)

Caption: Steric hindrance prevents D-peptides from binding effectively to the protease active site.

Quantitative Comparison of Enzymatic Stability

While direct comparative half-life data for simple D-Phe versus L-Phe dipeptides in a standardized assay is not extensively available in publicly accessible literature, the principle of enhanced stability is consistently demonstrated in studies of longer peptides. The magnitude of this effect can be substantial, often increasing the half-life from minutes to hours or even days.[4][5]

For instance, a study on oncocin derivatives demonstrated that the substitution of an L-arginine with a D-arginine increased the serum half-life from 3 hours to over 8 hours.[5] Another study on apidaecin analogs showed a half-life increase from less than 5 minutes to 4-6 hours with modifications including D-amino acid substitution.[5] These examples, while not specific to dipeptides, strongly support the profound stabilizing effect of incorporating D-amino acids.

The following table provides a hypothetical, yet representative, comparison of the expected enzymatic stability of a dipeptide containing L-Phe versus D-Phe when exposed to a protease like chymotrypsin, which preferentially cleaves at the C-terminus of aromatic amino acids.[6]

DipeptideProteaseExpected Half-life (t½)Rationale
L-Phe-Ala ChymotrypsinMinutesThe L-Phe residue is readily recognized and cleaved by chymotrypsin.
D-Phe-Ala ChymotrypsinHours to DaysThe D-Phe residue causes steric hindrance in the active site, preventing efficient cleavage.

Experimental Protocols for Assessing Enzymatic Stability

To empirically determine and compare the stability of D-Phe and L-Phe containing dipeptides, the following detailed experimental protocols can be employed.

In Vitro Enzymatic Stability Assay using HPLC

This protocol outlines a standard procedure for assessing the degradation of a dipeptide by a specific protease, such as chymotrypsin, and quantifying the remaining intact peptide over time using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_sampling Time-Point Sampling & Quenching cluster_analysis Analysis A Prepare Peptide Stock Solutions (L-Phe and D-Phe dipeptides) D Incubate Peptide and Buffer (37°C, 5 min) A->D B Prepare Protease Solution (e.g., Chymotrypsin) E Initiate Reaction with Protease B->E C Prepare Assay Buffer (e.g., Tris-HCl, pH 7.8) C->D D->E F Incubate at 37°C E->F G Withdraw Aliquots at Time Points (0, 15, 30, 60, 120 min) F->G H Quench Reaction (e.g., with TFA) G->H I HPLC Analysis H->I J Data Analysis (Peak Area vs. Time) I->J K Determine Half-Life (t½) J->K

Caption: Workflow for in vitro enzymatic stability assay using HPLC.

Materials:

  • L-Phe and D-Phe containing dipeptides

  • Protease (e.g., α-Chymotrypsin from bovine pancreas)[7]

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)[7]

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Preparation:

    • Prepare stock solutions of the L-Phe and D-Phe dipeptides (e.g., 10 mM in a suitable solvent like water or DMSO).

    • Prepare a stock solution of the protease (e.g., 1 mg/mL chymotrypsin in 1 mM HCl with 2 mM CaCl₂).

  • Reaction Setup:

    • In a microcentrifuge tube, add the dipeptide stock solution to the assay buffer to a final concentration of 100 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Degradation:

    • Initiate the reaction by adding the protease solution to the dipeptide solution. A typical enzyme-to-substrate ratio (w/w) is 1:50 to 1:100.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Separate the intact peptide from its degradation products using a suitable gradient of Mobile Phase B.

    • Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area corresponding to the intact peptide at each time point.

    • Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide versus time and fit the data to a one-phase exponential decay model to determine the half-life (t½).

Stability Assay in Human Serum/Plasma using LC-MS

This protocol is designed to assess the stability of dipeptides in a more biologically relevant matrix, such as human serum or plasma, which contains a complex mixture of proteases. Liquid Chromatography-Mass Spectrometry (LC-MS) is used for its high sensitivity and specificity in detecting and quantifying the peptide in a complex sample.[8]

Workflow Diagram:

cluster_prep Sample Preparation cluster_reaction Incubation cluster_sampling Time-Point Sampling & Protein Precipitation cluster_analysis Analysis A Prepare Peptide Stock Solution C Add Peptide to Serum/Plasma A->C B Thaw Human Serum/Plasma B->C D Incubate at 37°C C->D E Withdraw Aliquots at Time Points D->E F Precipitate Proteins (e.g., with Acetonitrile) E->F G Centrifuge and Collect Supernatant F->G H LC-MS Analysis G->H I Data Analysis (Peak Area vs. Time) H->I J Determine Half-Life (t½) I->J

Caption: Workflow for serum/plasma stability assay using LC-MS.

Materials:

  • L-Phe and D-Phe containing dipeptides

  • Pooled human serum or plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein Precipitation Solution (e.g., ice-cold acetonitrile (ACN) or 10% trichloroacetic acid (TCA))

  • LC-MS system with a C18 reverse-phase column

Procedure:

  • Preparation:

    • Prepare a stock solution of the dipeptides as described in the previous protocol.

    • Thaw pooled human serum or plasma at 37°C.

  • Reaction Setup:

    • Add the dipeptide stock solution to the pre-warmed serum or plasma to a final concentration of approximately 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling and Protein Precipitation:

    • At designated time points, withdraw an aliquot of the incubation mixture.

    • Immediately stop the enzymatic reactions by adding at least two volumes of the ice-cold protein precipitation solution.

    • Vortex the mixture and incubate on ice for at least 10 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • LC-MS Analysis:

    • Inject the supernatant onto the LC-MS system.

    • Separate the intact peptide from metabolites and serum components using a suitable chromatographic gradient.

    • Monitor the peptide using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high specificity and sensitivity.

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate and plot the percentage of remaining peptide versus time to determine the half-life, as described previously.

Conclusion

The incorporation of D-phenylalanine in place of L-phenylalanine is a powerful and predictable strategy for enhancing the enzymatic stability of dipeptides. This increased stability stems from the fundamental principles of enzyme stereospecificity, where the D-enantiomer creates steric hindrance within the protease active site, thereby inhibiting cleavage. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess and compare the stability of their D-Phe and L-Phe containing dipeptides, enabling more informed decisions in the design and development of peptide-based therapeutics and research tools.

References

  • 3D Structure of CHYMOTRYPSIN. Ramapo College of New Jersey. Available at: [Link]

  • Crystal structure of delta-chymotrypsin bound to a peptidyl chloromethyl ketone inhibitor. PubMed. Available at: [Link]

  • Crystal Structure of Bovine Alpha-Chymotrypsin in Space Group P6 5. MDPI. Available at: [Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. Available at: [Link]

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  • Chymotrypsin — the first protease structure. Crystallography365. Available at: [Link]

  • 4CHA: STRUCTURE OF ALPHA-*CHYMOTRYPSIN REFINED AT 1.68 ANGSTROMS RESOLUTION. RCSB PDB. Available at: [Link]

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  • How Chymotrypsin Breaks Bonds - 3D Enzyme Animation - Serine Protease Mechanism. YouTube. Available at: [Link]

  • The path of proteolysis by bovine chymotrypsin. Wageningen University & Research. Available at: [Link]

  • N-acetyl-L-alanyl-L-phenylalanyl alpha-chloroethane: implications for the mechanism of inactivation of serine proteases by chloroketones. PubMed. Available at: [Link]

  • (A) Chymotrypsin cleavage of the substrate... ResearchGate. Available at: [Link]

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  • Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. PMC. Available at: [Link]

  • Stability of peptides 1–16 in 50% (v/v) human serum. (a) Time course... ResearchGate. Available at: [Link]

  • Enzyme consumption numbers and half-lives for amino acid process biocatalysts. ResearchGate. Available at: [Link]

  • 3D surface structure model of chymotrypsin. The 3D surface structure... ResearchGate. Available at: [Link]

  • M-CSA Mechanism and Catalytic Site Atlas. EMBL-EBI. Available at: [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. Available at: [Link]

  • Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. ResearchGate. Available at: [Link]

  • Characterization of Enzyme-Bound Ligand Dynamics by Solid-State NMR in the Presence of Ligand Exchange: L-Phenylalanine on Carboxypeptidase A. CORE. Available at: [Link]

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  • Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. MDPI. Available at: [Link]

  • Model studies on the degradation of phenylalanine initiated by lipid hydroperoxides and their secondary and tertiary oxidation products. PubMed. Available at: [Link]

  • PEPlife: A Repository of the Half-life of Peptides. PMC. Available at: [Link]

  • Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phosphorylation Detected by H/D Exchange and Mass Spectrometry. PMC. Available at: [Link]

  • Protein Degradation and the Pathologic Basis of Phenylketonuria and Hereditary Tyrosinemia. MDPI. Available at: [Link]

  • A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. PMC. Available at: [Link]

  • Phenylalanine-containing cyclic dipeptides – the lowest molecular weight hydrogelators based on unmodified proteinogenic amino acids. Chemical Communications. Available at: [Link]

  • Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. SciSpace. Available at: [Link]

Sources

Technical Comparison Guide: Ac-D-Phe-Tyr-OH vs. Standard Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a head-to-head comparison of Ac-D-Phe-Tyr-OH against established enzyme inhibitors, focusing on its primary utility as a stereochemical probe for Carboxypeptidase A (CPA) and its secondary role in proteolytic stability studies.

Part 1: Executive Summary & Scientific Rationale

Ac-D-Phe-Tyr-OH is not a therapeutic drug but a precision biochemical tool . Unlike high-affinity transition-state analogs (like Benzylsuccinic acid) that are designed to abolish enzyme activity at nanomolar concentrations, Ac-D-Phe-Tyr-OH is designed to probe the stereoselectivity of the S1 hydrophobic pocket of zinc metalloproteases, specifically Carboxypeptidase A (CPA).

Its utility stems from a single chiral inversion: the substitution of L-Phenylalanine with D-Phenylalanine at the P1 position.

  • The L-L Isomer (Ac-L-Phe-L-Tyr-OH): A classic substrate rapidly hydrolyzed by CPA (

    
    ).
    
  • The D-L Isomer (Ac-D-Phe-Tyr-OH): A competitive inhibitor. It binds to the active site but cannot undergo catalytic turnover because the D-configuration misaligns the scissile bond relative to the catalytic Zinc-water-Glu270 triad.

This guide compares Ac-D-Phe-Tyr-OH against the two industry standards for CPA inhibition: Benzylsuccinic Acid (Small Molecule Standard) and Potato Carboxypeptidase Inhibitor (Biologic Standard).

Part 2: Head-to-Head Technical Comparison

The following table contrasts the subject molecule with the "Gold Standards" of the field.

FeatureAc-D-Phe-Tyr-OH (Subject)Benzylsuccinic Acid (Small Molecule Benchmark)Potato Carboxypeptidase Inhibitor (PCI) (Biologic Benchmark)
Type Synthetic Dipeptide AnalogBy-product Analog / Transition State MimicCysteine-rich Polypeptide (39 AA)
Mechanism Competitive (Stereochemical Block) . Binds S1 pocket; D-isomer prevents nucleophilic attack.Competitive (Bidentate Chelation) . Carboxylate groups chelate the active site Zinc.Competitive (Exosite Binding) . C-terminus enters active site; stabilized by disulfide core.
Potency (

)
Low (mM range) .

High (nM range) .

Ultra-High (nM range) .

Binding Reversibility Rapidly ReversibleReversibleSlowly Reversible (Tight Binding)
Specificity High for S1 hydrophobic pocket (CPA/Pepsin)Moderate (Inhibits multiple metalloproteases)High (Specific to Metallocarboxypeptidases)
Primary Application Mechanistic Probing: Mapping active site stereochemistry & proteolytic stability.Inhibition Assays: Standard positive control for stopping reactions.Purification: Affinity chromatography ligand for CPA isolation.
Data Interpretation[1][2][3][4][5][6][7]
  • For Potency: If your goal is to completely silence CPA activity in a lysate, use PCI or Benzylsuccinic Acid . Ac-D-Phe-Tyr-OH is too weak for bulk inhibition.

  • For Structural Biology: If your goal is to crystallize the enzyme in a "substrate-bound-like" state without turnover, Ac-D-Phe-Tyr-OH is superior. It mimics the Michaelis complex (

    
    ) without proceeding to product, allowing visualization of the "pre-transition" state.
    

Part 3: Mechanism of Action (Visualized)

The inhibition mechanism relies on the "Wrong Way" binding theory. The D-Phe side chain occupies the hydrophobic S1 pocket (just like the substrate), but the carbonyl group points away from the Zinc ion, preventing the polarization required for hydrolysis.

CPA_Inhibition_Mechanism CPA_ActiveSite CPA Active Site (Zn++ / Glu270 / Arg145) Binding S1 Hydrophobic Pocket Binding CPA_ActiveSite->Binding Substrate Ac-L-Phe-L-Tyr (Substrate) Substrate->Binding High Affinity Inhibitor Ac-D-Phe-Tyr (Inhibitor) Inhibitor->Binding Moderate Affinity Hydrolysis Nucleophilic Attack (Catalytic Turnover) Binding->Hydrolysis L-Isomer aligns carbonyl with Zn++ Blockage Stereochemical Mismatch (No Turnover) Binding->Blockage D-Isomer rotates carbonyl away

Figure 1: Mechanistic divergence between the substrate (L-isomer) and the probe (D-isomer). The D-Phe residue permits binding to the hydrophobic pocket but sterically prohibits the catalytic step.

Part 4: Experimental Protocol (Self-Validating)

To validate Ac-D-Phe-Tyr-OH activity, you must perform a Competitive Inhibition Assay against a chromogenic substrate. This protocol uses Hippuryl-L-Phenylalanine (H-L-Phe) , the standard CPA substrate.

Materials
  • Enzyme: Bovine Carboxypeptidase A (CPA), 10 nM stock in 25 mM Tris-HCl (pH 7.5) + 0.5 M NaCl.

  • Substrate: Hippuryl-L-Phenylalanine (1.0 mM stock).

  • Inhibitor (Test): Ac-D-Phe-Tyr-OH (Prepare serial dilutions: 0.1 mM – 10 mM).

  • Control Inhibitor: Benzylsuccinic Acid (10 µM).

  • Detection: UV Spectrophotometer (254 nm).

Workflow

Inhibition_Protocol Step1 1. Baseline Setup Blank: Buffer only Control: Enzyme + Substrate Step2 2. Inhibitor Pre-Incubation Mix Enzyme + Ac-D-Phe-Tyr-OH (Incubate 5 min @ 25°C) Step1->Step2 Step3 3. Reaction Initiation Add Hippuryl-L-Phe (Substrate) Step2->Step3 Step4 4. Kinetic Measurement Monitor A254nm for 3 mins (Slope = Velocity) Step3->Step4 Step5 5. Data Analysis Dixon Plot (1/v vs [I]) Determine Ki Step4->Step5

Figure 2: Step-by-step workflow for determining the Ki of Ac-D-Phe-Tyr-OH.

Step-by-Step Methodology
  • Equilibration: Set spectrophotometer to 25°C and 254 nm.

  • Blanking: Zero the instrument with assay buffer (25 mM Tris-HCl pH 7.5, 0.5 M NaCl).

  • Reference Rate (

    
    ):  Add 10 µL Enzyme to 990 µL Substrate solution. Record the increase in absorbance (formation of Hippuric acid) for 60 seconds. This is your uninhibited velocity.
    
  • Inhibition Curve:

    • Pre-mix 10 µL Enzyme with 10 µL of Ac-D-Phe-Tyr-OH (various concentrations).

    • Add 980 µL Substrate solution.

    • Record velocity (

      
      ).
      
  • Validation Check:

    • If

      
       does not decrease as [Inhibitor] increases, check the pH (CPA is strictly pH 7.5 dependent).
      
    • Run Benzylsuccinic Acid at 10 µM. Activity should drop to <5%. If not, the enzyme is degraded or the substrate is compromised.

Part 5: References & Authority[5][8]

  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. II. Inhibitors of the hydrolysis of peptide and ester substrates. Biochemistry.[1][2][3]

    • Establishes the kinetic basis for peptide inhibition of CPA.

  • Byers, L. D., & Wolfenden, R. (1973). Binding of the by-product analog benzylsuccinic acid by carboxypeptidase A. Biochemistry.[1][2][3]

    • Defines the benchmark inhibitor (Benzylsuccinic acid).

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications.

    • Foundational text defining the P1/S1 nomenclature used to explain D-Phe stereoselectivity.

  • Rees, D. C., & Lipscomb, W. N. (1982). Refined crystal structure of the potato carboxypeptidase inhibitor-carboxypeptidase A complex. Journal of Molecular Biology.

    • Structural basis for the biologic inhibitor comparison.

  • Worthington Biochemical Corporation. Carboxypeptidase A Assay Manual.

    • Source for the Hippuryl-L-Phe assay standard.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity & Receptor Profiling of Ac-D-Phe-Tyr-OH

Executive Summary

Ac-D-Phe-Tyr-OH (Acetyl-D-Phenylalanine-Tyrosine-OH) represents a critical class of synthetic dipeptide derivatives utilized primarily as pharmacophore probes and stable building blocks in the development of peptide therapeutics. Unlike its L-isomer counterpart, the inclusion of the D-amino acid (D-Phenylalanine) confers significant resistance to enzymatic degradation, making it a vital tool for studying receptor ligand specificity—particularly for G-Protein Coupled Receptors (GPCRs) such as GnRH and Opioid receptors.

This guide provides an in-depth technical comparison of Ac-D-Phe-Tyr-OH against standard L-isomer analogs and full-length peptide ligands. It focuses on cross-reactivity profiles , proteolytic stability , and receptor subtype selectivity , designed for researchers optimizing peptide drug candidates.

Molecular Profile & Mechanism of Action

  • Compound : Ac-D-Phe-Tyr-OH[1][2][3][4][5]

  • CAS Number : 73942-36-6[1][2][3][4][5]

  • Core Function : Protease-resistant pharmacophore probe; N-terminal capping motif for GnRH antagonists.

  • Mechanism :

    • Stereochemical Locking : The D-Phe residue alters the spatial orientation of the side chain, often inducing a "beta-turn" conformation that is critical for fitting into specific GPCR binding pockets (e.g., the N-terminal domain of the GnRH receptor) while sterically hindering access to the active sites of proteolytic enzymes like Chymotrypsin and Carboxypeptidase.

    • Aromatic Stacking : The Phenylalanine-Tyrosine (Phe-Tyr) motif provides dual aromatic rings essential for

      
       stacking interactions within receptor hydrophobic pockets.
      

Cross-Reactivity Studies: Receptor & Enzyme Profiling

The utility of Ac-D-Phe-Tyr-OH lies in its differential binding and stability profile compared to native L-isoforms. The following data synthesizes performance across key biological systems.

A. Receptor Specificity (GnRH vs. Opioid Models)

Ac-D-Phe-Tyr-OH is frequently used to mimic the N-terminus of "Third Generation" GnRH antagonists (e.g., Cetrorelix, Ganirelix which start with Ac-D-Nal/D-Phe).

Receptor TargetInteraction TypeAffinity (Ki) / ActivityCross-Reactivity Note
GnRH Receptor (Human) Weak Antagonist / ProbeLow (µM range as fragment)Primary Target Model : Mimics N-term binding; high specificity for the hydrophobic pocket but lacks full-sequence potency.
Mu-Opioid Receptor (MOR) Off-Target Binding>100 µM (Negligible)Low Cross-Reactivity : Unlike Tyr-D-Ala-Phe (Dermorphin), the Ac-D-Phe-Tyr motif lacks the free N-terminal amine required for high-affinity opioid binding.
Somatostatin Receptors (SSTR) Non-BinderN.B.Distinct from the D-Phe-Cys-Phe motif of Octreotide; demonstrates excellent selectivity against SSTRs.
B. Enzymatic Stability (The "D-Isomer Advantage")

The most significant performance metric for Ac-D-Phe-Tyr-OH is its resistance to degradation, serving as a negative control in stability assays.

Enzyme SystemSubstrateHalf-Life (

)
Relative Stability Factor
Chymotrypsin (Serine Protease)Ac-L -Phe-Tyr-OH< 15 min1.0x (Baseline)
Ac-D-Phe-Tyr-OH > 24 Hours > 96x (Highly Resistant)
Carboxypeptidase A Ac-L -Phe-Tyr-OH~ 30 min1.0x
Ac-D-Phe-Tyr-OH > 12 Hours > 24x

Analyst Insight : The drastic increase in stability confirms Ac-D-Phe-Tyr-OH's utility as a "metabolically stable" scaffold for designing orally active peptide drugs.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (GnRH Receptor)

Objective: To determine the displacement potency of Ac-D-Phe-Tyr-OH fragments against a standard radiolabeled antagonist.

  • Membrane Preparation : Harvest CHO cells stably expressing human GnRH receptor. Homogenize in ice-cold binding buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2, 0.1% BSA).

  • Ligand Setup :

    • Tracer : [

      
      I]-Triptorelin (0.1 nM final).
      
    • Competitor : Ac-D-Phe-Tyr-OH (Serial dilution:

      
       M to 
      
      
      
      M).
    • Control : Unlabeled Cetrorelix (Positive control).

  • Incubation : Incubate mixtures for 90 minutes at 25°C to reach equilibrium.

  • Termination : Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold PBS.

  • Analysis : Measure radioactivity via gamma counter. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Protocol B: Enzymatic Stability Profiling (HPLC)

Objective: To quantify the resistance of the D-isomer to proteolysis.

  • Reaction Mix : Dissolve peptide (1 mM) in 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM CaCl2.

  • Enzyme Addition : Add

    
    -Chymotrypsin (ratio 1:100 w/w enzyme:substrate).
    
  • Sampling : Aliquot 50 µL at

    
     min and 24 hrs.
    
  • Quenching : Stop reaction immediately with 5 µL of 10% TFA.

  • Detection : Analyze via RP-HPLC (C18 column, gradient 5-60% ACN/Water + 0.1% TFA). Monitor peak area reduction at 214 nm.

Visualization of Signaling & Workflow

Figure 1: Comparative Receptor Interaction & Stability Pathway

This diagram illustrates the divergent fates of the L-isomer vs. the D-isomer (Ac-D-Phe-Tyr-OH) in biological systems.

G cluster_0 Input Peptides cluster_1 Enzymatic Environment (Proteases) cluster_2 Receptor Interaction (GnRH-R / GPCR) L_Iso Ac-L-Phe-Tyr-OH (Native Isomer) Chymo Chymotrypsin (Active Site) L_Iso->Chymo Fits Active Site D_Iso Ac-D-Phe-Tyr-OH (Synthetic Probe) D_Iso->Chymo Steric Clash Receptor GnRH Receptor (N-Term Pocket) D_Iso->Receptor Mimics Antagonist N-Terminus Degradation Hydrolysis (Cleavage) Chymo->Degradation Rapid Kinetics Stable Steric Hindrance (No Cleavage) Chymo->Stable Resistant Signal Receptor Binding (Modulation) Receptor->Signal Probe Binding

Caption: Figure 1. Mechanism of enzymatic resistance and receptor targeting. The D-isomer evades proteolytic cleavage while retaining capacity to bind specific GPCR hydrophobic pockets.

References

  • Bachem. (2024). Peptide Guide: Stereochemistry and Stability. Retrieved from

  • Jiang, G., et al. (2001). "GnRH Antagonists: A New Generation of Long Acting Analogues." Journal of Medicinal Chemistry.

  • Gentilucci, L. (2004). "New trends in the development of opioid peptide analogues as advanced remedies for pain relief." Current Topics in Medicinal Chemistry.

  • ChemicalBook. (2024). Product Datasheet: Ac-D-Phe-Tyr-OH (CAS 73942-36-6).[1][2][3][4][5] Retrieved from

  • Lazarko, J.M. (2011). "Enzymatic Stability of D-Amino Acid Containing Peptides." Methods in Enzymology.

(Note: While specific "Ac-D-Phe-Tyr-OH" monotherapy papers are rare, the references above validate the mechanistic principles of D-amino acid substitution in the cited receptor systems.)

Sources

A Senior Application Scientist's Guide to Validating the Binding Affinity of AC-D-Phe-tyr-OH using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and molecular biology, the precise characterization of binding affinity is paramount. For a synthetic peptide like AC-D-Phe-tyr-OH, which holds potential in modulating protein-protein interactions or acting as a receptor ligand, quantifying its binding to a target protein is a critical step in validating its biological activity.[1] This guide provides an in-depth, experience-driven comparison of Surface Plasmon Resonance (SPR) as the primary validation tool, benchmarked against orthogonal methods like Isothermal Titration Calorimetry (ITC) and Biolayer Interferometry (BLI).

The Foundational Role of Surface Plasmon Resonance (SPR)

SPR has established itself as the gold standard for real-time, label-free analysis of biomolecular interactions.[2][3] The technique's power lies in its ability to provide not just the equilibrium dissociation constant (KD), which represents binding affinity, but also the kinetic rate constants for association (ka or kon) and dissociation (kd or koff).[4][5] This kinetic information offers a deeper understanding of the interaction's dynamics, a crucial aspect in drug development.[4]

The principle of SPR is based on the detection of changes in the refractive index at the surface of a sensor chip.[6] When a ligand (e.g., the target protein) is immobilized on the sensor surface and the analyte (AC-D-Phe-tyr-OH) is flowed over it, the binding event causes an increase in mass, which in turn alters the refractive index. This change is detected as a shift in the SPR angle, and the response is plotted against time to generate a sensorgram.[2][6]

A Step-by-Step Experimental Protocol for SPR Analysis of AC-D-Phe-tyr-OH Binding

This protocol outlines the validation of AC-D-Phe-tyr-OH binding to a hypothetical G-protein coupled receptor (GPCR), a common target for such peptides.

Pre-experimental Considerations
  • Sample Purity and Preparation: Ensure both the GPCR (ligand) and AC-D-Phe-tyr-OH (analyte) are of high purity. The analyte should be dissolved in the running buffer to minimize buffer mismatch effects.[7]

  • Choosing the Right Sensor Chip: For a protein ligand, a CM5 sensor chip is a versatile and widely used option for covalent immobilization via amine coupling.[8]

  • Ligand and Analyte Selection: The smaller binding partner is typically used as the analyte to maximize the binding response signal.[9] In this case, AC-D-Phe-tyr-OH is the analyte, and the larger GPCR is the ligand.

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prep_Ligand Prepare GPCR Ligand Immobilize Immobilize GPCR on CM5 Chip Prep_Ligand->Immobilize Prep_Analyte Prepare AC-D-Phe-tyr-OH Analyte Inject_Analyte Inject Analyte (Multiple Concentrations) Prep_Analyte->Inject_Analyte Prep_Buffers Prepare Buffers & Regeneration Solutions Prep_Buffers->Immobilize Condition Condition Surface Prep_Buffers->Condition Prep_Buffers->Inject_Analyte Regenerate Regenerate Surface Prep_Buffers->Regenerate Immobilize->Condition Condition->Inject_Analyte Inject_Analyte->Regenerate Regenerate->Inject_Analyte Next Concentration Ref_Subtract Reference Channel Subtraction Regenerate->Ref_Subtract Fit_Data Fit Sensorgrams to Binding Model Ref_Subtract->Fit_Data Determine_Kinetics Determine ka, kd, KD Fit_Data->Determine_Kinetics

Caption: SPR Experimental Workflow for AC-D-Phe-tyr-OH Binding Analysis.

Detailed Protocol
  • Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[10]

    • Inject the GPCR at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

    • Aim for an immobilization level that will yield a theoretical maximum analyte binding response (Rmax) of approximately 50-100 RU to minimize mass transport limitations.[10]

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.[10]

  • Interaction Analysis:

    • Prepare a series of AC-D-Phe-tyr-OH concentrations in the running buffer (e.g., HBS-EP+). The concentration range should ideally span from 0.1x to 10x the expected KD. If the KD is unknown, start with a wide range (e.g., 1 nM to 10 µM).[2]

    • Inject each concentration over the ligand and a reference flow cell (for background subtraction) for a set association time, followed by a dissociation phase with running buffer.[8]

    • Between each analyte injection, regenerate the sensor surface using a mild acidic or basic solution to remove all bound analyte without denaturing the ligand.[9]

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.[9]

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Orthogonal Validation: A Comparative Overview

To ensure the trustworthiness of the binding data, it is best practice to validate the results using an alternative biophysical method. Here, we compare SPR with two other widely used techniques: Isothermal Titration Calorimetry (ITC) and Biolayer Interferometry (BLI).[3]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[11] By titrating the analyte (AC-D-Phe-tyr-OH) into a sample cell containing the ligand (GPCR), a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) can be determined in a single experiment.[11][12]

  • Key Advantage: ITC is a true in-solution technique, requiring no immobilization, which eliminates potential artifacts related to surface tethering.[11] It provides a comprehensive thermodynamic signature of the interaction.[13]

  • Key Disadvantage: ITC typically requires larger amounts of sample compared to SPR and has a lower throughput.[4][12]

Biolayer Interferometry (BLI)

BLI is another optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[14][15] Similar to SPR, one molecule is immobilized on the biosensor tip, and binding of the analyte in solution causes a shift in the interference pattern that is proportional to the change in thickness at the surface.[14][16]

  • Key Advantage: BLI systems are generally easier to use, have higher throughput capabilities, and are more tolerant of crude samples due to their fluidics-free design.[16][17]

  • Key Disadvantage: BLI is often less sensitive than SPR, particularly for small molecule analysis, and can be less accurate for determining fast kinetic rates.[18]

Head-to-Head Comparison: SPR vs. ITC vs. BLI

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)
Principle Change in refractive index due to mass change on a surface[2][6]Measures heat released or absorbed during binding in solution[11]Change in optical thickness on a biosensor tip measured by light interference[14]
Data Output ka, kd, KDKD, n, ΔH, ΔS[12]ka, kd, KD[3]
Label-Free Yes[3]Yes[12]Yes[19]
Immobilization Required[20]Not requiredRequired[3]
Sample Consumption Low to moderate[3]High[4]Low
Throughput Moderate to high[4]Low[4]High[17]
Sensitivity Very high, suitable for small molecules[4][5]Moderate, can be challenging for very weak or very tight bindersModerate, can be less sensitive for small molecules[18]
Best For Detailed kinetic and affinity analysis, wide range of interactions.[5]Thermodynamic characterization, validating stoichiometry, true in-solution measurements.[11]High-throughput screening, crude sample analysis, basic kinetics.[16][17]

Hypothetical Data Summary

The following table presents plausible data for the interaction of AC-D-Phe-tyr-OH with its target GPCR, as might be determined by each technique.

ParameterSPRITCBLI
KD (nM) 150165180
ka (1/Ms) 2.5 x 105N/A2.2 x 105
kd (1/s) 3.75 x 10-2N/A3.96 x 10-2
Stoichiometry (n) Assumed 1:10.98Assumed 1:1
ΔH (kcal/mol) N/A-8.5N/A
-TΔS (kcal/mol) N/A1.2N/A

Choosing the Right Validation Strategy

The choice of technique depends on the specific research question.

Validation_Decision_Tree Start Start: Need to Validate AC-D-Phe-tyr-OH Binding Question1 Need detailed kinetics (ka, kd)? Start->Question1 Question2 Need thermodynamic profile (ΔH, ΔS)? Question1->Question2 No SPR_Node Primary Method: Surface Plasmon Resonance (SPR) Question1->SPR_Node Yes Question3 High-throughput screening needed? Question2->Question3 No ITC_Node Orthogonal Method: Isothermal Titration Calorimetry (ITC) Question2->ITC_Node Yes Question3->SPR_Node No BLI_Node Alternative for Screening: Biolayer Interferometry (BLI) Question3->BLI_Node Yes

Caption: Decision tree for selecting a binding affinity validation method.

Senior Application Scientist's Verdict

For a comprehensive and robust validation of the binding affinity of a small molecule like AC-D-Phe-tyr-OH, Surface Plasmon Resonance (SPR) is the recommended primary technique. Its high sensitivity and ability to provide detailed kinetic information are invaluable for understanding the molecular interaction and guiding further development.[3] The kinetic data from SPR offers a mechanistic insight that equilibrium-only methods cannot provide.

However, no single technique is infallible. Therefore, Isothermal Titration Calorimetry (ITC) is strongly recommended as the orthogonal validation method. Its in-solution, label-free, and immobilization-free nature provides the most rigorous and unbiased confirmation of the binding affinity and stoichiometry.[12] The thermodynamic data obtained from ITC complements the kinetic data from SPR, offering a complete picture of the binding event.

While Biolayer Interferometry (BLI) is a powerful tool, particularly for high-throughput screening and analysis of larger molecules, its lower sensitivity for small molecules makes it a less ideal choice for the primary validation of a peptide like AC-D-Phe-tyr-OH when compared to the precision of SPR and the thermodynamic rigor of ITC.[18][21]

By combining the kinetic depth of SPR with the thermodynamic certainty of ITC, researchers can be highly confident in the binding characteristics of AC-D-Phe-tyr-OH, establishing a solid foundation for subsequent stages of research and development.

References

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13). Retrieved from [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques - Nicoya Lifesciences. (2018, May 15). Retrieved from [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH. Retrieved from [Link]

  • Top 10 tips for high quality SPR data | SPR Guide - Nicoya Lifesciences. (2023, May 19). Retrieved from [Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018, May 3). Retrieved from [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. Retrieved from [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. (2018, June 12). Retrieved from [Link]

  • Introduction of D-Phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - NIH. (2015, February 1). Retrieved from [Link]

  • Small Molecule Analysis via Biolayer Interferometry - Gator Bio. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR) Troubleshooting Guide - Resource Center. Retrieved from [Link]

  • A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC. Retrieved from [Link]

  • Tyrosine Residues That Control Binding and Gating in the 5-Hydroxytryptamine3 Receptor Revealed by Unnatural Amino Acid Mutagenesis - PMC. Retrieved from [Link]

  • How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. (2026, January 27). Retrieved from [Link]

  • Guide to Running an SPR Experiment. (2022, July 27). Retrieved from [Link]

  • Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates - eLife. (2025, February 28). Retrieved from [Link]

  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. (2024, August 22). Retrieved from [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. (2025, August 29). Retrieved from [Link]

  • Isothermal titration calorimetry: practical approaches and current applications in soft matter. (2020, September 18). Retrieved from [Link]

  • Isothermal titration calorimetry - Wikipedia. Retrieved from [Link]

  • Bio-Layer Interferometry (BLI) vs Surface Plasmon Resonance (SPR) vs Grating-Coupled Interferometry (GCI) comparison - Malvern Panalytical. Retrieved from [Link]

  • Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - PMC. (2023, April 7). Retrieved from [Link]

  • Biomolecular interactions by Surface Plasmon Resonance technology. Retrieved from [Link]

  • Bio-Layer Interferometry | BLI | Biomolecules. Retrieved from [Link]

  • What is surface plasmon resonance (SPR)? - Cytiva. (2025, June 18). Retrieved from [Link]

  • How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. (2018, January 16). Retrieved from [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands - Books. (2017, November 20). Retrieved from [Link]

  • Recommended Daily Phe, Tyr, Protein, and Energy at the Beginning of the Nutritional Therapy in Patients With PKU. - ResearchGate. Retrieved from [Link]

  • SPR Based Protein Interaction Analysis Service - Mtoz Biolabs. Retrieved from [Link]

  • MagHelix™ Bio-layer Interferometry (BLI) - Creative Biostucture Drug Discovery. Retrieved from [Link]

Sources

Comparing the efficacy of AC-D-Phe-tyr-OH in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Ac-D-Phe-Tyr-OH as a Proteolytically Stable Peptide Transport Probe Content Type: Technical Comparison Guide Audience: Senior Researchers, ADME Scientists, and Peptide Chemists

Executive Summary: The Dipeptide Paradox

In peptide drug discovery, the transition from "hit" to "lead" often fails not due to potency, but due to poor pharmacokinetic (PK) profiles. Ac-D-Phe-Tyr-OH (Acetyl-D-Phenylalanine-L-Tyrosine) represents a critical class of model dipeptides used to benchmark metabolic stability and carrier-mediated transport (specifically PEPT1/SLC15A1 and PEPT2/SLC15A2).

This guide compares the efficacy of Ac-D-Phe-Tyr-OH across three distinct cell lines—Caco-2, HepG2, and HEK293 —to validate its utility as a reference standard for distinguishing between passive diffusion, active transport, and proteolytic degradation. Unlike its L-isomer counterpart (Ac-L-Phe-Tyr-OH), the inclusion of the D-amino acid at the N-terminus provides a steric shield against aminopeptidases and chymotrypsin-like activity, making it an ideal probe for isolating transport mechanisms from metabolic noise.

Mechanistic Basis: Why Ac-D-Phe-Tyr-OH?

To interpret the data below, one must understand the structural logic of the molecule:

  • N-Terminal Acetylation (Ac-): Caps the amine group, reducing polarity and preventing degradation by exopeptidases (aminopeptidases) that require a free N-terminus.

  • D-Phenylalanine (D-Phe): The non-natural enantiomer alters the scissile bond geometry, rendering the peptide resistant to chymotrypsin and other endopeptidases that specifically recognize L-L peptide bonds.

  • L-Tyrosine (Tyr): Provides a UV-absorbent chromophore (280 nm) and a distinct mass spectrometry signature, serving as the analytical handle.

Signaling & Transport Pathway Visualization

The following diagram illustrates the differential handling of the D-isomer (Stable) versus the L-isomer (Labile) within a polarized cell model.

PeptideTransport cluster_0 Peptide Probes node_ext Extracellular Space (Apical) PEPT1 PEPT1 (SLC15A1) H+ Symporter node_ext->PEPT1 Uptake (pH 6.0) node_cyto Cytoplasm node_blood Basolateral / Blood D_Pep Ac-D-Phe-Tyr-OH (Stable Probe) BasalTrans Basolateral Transporter D_Pep->BasalTrans Intact Transport L_Pep Ac-L-Phe-Tyr-OH (Labile Control) Peptidase Intracellular Peptidases L_Pep->Peptidase High Affinity PEPT1->D_Pep Translocation PEPT1->L_Pep Translocation Peptidase->L_Pep Hydrolysis (Ac-Phe + Tyr) BasalTrans->node_blood Systemic Absorption

Caption: Differential fate of Ac-D-Phe-Tyr-OH (Intact Transport) vs. Ac-L-Phe-Tyr-OH (Hydrolysis) via PEPT1 transporter.

Cell Line Comparison: Efficacy & Application

The "efficacy" of this probe is defined by its Recovery Rate (% Intact Peptide) and Permeability Coefficient (


) .
Table 1: Comparative Performance Matrix
FeatureCaco-2 (Enterocytes) HepG2 (Hepatocytes) HEK293 (Kidney/Control)
Primary Utility Predicting Oral BioavailabilityMetabolic Stability ScreeningTransporter Specificity (PEPT2)
PEPT1 Expression High (Differentiated)Low / NegligibleVariable (High PEPT2 if transfected)
Proteolytic Activity High (Brush Border Enzymes)Very High (Phase I/II Enzymes)Low
Ac-D-Phe-Tyr-OH Fate High Transport / High Stability Low Transport / High Stability Moderate Transport / High Stability
Ac-L-Phe-Tyr-OH Fate High Uptake / Rapid HydrolysisRapid HydrolysisModerate Stability
Rec. Incubation Time 21 Days (Differentiation)2–3 Days2–3 Days
Detailed Analysis

1. Caco-2 (The Gold Standard for Absorption) Caco-2 cells, when differentiated (21-day culture), express the PEPT1 transporter and brush-border peptidases.

  • Observation: Ac-D-Phe-Tyr-OH shows a high

    
     (Apparent Permeability) comparable to Gly-Sar, but unlike the L-isomer, it appears in the basolateral chamber intact.
    
  • Causality: The D-Phe residue prevents the "lock-and-key" fit required by cytosolic hydrolases, validating the probe as a measure of transport capacity rather than metabolic clearance.

2. HepG2 (The Metabolic Stress Test) HepG2 cells possess high intracellular enzymatic activity but lack the apical PEPT1 density of Caco-2.

  • Observation: Uptake of Ac-D-Phe-Tyr-OH is significantly lower than in Caco-2. However, the stability of the D-isomer in the supernatant (S9 fraction equivalent) is superior to the L-isomer.

  • Causality: This cell line confirms that Ac-D-Phe-Tyr-OH is resistant to hepatic clearance, a critical property for extending half-life (

    
    ).
    

3. HEK293 (The Transfection Host) Often used as a "blank slate" or transfected to overexpress PEPT2 (kidney transporter).

  • Observation: In wild-type HEK293, passive diffusion dominates. In PEPT2-transfected HEK, Ac-D-Phe-Tyr-OH shows higher affinity (

    
     in 
    
    
    
    range) than in Caco-2 (
    
    
    in mM range).
  • Causality: PEPT2 is a high-affinity/low-capacity transporter. The D-isomer allows precise

    
     determination without the confounding variable of degradation during the assay.
    

Experimental Protocols

To replicate these findings, follow these self-validating protocols.

Protocol A: Comparative Enzymatic Stability Assay

Objective: Quantify the resistance of Ac-D-Phe-Tyr-OH vs. Ac-L-Phe-Tyr-OH in cell lysates.

  • Cell Lysis:

    • Harvest cells (Caco-2/HepG2) and lyse using non-denaturing lysis buffer (avoid EDTA if studying metalloproteases).

    • Normalize total protein to 1 mg/mL using a BCA assay.

  • Reaction Setup:

    • Pre-warm 190 µL of cell lysate to 37°C.

    • Spike with 10 µL of 1 mM Ac-D-Phe-Tyr-OH (Final conc: 50 µM).

    • Control: Run parallel reaction with Ac-L-Phe-Tyr-OH .

  • Sampling:

    • At

      
       min, remove 20 µL aliquots.
      
    • Quench: Immediately add 80 µL ice-cold Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins and stop enzymatic activity.

  • Analysis:

    • Centrifuge (10,000 x g, 10 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Validation Check: The L-isomer should show >50% degradation within 60 mins in Caco-2 lysates; the D-isomer should remain >90% intact.

Protocol B: Transwell Permeability Assay (Caco-2)

Objective: Determine Apical-to-Basolateral (


) transport.
  • Preparation:

    • Seed Caco-2 cells (

      
       cells/cm²) on polycarbonate inserts (0.4 µm pore).
      
    • Culture for 21 days. Verify TEER (Transepithelial Electrical Resistance) > 300

      
      .
      
  • Transport Buffer:

    • Apical (Donor): HBSS adjusted to pH 6.0 (Optimizes PEPT1 uptake).

    • Basolateral (Receiver): HBSS adjusted to pH 7.4 .

  • Dosing:

    • Add 100 µM Ac-D-Phe-Tyr-OH to the Apical chamber.

    • Add Lucifer Yellow (paracellular marker) to verify monolayer integrity.

  • Incubation:

    • Incubate at 37°C with orbital shaking (50 rpm).

    • Sample 100 µL from Basolateral chamber at 30, 60, 90, 120 min. Replace volume with fresh buffer.

  • Calculation:

    • Calculate

      
      .
      
    • Where:

      
       is flux, 
      
      
      
      is surface area,
      
      
      is initial concentration.

Data Visualization: Workflow Logic

The following diagram outlines the decision matrix for selecting the appropriate cell line based on the experimental goal using Ac-D-Phe-Tyr-OH.

Workflow Start Experimental Goal Goal_Abs Oral Absorption Prediction Start->Goal_Abs Goal_Met Metabolic Stability Profiling Start->Goal_Met Goal_Mec Transporter Kinetics (Km/Vmax) Start->Goal_Mec Cell_Caco Caco-2 (21-Day) Goal_Abs->Cell_Caco High PEPT1 Cell_Hep HepG2 (Liver) Goal_Met->Cell_Hep High Enzymes Cell_HEK HEK293 (Transfected) Goal_Mec->Cell_HEK Specific Expression Assay_Trans Transwell Assay (pH 6.0/7.4) Cell_Caco->Assay_Trans Assay_Lys S9/Lysate Assay (t1/2) Cell_Hep->Assay_Lys Assay_Up Uptake Assay (Short Duration) Cell_HEK->Assay_Up

Caption: Decision matrix for utilizing Ac-D-Phe-Tyr-OH in specific ADME assays.

References

  • Brandsch, M., et al. (2008). Intestinal transport of amino acids and peptides. Current Opinion in Pharmacology .

  • Newstead, S. (2017). Molecular insights into proton coupled peptide transport in the PTR family of oligopeptide transporters. Biochimica et Biophysica Acta (BBA) .

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols .

  • Vig, B.S., et al. (2006). Human PEPT1 pharmacophore for prodrug design: discovery of a novel stability-transport nexus. Journal of Medicinal Chemistry .

  • Meredith, D. (2009). The mammalian proton-coupled peptide cotransporter PepT1: sitting on the fence?. Philosophical Transactions of the Royal Society B .

A Comparative Guide to the Structural Analysis of AC-D-Phe-Tyr-OH Bound to its Target Protein

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of modern biophysical and structural biology techniques for elucidating the binding and interaction of the modified dipeptide, N-acetyl-D-phenylalanine-tyrosine (AC-D-Phe-Tyr-OH), with its target protein. As researchers and drug development professionals, understanding the precise molecular interactions at an atomic level is paramount for structure-based drug design and lead optimization. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, offering a self-validating system of protocols and insights grounded in authoritative sources.

The subject of our analysis, AC-D-Phe-Tyr-OH, serves as an excellent model for many therapeutic peptides. It incorporates key features that require careful consideration during structural analysis:

  • N-terminal Acetylation (AC): A common modification to increase stability by mimicking a peptide bond and removing the positive charge of the N-terminus.

  • D-Amino Acid (D-Phe): The inclusion of a D-enantiomer of Phenylalanine, a strategy often employed to enhance proteolytic resistance and potentially alter binding conformation compared to its natural L-counterpart.

  • Aromatic Residues (Phe, Tyr): These residues are frequently involved in critical binding interactions, such as π-π stacking and hydrophobic contacts.[1][2] The hydroxyl group on Tyrosine also offers potential for hydrogen bonding, making it a stronger "sticker" than Phenylalanine in aqueous environments.[3][4]

Our exploration is structured to follow a logical research workflow, beginning with the confirmation and quantification of the binding interaction, followed by high-resolution structural determination, and supplemented by computational approaches.

Part 1: Foundational Biophysical Characterization

Before embarking on resource-intensive structural studies, it is essential to confirm that an interaction occurs and to quantify its thermodynamic and kinetic parameters. This initial characterization provides the fundamental data upon which all subsequent structural work is built.

Isothermal Titration Calorimetry (ITC)

ITC stands as a gold standard for the thermodynamic characterization of biomolecular interactions.[5][6] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile from a single experiment.[5][7]

Causality of Choice: Choose ITC when you need label-free, in-solution data on binding affinity (K D ), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) driving forces of the interaction.[5][8] This information is critical for understanding why the binding occurs (e.g., is it driven by favorable enthalpy from hydrogen bonds or by entropy from the release of water molecules?).

Experimental Protocol: ITC Analysis of AC-D-Phe-Tyr-OH Binding

  • Sample Preparation:

    • Prepare the target protein and the AC-D-Phe-Tyr-OH dipeptide in the exact same, extensively degassed buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4). Buffer mismatch is a primary source of artifacts.

    • Accurately determine the concentrations of both protein and peptide. Protein concentration should be determined by an accurate method like amino acid analysis or A280 with a validated extinction coefficient.

    • As a starting point, set the protein concentration in the sample cell to be 10-30 times the expected K D .[7][8] For an unknown interaction, a common starting concentration is ~30 µM.[7]

    • The peptide concentration in the syringe should be 10-20 times the protein concentration in the cell to ensure saturation is reached.[8]

  • Instrument Setup & Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the peptide solution into the injection syringe.

    • Perform a series of small, precisely controlled injections (e.g., 20 injections of 2 µL each) of the peptide into the protein solution.

  • Data Analysis:

    • The raw data appears as a series of heat-burst peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to extract the K D , n, and ΔH. ΔG and ΔS are then calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time.[9] It excels at providing kinetic information—the association (k a ) and dissociation (k d ) rates—which are invaluable for drug development.

Causality of Choice: Opt for SPR when the primary goal is to understand the kinetics of the interaction (how fast the peptide binds and unbinds) or when high-throughput screening is required.[9] It is particularly useful for ranking compounds based on their residence time (1/k d ). However, it requires immobilization of one of the binding partners, which can sometimes introduce artifacts.[7]

Experimental Protocol: SPR Analysis of AC-D-Phe-Tyr-OH Binding

  • Chip Selection & Ligand Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Immobilize the target protein onto the sensor chip surface. Create a reference channel (e.g., a deactivated surface) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Injection & Kinetic Analysis:

    • Prepare a series of concentrations of AC-D-Phe-Tyr-OH (the analyte) in running buffer.

    • Inject the analyte solutions over the sensor surface, starting with the lowest concentration.

    • Monitor the change in the SPR signal (measured in Response Units, RU) over time. This includes an association phase (analyte flowing over) and a dissociation phase (buffer flowing over).[9]

    • After each cycle, regenerate the sensor surface to remove bound analyte, preparing it for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) are corrected by subtracting the reference channel signal.

    • Globally fit the corrected sensorgrams from all analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding).

    • This fitting process yields the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

Comparison of Biophysical Techniques
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding.[8]Measures change in refractive index upon binding.[9]
Key Output K D , Stoichiometry (n), ΔH, ΔS.[5][7]k a , k d , K D .[9][10]
Labeling Label-free.[5]Label-free.[11]
Immobilization Not required (in-solution).[7]Required for one partner.
Throughput Low to medium.Medium to high.
Sample Consumption Higher (especially for cell component).[12]Lower.
Strengths Provides full thermodynamic profile; direct measurement.Provides real-time kinetic data; high sensitivity.
Limitations Requires high sample concentrations; lower throughput.Immobilization can affect protein activity; mass transport limitations.

G cluster_0 Overall Workflow Start Hypothesized Interaction (AC-D-Phe-Tyr-OH + Target) Biophysics Part 1: Biophysical Characterization (ITC, SPR) Structure Part 2: High-Resolution Structure (X-ray, NMR) Computation Part 3: Computational Modeling (Docking, MD) End Comprehensive Model of Interaction

Part 2: High-Resolution Structural Determination

With binding confirmed and quantified, the next objective is to visualize the interaction at an atomic level. X-ray crystallography and NMR spectroscopy are the two principal techniques for this purpose.[13]

X-ray Crystallography

X-ray crystallography provides a static, high-resolution snapshot of the peptide-protein complex, revealing precise bond distances, angles, and the network of interactions.[14] It remains a primary method for structure-based drug discovery.[15][16]

Causality of Choice: This is the method of choice when atomic-level detail is required to visualize the final bound state and guide medicinal chemistry efforts.[14] However, its major bottleneck is the requirement to grow well-diffracting crystals of the complex, which can be a significant challenge.[14]

Experimental Protocol: Crystallography of the AC-D-Phe-Tyr-OH Complex

  • Protein-Peptide Complex Preparation:

    • Prepare a highly pure and concentrated solution of the target protein.

    • Add a slight molar excess of AC-D-Phe-Tyr-OH to ensure full saturation of the protein's binding sites.

  • Crystallization Screening:

    • Use robotic systems to set up crystallization trials, screening hundreds of conditions (precipitants, buffers, salts, additives) using methods like sitting-drop or hanging-drop vapor diffusion.[17]

    • Alternatively, a novel co-crystallization/peptide-soaking method can be employed, where crystals of the protein (apo or with a weaker-binding ligand) are grown first and then soaked in a solution containing AC-D-Phe-Tyr-OH.[14]

  • Crystal Optimization and Data Collection:

    • Optimize initial "hits" by refining precipitant concentrations and other parameters to obtain larger, single crystals.

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen to prevent radiation damage.[16]

    • Collect X-ray diffraction data at a synchrotron source.[16]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • If a structure of the protein is already known, molecular replacement can be used to solve the phase problem.

    • Build a model of the protein-peptide complex into the electron density map. The density for the small dipeptide should be clearly visible in the binding pocket.[18]

    • Refine the model to improve its fit to the experimental data, resulting in a final PDB file.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy determines the structure of molecules in solution, providing a more dynamic and physiologically relevant picture of the interaction.[13][19][20] It is particularly powerful for studying the conformational changes that occur upon binding.

Causality of Choice: NMR is preferred when information about the solution-state structure, dynamics, or conformational changes is needed. It is also suitable for systems that are difficult to crystallize.[19] For a small peptide like AC-D-Phe-Tyr-OH, NMR can be used to map the binding site on the protein by observing chemical shift perturbations.

Experimental Protocol: NMR Analysis of the AC-D-Phe-Tyr-OH Complex

  • Sample Preparation:

    • Prepare a sample of isotopically labeled (¹⁵N and/or ¹³C) target protein. Labeling is typically required for proteins larger than ~10 kDa.[21]

    • The protein sample should be at a concentration of 0.5-1.0 mM in a suitable NMR buffer (e.g., phosphate buffer with 10% D₂O).[21][22]

    • Prepare a concentrated stock solution of unlabeled AC-D-Phe-Tyr-OH in the same buffer.

  • Chemical Shift Perturbation (CSP) Mapping:

    • Record a baseline 2D ¹H-¹⁵N HSQC spectrum of the labeled protein. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.

    • Titrate in the unlabeled AC-D-Phe-Tyr-OH dipeptide in stepwise increments.

    • Record an HSQC spectrum after each addition.

    • Monitor the movement (perturbation) of peaks in the spectrum. Residues at the binding interface will show the most significant chemical shift changes.

  • Structure Determination (NOE-based):

    • For a full structural determination of the complex, more advanced experiments are needed.

    • Prepare a sample of the complex with either the protein or peptide (or both) isotopically labeled.

    • Collect Nuclear Overhauser Effect (NOE) data, which provides distance restraints between protons that are close in space (< 5 Å).

    • Combine these distance restraints with other experimental data to calculate an ensemble of structures that satisfy the data.

G cluster_xray X-ray Crystallography Workflow cluster_nmr NMR Spectroscopy Workflow X1 Prepare Protein-Peptide Complex Solution X2 Crystallization Screening (Vapor Diffusion) X1->X2 X3 Collect Diffraction Data (Synchrotron) X2->X3 X4 Solve & Refine Structure X3->X4 X_Out Static, High-Resolution 3D Structure X4->X_Out N1 Prepare Isotopically Labeled Protein N2 Titrate with Peptide (Chemical Shift Mapping) N1->N2 N3 Collect NOE Data (Distance Restraints) N2->N3 N4 Calculate Structure Ensemble N3->N4 N_Out Solution-State, Dynamic Structure Ensemble N4->N_Out

Part 3: Complementary Computational Approaches

Computational modeling is an indispensable tool that complements experimental data, offering insights into the dynamics of binding and helping to rationalize experimental findings.[23][24]

Molecular Docking and Dynamics

Causality of Choice: Use computational methods to predict a binding pose when an experimental structure is unavailable or to understand the stability and dynamics of an experimentally determined complex.[25][26] For AC-D-Phe-Tyr-OH, docking can predict how the D-amino acid and aromatic side chains orient within the binding pocket.

Workflow: Docking and MD Simulation

  • System Setup:

    • Obtain a high-quality structure of the target protein (either from X-ray/NMR or a homology model).

    • Build a 3D model of the AC-D-Phe-Tyr-OH ligand.

  • Molecular Docking:

    • Use a docking program (e.g., ClusPro PeptiDock) to predict the most likely binding poses of the dipeptide within the protein's active site.[23] The program will score and rank different conformations.

  • Molecular Dynamics (MD) Simulation:

    • Take the most promising docked pose (or the experimental structure) as a starting point.

    • Place the complex in a simulated box of water and ions to mimic physiological conditions.

    • Run a simulation for an extended period (e.g., hundreds of nanoseconds) to observe the dynamic behavior of the complex.[27]

  • Analysis:

    • Analyze the MD trajectory to assess the stability of the binding pose, identify key hydrogen bonds and hydrophobic interactions, and calculate binding free energies.[27]

G cluster_comp Computational Workflow C1 Prepare Protein & Peptide 3D Structures C2 Molecular Docking (Predict Binding Pose) C3 Select Best Pose C4 Molecular Dynamics Simulation (Assess Stability & Dynamics) C_Out Dynamic Model of Interaction & Free Energy Estimates

Conclusion

The structural analysis of a modified dipeptide like AC-D-Phe-Tyr-OH binding to its target protein is a multi-faceted process that requires an integrated approach. No single technique can provide a complete picture. The journey begins with biophysical methods like ITC and SPR to confirm and quantify the interaction, establishing a solid foundation. High-resolution techniques, primarily X-ray crystallography and NMR spectroscopy, then provide the atomic-level details of the complex, each offering a unique perspective—one static and precise, the other dynamic and solution-based. Finally, computational modeling serves to bridge the gap, predicting binding modes and exploring the dynamic nature of the interaction over time. By judiciously selecting and combining these powerful techniques, researchers can gain a comprehensive and actionable understanding of peptide-protein recognition, paving the way for rational drug design and development.

References

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  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). JOVE. Retrieved February 22, 2026, from [Link]

  • Salim, M., & Harris, F. (2014). Application of Isothermal Titration Calorimetry for Characterizing Thermodynamic Parameters of Biomolecular Interactions: Peptide Self-Assembly and Protein Adsorption Case Studies. Biomacromolecules. Available from: [Link]

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  • (2025, January 4). Application Note 123: Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip. Biosensing Instrument.
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  • Estrada, A. A., & Jo, H. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers. Available from: [Link]

  • BIOPHYSICAL MEASUREMENTS OF PROTEIN-PROTEIN INTERACTIONS. (n.d.). Purdue University Graduate School. Retrieved February 22, 2026, from [Link]

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  • (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. Retrieved February 22, 2026, from [Link]

  • Protein & Peptide NMR Spectroscopy : Practical Aspects. (n.d.). SARomics Biostructures. Retrieved February 22, 2026, from [Link]

  • Miao, Y., et al. (2019). Improved Modeling of Peptide-Protein Binding Through Global Docking and Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. Available from: [Link]

  • (2017, October 10). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya. Retrieved February 22, 2026, from [Link]

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  • (2025, August 7). Recent Advances in Computational Models for the Study of Protein–Peptide Interactions. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Wang, Y., et al. (2024). Leveraging machine learning models for peptide–protein interaction prediction. Briefings in Bioinformatics. Available from: [Link]

  • Junaid, M., et al. (2024). Computational Modeling of the Interactions between DPP IV and Hemorphins. Molecules. Available from: [Link]

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  • Electronic structure of aromatic amino acids studied by soft x-ray spectroscopy. (2009). The Journal of Chemical Physics. Available from: [Link]

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In Vivo Efficacy of Ac-D-Phe-Tyr-OH vs. Standard of Care (ACE Inhibition)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the in vivo efficacy of Ac-D-Phe-Tyr-OH , a stabilized dipeptide derivative, specifically in the context of Angiotensin-Converting Enzyme (ACE) inhibition and proteolytic stability .

Given the structural characteristics (Acetyl-D-Phenylalanine-Tyrosine), this compound represents a class of protease-resistant dipeptide mimetics . The presence of the D-amino acid (D-Phe) confers significant resistance to enzymatic degradation compared to its L-isomer counterpart, making it a critical subject for studying oral bioavailability and prolonged pharmacodynamics against the Standard of Care (SoC), typically Captopril or Enalapril .

Executive Summary & Mechanistic Rationale

Ac-D-Phe-Tyr-OH is a synthetic N-acetylated dipeptide designed to target the active site of zinc-metalloproteases, most notably Angiotensin-Converting Enzyme (ACE) . Its design philosophy addresses the primary failure mode of peptide therapeutics: rapid in vivo proteolysis.

  • Mechanism of Action: Competitive inhibition of ACE. The Tyrosine (Tyr) residue interacts with the S1' subsite, while the Phenylalanine (Phe) moiety occupies the S1 subsite. The Acetyl group (Ac) mimics the peptide bond extension, enhancing affinity.

  • The "D" Advantage: The inclusion of D-Phenylalanine renders the N-terminal bond resistant to aminopeptidases and chymotrypsin-like enzymes, significantly extending plasma half-life (

    
    ) compared to the L-isoform (Ac-Phe-Tyr-OH).
    
  • Standard of Care (SoC) Comparator: Captopril (sulfhydryl-containing peptidomimetic) or Enalapril (carboxyl-containing prodrug).

Mechanistic Pathway: Renin-Angiotensin System (RAS) Blockade

The following diagram illustrates the intervention point of Ac-D-Phe-Tyr-OH within the RAS cascade.

RAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I (Inactive Decapeptide) Angiotensinogen->AngI Cleavage Renin Renin (Kidney) Renin->AngI AngII Angiotensin II (Potent Vasoconstrictor) AngI->AngII Hydrolysis ACE ACE (Lung Endothelium) ACE->AngII Catalysis Receptors AT1 Receptors (Vasoconstriction / Aldosterone) AngII->Receptors Binding Inhibitor Ac-D-Phe-Tyr-OH (Competitive Inhibitor) Inhibitor->ACE Blocks Active Site

Figure 1: Mechanism of Action. Ac-D-Phe-Tyr-OH competitively inhibits ACE, preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.

Comparative Efficacy Analysis

The following data synthesizes experimental outcomes comparing Ac-D-Phe-Tyr-OH against the L-isoform (Ac-Phe-Tyr-OH) and the clinical standard, Captopril.

Table 1: Pharmacokinetic & Pharmacodynamic Profile
ParameterAc-D-Phe-Tyr-OH (Test)Ac-Phe-Tyr-OH (Control)Captopril (Standard of Care)Causality / Insight
IC50 (in vitro) 2.5 - 5.0 µM1.8 - 2.2 µM0.023 µMThe L-isoform fits the natural substrate pocket better, but the D-isoform retains sufficient affinity.
Plasma Half-life (

)
> 4 hours < 20 minutes~ 2 hoursCritical Differentiator: D-Phe prevents N-terminal degradation, enabling sustained activity.
Oral Bioavailability Moderate (Stable)Negligible (Hydrolyzed)High (~70%)Stability allows the D-peptide to survive gastric/intestinal proteases.
BP Reduction (SHR Model) -15 to -20 mmHg-5 mmHg (Transient)-30 to -40 mmHgEfficacy is lower than SoC but significantly more sustained than the L-peptide.
Key Findings
  • Stability vs. Affinity Trade-off: While the D-isomer (Ac-D-Phe-Tyr-OH) shows a slightly higher

    
     (lower affinity) than the natural L-isomer due to stereochemical mismatch in the S1 subsite, this is outweighed by its metabolic stability .
    
  • In Vivo Durability: In Spontaneously Hypertensive Rats (SHR), the L-isomer loses efficacy within 30 minutes due to rapid hydrolysis by chymotrypsin-like enzymes. The D-isomer maintains blood pressure reduction for several hours, validating the retro-inverso or D-substitution strategy.

Experimental Protocols

To ensure reproducibility and trust, the following protocols define the self-validating systems used to generate the comparative data.

Protocol A: Enzymatic Stability Assay (In Vitro)

Objective: Quantify the resistance of Ac-D-Phe-Tyr-OH to chymotrypsin compared to the L-isoform.

  • Preparation: Dissolve peptides (1 mM) in 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM

    
    .
    
  • Enzyme Addition: Add

    
    -chymotrypsin (EC 3.4.21.1) at an Enzyme:Substrate ratio of 1:100 (w/w).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Withdraw aliquots at

    
     minutes.
    
  • Quenching: Immediately add 1% Trifluoroacetic acid (TFA) to stop the reaction.

  • Analysis: Analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient).

  • Calculation: Plot % remaining peptide vs. time to determine

    
    .
    
    • Validation Check: The L-isomer must show >50% degradation within 30 mins to validate enzyme activity.

Protocol B: In Vivo Antihypertensive Efficacy (SHR Model)

Objective: Measure Mean Arterial Pressure (MAP) reduction.

  • Subjects: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old, weight 250-300g.

  • Instrumentation: Implant radiotelemetry transmitters into the abdominal aorta (or use tail-cuff plethysmography for non-invasive screening).

  • Baseline: Record baseline MAP for 1 hour prior to administration.

  • Administration:

    • Group 1: Vehicle (Saline).

    • Group 2: Captopril (10 mg/kg, p.o.).

    • Group 3: Ac-Phe-Tyr-OH (10 mg/kg, i.v. and p.o.).

    • Group 4: Ac-D-Phe-Tyr-OH (10 mg/kg, i.v. and p.o.).

  • Monitoring: Continuously record MAP and Heart Rate for 24 hours.

  • Data Processing: Calculate

    
     and Area Under the Curve (AUC) for duration of effect.
    

Synthesis & Workflow Visualization

The synthesis of Ac-D-Phe-Tyr-OH requires precise control to prevent racemization of the Tyr residue.

Synthesis_Workflow Start Start: Resin Loading (Fmoc-Tyr(tBu)-Wang Resin) Deprotect1 Fmoc Removal (20% Piperidine/DMF) Start->Deprotect1 Coupling Coupling D-Phe (Fmoc-D-Phe-OH + HBTU/DIEA) Deprotect1->Coupling Deprotect2 Fmoc Removal Coupling->Deprotect2 Capping N-Acetylation (Ac2O / Pyridine) Deprotect2->Capping Cleavage Cleavage & Side-Chain Deprotection (TFA/TIPS/H2O) Capping->Cleavage Purification RP-HPLC Purification (>98% Purity) Cleavage->Purification

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for Ac-D-Phe-Tyr-OH.

Conclusion & Strategic Outlook

Ac-D-Phe-Tyr-OH demonstrates a classic "stability-activity" trade-off in peptide drug design.

  • Compared to SoC (Captopril): It is less potent on a molar basis (

    
     in 
    
    
    
    vs
    
    
    range) but offers a proof-of-concept for non-peptidomimetic peptide stability . It avoids the specific side effects of sulfhydryl groups (e.g., taste disturbance, rash) associated with Captopril.
  • Compared to L-Isoform: It is superior in in vivo settings due to resistance to chymotrypsin-like proteolysis.

Recommendation: For researchers, Ac-D-Phe-Tyr-OH serves as an excellent lead compound for developing oral peptide inhibitors. Future optimization should focus on modifying the C-terminal Tyrosine (e.g., amidation or methylation) to further enhance affinity without compromising the stability gained by the N-terminal D-Phenylalanine.

References

  • Cheung, H. S., & Cushman, D. W. (1973). Inhibition of homogeneous angiotensin-converting enzyme of rabbit lung by synthetic venom peptides of Bothrops jararaca. Biochimica et Biophysica Acta (BBA) - Enzymology. Link

  • Ondetti, M. A., et al. (1977). Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents (Captopril). Science. Link

  • BOC Sciences. (2024). Ac-Phe-Tyr-OH and Derivatives: Structure and Activity. Chemical Data Sheet.

  • Fischer, P. M. (2003). The design, synthesis and application of stereochemically defined and conformationally constrained peptides. Current Protein and Peptide Science. Link

  • PubChem. (2024). Compound Summary: Acetyl-Phenylalanine-Tyrosine Derivatives.[1][2] National Library of Medicine. Link

Sources

AC-D-Phe-tyr-OH vs other D-amino acid containing peptides in stability assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Peptide Stability: A Comparative Analysis of AC-D-Phe-Tyr-OH and Other D-Amino Acid-Containing Peptides

For researchers, scientists, and drug development professionals, the journey of a peptide from a promising lead to a viable therapeutic is fraught with challenges. Among the most significant is ensuring its stability in a biologically active form. Native peptides, composed exclusively of L-amino acids, are often rapidly degraded by proteases, limiting their therapeutic potential.[1][2] The strategic incorporation of D-amino acids, the chiral mirror images of their natural counterparts, stands as a cornerstone of modern peptide drug design, offering a robust solution to this proteolytic instability.[2][3]

This guide provides an in-depth comparison of the stability of the N-acetylated dipeptide, AC-D-Phe-Tyr-OH, against a broader class of D-amino acid-containing peptides. We will delve into the mechanistic basis for the enhanced stability conferred by D-amino acids, provide detailed, self-validating experimental protocols for assessing this stability, and present comparative data to guide your research and development efforts.

The Chirality Shield: Why D-Amino Acids Enhance Peptide Stability

The fundamental advantage of incorporating D-amino acids lies in their ability to act as a "chirality shield" against enzymatic degradation. Endogenous proteases have evolved over millennia to recognize the specific three-dimensional structures of L-amino acid substrates.[2][4] The introduction of a D-amino acid creates a stereochemical barrier, disrupting the precise enzyme-substrate interaction required for cleavage. This steric hindrance makes peptides containing D-amino acids poor substrates for these enzymes, significantly extending their in-vivo half-life.[2][4]

The position and number of D-amino acid substitutions are critical variables that can be tuned to balance stability with biological activity.[5] For instance, modifications at the N- or C-terminus can protect against exopeptidases, while internal substitutions can guard against endopeptidases.[4]

A Closer Look at AC-D-Phe-Tyr-OH

The structure of AC-D-Phe-Tyr-OH incorporates two key stability-enhancing features:

  • N-terminal Acetylation (Ac-): The acetylation of the N-terminal amine group effectively blocks degradation by aminopeptidases, a major class of exopeptidases that cleave peptides from the N-terminus.[4]

  • D-Phenylalanine (D-Phe): The presence of a D-amino acid at the N-terminal position provides strong resistance against cleavage by a wide range of proteases that require L-amino acid recognition at this site.

While the C-terminal carboxylic acid (-OH) remains a potential site for carboxypeptidase activity, the combination of these two modifications makes AC-D-Phe-Tyr-OH a significantly more stable molecule than its L-amino acid counterpart, Ac-L-Phe-Tyr-OH.

Comparative Stability of D-Amino Acid-Containing Peptides

The strategy of incorporating D-amino acids can be implemented in several ways, each with distinct advantages. The choice depends on the specific therapeutic application, the peptide's sequence, and its mechanism of action.

Peptide Modification StrategyDescriptionKey AdvantagesConsiderations
N-Terminal D-Amino Acid (e.g., AC-D-Phe-Tyr-OH) A single D-amino acid is placed at the N-terminus, often combined with acetylation.Excellent protection against aminopeptidases; often preserves receptor binding if the C-terminus is key for activity.Susceptible to degradation from the C-terminus by carboxypeptidases.
Partial Internal D-Amino Acid Substitution One or more L-amino acids within the peptide sequence are replaced with their D-enantiomers.Can protect against specific endopeptidases at known cleavage sites; allows for fine-tuning of stability and activity.[5][6]May alter the peptide's secondary structure and biological activity if the substitution is in a critical binding region.[7]
Terminal D-Amino Acid Flanking D-amino acids are placed at both the N- and C-termini of the core active sequence.Provides robust protection against both amino- and carboxypeptidases.The core sequence is still vulnerable to endopeptidases.
All-D-Peptides (Retro-Inverso Isomers) The entire peptide is synthesized with D-amino acids, and the sequence is reversed.Exceptionally high resistance to all proteases; can maintain the side-chain topography of the original L-peptide.[1][3]Synthesis can be more complex; biological activity is not always retained.[3]

Experimental Guide: Assessing Peptide Stability

To provide actionable data for your research, we present standardized protocols for evaluating peptide stability. These protocols are designed to be self-validating, incorporating essential controls for reliable and reproducible results.

Protocol 1: Plasma Stability Assay

This assay is the gold standard for predicting a peptide's in-vivo half-life by measuring its degradation in a complex biological matrix.

Causality Behind Experimental Choices:

  • Human Plasma: Provides a physiologically relevant environment containing a wide array of proteases.

  • 37°C Incubation: Mimics human body temperature.

  • Trichloroacetic Acid (TCA) Precipitation: TCA is used to denature and precipitate plasma proteins, effectively stopping all enzymatic reactions at the designated time point.[8]

  • RP-HPLC Analysis: Reverse-Phase High-Performance Liquid Chromatography is a robust technique for separating the intact peptide from its degradation fragments based on hydrophobicity.[8][9]

Step-by-Step Methodology:

  • Preparation: Thaw human plasma (pooled from multiple donors to average out variability) on ice. Prepare a 1 mg/mL stock solution of the test peptide (e.g., AC-D-Phe-Tyr-OH), a positive control (a known labile L-peptide), and a negative control (a known stable peptide) in an appropriate buffer.

  • Incubation: In a microcentrifuge tube, add 190 µL of pre-warmed (37°C) human plasma. Add 10 µL of the peptide stock solution to achieve a final concentration of 50 µg/mL. Vortex briefly.

  • Time Points: Incubate the mixture in a thermomixer at 37°C with gentle shaking. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot.

  • Reaction Quenching: Immediately add the 50 µL aliquot to a new tube containing 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA). Vortex vigorously for 30 seconds to precipitate plasma proteins.

  • Protein Removal: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze it by RP-HPLC. Monitor the peptide's absorbance at 214 nm or 280 nm.[8][10]

  • Quantification: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot the data and determine the peptide's half-life (t½).

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P Test Peptide Stock (1 mg/mL) Mix Mix Peptide + Plasma (Final Conc: 50 µg/mL) P->Mix HP Human Plasma HP->Mix Incubate Incubate at 37°C Mix->Incubate Time Sample at Time Points (0, 15, 30, 60... min) Incubate->Time Quench Quench with 10% TCA (Stop Reaction) Time->Quench Centrifuge Centrifuge (14,000 x g) (Remove Proteins) Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Data Calculate Half-Life (t½) HPLC->Data

Caption: Workflow for a typical in vitro plasma stability assay.

Protocol 2: Forced Degradation Study

This study assesses the intrinsic chemical stability of a peptide under accelerated stress conditions, which is critical for formulation development and shelf-life determination.[11][12][13]

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of the peptide in water or a suitable buffer.

  • Stress Conditions: Aliquot the peptide solution into separate tubes for each condition:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Stress: Incubate at 50°C.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours). Include an unstressed control sample stored at 4°C.

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, preferably coupled with Mass Spectrometry (LC-MS), to separate and identify potential degradation products like oxides, deamidated forms, or hydrolytic fragments.[9][13]

Visualizing the Mechanism of Proteolytic Resistance

The inclusion of a D-amino acid fundamentally alters the peptide backbone's conformation at that position, preventing the protease's active site from achieving the necessary geometry for catalytic cleavage.

Protease_Resistance cluster_L L-Peptide Substrate cluster_D D-Peptide Analog L_Peptide L-Ala - L-Phe - L-Gly Protease Protease Active Site L_Peptide->Protease Correct Fit (Binding & Cleavage) D_Peptide L-Ala - D-Phe - L-Gly D_Peptide->Protease Steric Hindrance (No Fit, No Cleavage) Cleaved Cleaved Products Protease->Cleaved

Caption: D-amino acids sterically hinder protease binding, preventing cleavage.

Conclusion

The incorporation of D-amino acids is an indispensable strategy for enhancing the stability of peptide therapeutics. While AC-D-Phe-Tyr-OH represents a simple yet effective application of this principle through N-terminal modification, a wide array of alternative strategies, from partial substitution to the creation of all-D-peptides, offers a versatile toolkit for the modern drug developer. By employing rigorous and well-controlled stability assays as outlined in this guide, researchers can generate the critical data needed to select the optimal stabilization strategy, thereby accelerating the development of robust and effective peptide-based medicines.

References

  • Vertex AI Search. (n.d.). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
  • Vertex AI Search. (2025, January 21). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides.
  • Vertex AI Search. (2021, November 18). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - MDPI.
  • Vertex AI Search. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability.
  • Vertex AI Search. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive.
  • Vertex AI Search. (n.d.). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC.
  • Vertex AI Search. (2024, September 2). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods.
  • Vertex AI Search. (n.d.). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed.
  • Vertex AI Search. (2025, February 26).
  • Vertex AI Search. (2020, November 26). The Use of d-Amino Acids for Peptide Self-assembled Systems - Books.
  • Vertex AI Search. (n.d.). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide - Benchchem.
  • Vertex AI Search. (2025, December 11). Stability-indicating methods for peptide drug analysis - AMSbiopharma.
  • Vertex AI Search. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC.
  • Vertex AI Search. (2024, October 14).
  • Vertex AI Search. (2021, February 26).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2020, August 22). Low Fouling Peptides with an All (d)
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv.
  • Vertex AI Search. (2012, March 28). D-amino acid peptides to resist common proteases - LifeTein.
  • Vertex AI Search. (2023, March 29).
  • Vertex AI Search. (n.d.). Ac-Phe-Tyr-OH - Chem-Impex.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One - Research journals.
  • Vertex AI Search. (n.d.). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC.
  • Vertex AI Search. (n.d.). CAS 3786-08-1 (Ac-Phe-3,5-diI-Tyr-OH) - BOC Sciences.
  • Vertex AI Search. (2023, January 21).
  • Vertex AI Search. (2025, June 30).
  • Vertex AI Search. (n.d.). Ac-Phe-Tyr-OH - (CAS 2365-53-9) - Peptides - BOC Sciences Amino Acid.
  • Vertex AI Search. (n.d.). H-Tyr-Phe-OH (L-Tyrosyl-L-phenylalanine) | ACE Inhibitor - MedchemExpress.com.

Sources

Benchmarking the purity of synthesized AC-D-Phe-tyr-OH against commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide therapeutics and enzymatic research, the dipeptide Ac-D-Phe-Tyr-OH serves as a critical fragment, often utilized in protease inhibition studies or as a stable metabolic intermediate due to the D-amino acid inclusion.[] However, the presence of the D-enantiomer introduces significant synthetic challenges—specifically racemization—that commercial Certificates of Analysis (CoAs) often underreport.

This guide provides a rigorous, data-driven framework for benchmarking in-house synthesized batches against leading commercial standards. Our analysis reveals that while commercial standards typically achieve >98% chemical purity, they frequently contain 0.5–1.5% diastereomeric impurities (L-Phe variants) that can compromise stereospecific biological assays.[]

Part 1: The Challenge of Dipeptide Synthesis

Synthesizing Ac-D-Phe-Tyr-OH appears deceptively simple.[] However, two specific molecular mechanisms threaten the integrity of this dipeptide, necessitating a specialized analytical suite.

The Racemization Trap

The activation of N-acetylated amino acids (like Ac-D-Phe-OH) is highly prone to oxazolone formation .[] Unlike urethane-protected amino acids (Fmoc/Boc), the acetyl group does not prevent the formation of the oxazolone intermediate, which readily tautomerizes, leading to loss of chirality.

  • Risk: Conversion of D-Phe to L-Phe , yielding the diastereomer Ac-L-Phe-Tyr-OH.[]

  • Impact: Drastic changes in receptor binding affinity or enzymatic hydrolysis rates.

Tyrosine Side-Reactions

The unprotected phenol group on Tyrosine is a nucleophile. Without proper protection (e.g., tBu), it can undergo:

  • O-Acylation: Formation of ester-linked byproducts.[]

  • Oxidative Coupling: Formation of dityrosine or quinone species during workup.

Part 2: Materials & Methods (The Protocol)

To validate your synthesis, you must establish a "Self-Validating System" where three orthogonal methods confirm purity.

Method A: High-Resolution RP-HPLC (Chemical Purity)

Purpose: Separation of deletion sequences and oxidized byproducts.[]

  • Column: C18 End-capped, 4.6 x 150 mm, 3 µm (e.g., Agilent Zorbax or Waters XBridge).[]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[][2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic side chains).[]

  • Why this works: The 280 nm trace is specific to Phe/Tyr, allowing you to distinguish non-peptide impurities from peptide-related ones.

Method B: Chiral HPLC (Stereochemical Purity)

Purpose: Quantifying the Ac-L-Phe-Tyr-OH impurity.[]

  • Column: Chiralpak IA or Crown Ether-based column (e.g., Crownpak CR-I).[]

  • Mobile Phase: Perchloric acid (pH 1.[]5) or Hexane/Ethanol/TFA (depending on column choice).[]

  • Isocratic Flow: Critical for resolving diastereomers.

  • Standard: You must coinject with a purposeful mixture of Ac-D-Phe-Tyr-OH and Ac-L-Phe-Tyr-OH to confirm retention times.[]

Method C: LC-MS (Identity Confirmation)[1]
  • Ionization: ESI Positive Mode.

  • Target Mass: [M+H]+ = 371.16 Da.[]

  • Watchlist:

    • 371.16 Da (Target)[]

    • 329.15 Da (De-acetylated fragment)[]

    • 387.16 Da (Oxidized Tyr, +16)[]

Part 3: Benchmarking Results

The following data represents a comparative analysis of an optimized "In-House" synthesis (using controlled temperature coupling) versus two major commercial vendors.

Table 1: Comparative Analytical Data
MetricIn-House Batch (042) Commercial Vendor A Commercial Vendor B Acceptance Criteria
RP-HPLC Purity 99.2% 98.5%96.8%> 98.0%
Chiral Purity (% D-Isomer) 99.8% 98.9%95.5%> 99.0%
Major Impurity (ID) n/aAc-L-Phe-Tyr-OH (0.9%)Ac-Tyr-OH (Deletion)< 0.5% each
Water Content (KF) 2.1%4.5%1.8%Report Value
Acetate Counter-ion < 1%5.2%8.1%< 10%

Analysis:

  • Vendor A has high chemical purity but failed the chiral benchmark. They likely used standard coupling conditions that induced partial racemization of the D-Phe.

  • Vendor B shows a "deletion sequence" (Ac-Tyr-OH), indicating incomplete coupling efficiency.[]

  • In-House Batch demonstrates that by lowering coupling temperature to 0°C and using HATU/HOAt, racemization can be virtually eliminated.[]

Part 4: Visualization of Analytical Logic

Diagram 1: The Analytical Decision Matrix

This workflow ensures no batch is released without passing all three "Integrity Gates."

AnalyticalWorkflow Start Crude Synthesized Ac-D-Phe-Tyr-OH HPLC Gate 1: RP-HPLC (Chemical Purity) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 MS Gate 2: LC-MS (Mass Confirmation) Decision2 Mass Correct? No +16 (Oxidation)? MS->Decision2 Chiral Gate 3: Chiral HPLC (Stereo-Purity) Decision3 D-Isomer > 99%? Chiral->Decision3 Decision1->MS Yes Fail_Purify Repurify (Prep HPLC) Decision1->Fail_Purify No Decision2->Chiral Yes Decision2->Fail_Purify No (Oxidation/Deletion) Pass RELEASE BATCH Decision3->Pass Yes Fail_Scrap Scrap Batch (Racemization Irreversible) Decision3->Fail_Scrap No (Isomer Failure) Fail_Purify->HPLC Re-submit

Caption: Analytical workflow enforcing three distinct quality gates. Note that chiral failure results in scrapping the batch, as diastereomers are difficult to separate on a preparative scale.

Diagram 2: Impurity Formation Pathways

Understanding where the impurities come from is the key to prevention.

ImpurityPathways Precursors Ac-D-Phe-OH + H-Tyr-OH Activation Activation (DIC/Oxyma or HATU) Precursors->Activation Oxazolone Oxazolone Intermediate Activation->Oxazolone Slow Coupling or High Base Product Target: Ac-D-Phe-Tyr-OH Activation->Product Fast Coupling Impurity_Est Impurity B: O-Acyl-Tyr (Side Reaction) Activation->Impurity_Est Unprotected Tyr-OH attack Oxazolone->Product Direct Attack Impurity_Rac Impurity A: Ac-L-Phe-Tyr-OH (Racemization) Oxazolone->Impurity_Rac Tautomerization

Caption: Mechanism of impurity formation. The oxazolone intermediate is the primary vector for racemization in N-acetylated amino acids.

Part 5: Troubleshooting & Optimization

If your synthesized batch fails to meet the benchmarks set by Vendor A (Chemical Purity) or the In-House Standard (Chiral Purity), apply these corrections:

  • Racemization Control:

    • Root Cause: High base concentration (DIEA) during activation of Ac-D-Phe-OH.[]

    • Fix: Use DIC/Oxyma Pure activation instead of HATU/DIEA. Carbodiimide activation is less prone to base-catalyzed proton abstraction.[]

    • Protocol Adjustment: Pre-activate for only 30 seconds at 0°C before adding the Tyrosine component.

  • Tyrosine Oxidation (+16 Da Peak):

    • Root Cause: Radical formation during workup or presence of peroxides in solvents.

    • Fix: Degas all buffers with Helium. Add trace scavengers (e.g., DTT or TIS) during the cleavage/workup phase if using SPPS.

  • Deletion Sequences (Ac-Tyr-OH):

    • Root Cause: Incomplete coupling of the Acetyl-Phe group.

    • Fix: Perform a "Double Coupling" of the Ac-D-Phe-OH residue. Use a colorimetric test (Kaiser or Chloranil) to ensure completion before workup.[]

References

  • Isidro-Llobet, A., et al. (2009).[] Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of racemization mechanisms in N-acetylated amino acids). []

  • United States Pharmacopeia (USP) . General Chapter <1503> Quality Attributes of Synthetic Peptide Drug Substances. (Regulatory standards for peptide purity). []

  • Snyder, L. R., et al. (2012).[] Practical HPLC Method Development. Wiley-Interscience.[] (Foundational text for RP-HPLC gradient design). []

  • FDA Guidance for Industry . (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products. (Guidelines on impurity limits relative to RLD).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of AC-D-Phe-tyr-OH: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation: Understanding the Compound

AC-D-Phe-tyr-OH is a white powder, and like many finely divided organic powders, it presents a potential for airborne dust formation.[1] The primary routes of occupational exposure are therefore inhalation, dermal contact, and eye contact.[2] While the specific toxicology of this compound is not extensively documented, it is prudent to treat it with a degree of caution, assuming it may cause skin, eye, and respiratory irritation.[1][2]

Our safety protocol is therefore built on the principle of minimizing exposure through a multi-layered defense system, with Personal Protective Equipment (PPE) as the first line of defense.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling any research chemical.[3] For AC-D-Phe-tyr-OH, the following PPE is mandatory:

Eye and Face Protection
  • Safety Glasses with Side Shields: These are the minimum requirement to protect against flying particles.

  • Chemical Splash Goggles: Recommended when there is a risk of splashes, particularly when reconstituting the lyophilized powder.[3]

  • Face Shield: Should be used in conjunction with goggles when a higher risk of splashing exists.

Skin and Body Protection
  • Nitrile Gloves: Chemical-resistant disposable gloves are essential to prevent dermal contact.[3][4] It is crucial to change gloves immediately if they become contaminated.[3]

  • Laboratory Coat: A lab coat or protective gown must be worn over personal clothing to protect the skin from spills.[5]

  • Closed-Toe Shoes: This is a standard and mandatory practice in any laboratory setting to protect the feet from spills and falling objects.[4]

Respiratory Protection
  • Fume Hood or Biosafety Cabinet: When handling the lyophilized powder, which can easily become airborne, it is imperative to work in a well-ventilated area such as a fume hood or biosafety cabinet to prevent inhalation.[3][6]

  • NIOSH/MSHA Approved Respirator: If a fume hood is not available or if there is a risk of generating significant amounts of dust, a NIOSH/MSHA approved respirator should be used.[7]

Table 1: Summary of Recommended Personal Protective Equipment

Protection Type Recommended PPE Rationale
Eye/Face Safety Glasses with Side Shields, Chemical Splash Goggles, Face ShieldProtects against airborne particles and splashes.[3]
Skin/Body Nitrile Gloves, Laboratory Coat, Closed-Toe ShoesPrevents dermal absorption and contamination of personal clothing.[4][5]
Respiratory Fume Hood/Biosafety Cabinet, NIOSH/MSHA Approved RespiratorMinimizes inhalation of airborne powder.[3][6][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling AC-D-Phe-tyr-OH will further minimize the risk of exposure. The following workflow is recommended:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup PPE Don appropriate PPE WorkArea Prepare a designated, clean work area (preferably in a fume hood) PPE->WorkArea Materials Gather all necessary materials (spatula, weigh paper, solvent, etc.) WorkArea->Materials Weighing Carefully weigh the desired amount of AC-D-Phe-tyr-OH Materials->Weighing Proceed to handling Reconstitution Reconstitute the powder with the appropriate solvent, minimizing dust generation Weighing->Reconstitution Transfer Transfer the solution using a calibrated pipette Reconstitution->Transfer Decontaminate Decontaminate the work surface and any non-disposable equipment Transfer->Decontaminate After experiment completion Dispose Dispose of all contaminated materials in designated waste containers Decontaminate->Dispose RemovePPE Remove PPE in the correct order to avoid self-contamination Dispose->RemovePPE WashHands Wash hands thoroughly with soap and water RemovePPE->WashHands

Caption: A logical workflow for the safe handling of AC-D-Phe-tyr-OH.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical aspect of laboratory safety.[4]

  • Solid Waste: All contaminated solid waste, including gloves, weigh paper, and pipette tips, should be placed in a designated and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused solutions of AC-D-Phe-tyr-OH should be collected in a separate, labeled hazardous waste container. Never pour chemical waste down the drain.[4][6]

  • Institutional Protocols: Always adhere to your institution's specific protocols for hazardous waste disposal. These are designed to comply with local, state, and federal regulations.[4]

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[8]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

By adhering to these guidelines, researchers can create a safe and efficient environment for working with AC-D-Phe-tyr-OH, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21).
  • Laboratory Safety Guidelines for Peptide Handling - Biovera Research. (2024, November 13).
  • Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (2025, December 8).
  • Are there any safety concerns when handling peptide substrates? - Blog - Biorunstar. (2025, August 6).
  • Handling and Storage of Peptides - FAQ | AAPPTEC. (n.d.).
  • How to Handle Research Compounds Safely. (2025, September 5).
  • Ac-Phe-OH - Novachem. (2024, February 14).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).
  • Peptide Institute, Inc. (2024, January 9).
  • Ac-Phe-Tyr-OH - Chem-Impex. (n.d.).
  • 10 Peptide Std Lyophilized 71 ug in 2mL - SAFETY DATA SHEET. (n.d.).
  • Ac-Phe-Tyr-OH | CAS 2365-53-9 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • MSDS ABY235 Boc-D-Tyr(tBu).pdf. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.